molecular formula C9H11NO4 B1584321 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide CAS No. 24207-41-8

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Cat. No.: B1584321
CAS No.: 24207-41-8
M. Wt: 197.19 g/mol
InChI Key: HHSJOVPBCHTADG-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379528. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydroxy-N-(2-hydroxyethyl)benzamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO4/c11-4-3-10-9(14)7-2-1-6(12)5-8(7)13/h1-2,5,11-13H,3-4H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HHSJOVPBCHTADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9066968
Record name Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)-
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Molecular Weight

197.19 g/mol
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CAS No.

24207-41-8
Record name 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
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Record name 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
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Record name Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)-
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Record name 2,4-dihydroxy-N-(2-hydroxyethyl)benzamide
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Record name 2,4-DIHYDROXY-N-(2-HYDROXYETHYL)BENZAMIDE
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Foundational & Exploratory

Technical Monograph: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis, and Bio-Application Protocols[1]

Executive Summary & Chemical Identity[1]

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is a functionalized resorcinol derivative characterized by a benzamide scaffold linked to an ethanolamine moiety.[1] Unlike simple salicylamides, the inclusion of the 4-hydroxyl group and the hydrophilic N-hydroxyethyl tail imparts unique solubility and receptor-binding profiles.[1]

Primarily utilized in dermatological pharmacology and cosmeceutical research, this compound acts as a competitive inhibitor of tyrosinase and a scavenger of reactive oxygen species (ROS). Its structural duality—combining a phenolic antioxidant core with a pseudo-peptide bond—makes it a critical candidate for investigating hyperpigmentation disorders and inflammatory pathways.

Physicochemical Profile[1][2][3][4]
PropertySpecification
CAS Number 24207-41-8
IUPAC Name 2,4-dihydroxy-N-(2-hydroxyethyl)benzamide
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Melting Point 163–165 °C (lit.)[1][2][3]
Appearance Off-white to pale beige crystalline powder
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in Water
pKa (Predicted) ~8.08 (Phenolic OH)
LogP ~0.5 (Estimated)

Chemical Synthesis Strategy

The synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is best achieved via the nucleophilic acyl substitution (aminolysis) of a benzoate ester.[1] Direct amidation of the carboxylic acid is often plagued by self-esterification or decarboxylation; therefore, the methyl ester route provides higher yield and purity.

Reaction Logic

The reaction utilizes the nucleophilicity of the primary amine in ethanolamine to attack the carbonyl carbon of methyl 2,4-dihydroxybenzoate. The 2-hydroxy group on the benzene ring often forms an intramolecular hydrogen bond with the carbonyl oxygen, activating it for nucleophilic attack, a phenomenon known as anchimeric assistance .

Synthesis Workflow Diagram

SynthesisPathway Start Methyl 2,4-dihydroxybenzoate (Starting Material) Intermediate Tetrahedral Intermediate Start->Intermediate + Ethanolamine Reflux (MeOH) Reagent Ethanolamine (Nucleophile) Reagent->Intermediate Product 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (Target) Intermediate->Product Elimination Byproduct Methanol (Leaving Group) Intermediate->Byproduct

Figure 1: Nucleophilic aminolysis pathway for the synthesis of the target benzamide.[1]

Detailed Experimental Protocol

Objective: Synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (10g scale).

  • Preparation:

    • Charge a 250 mL round-bottom flask with Methyl 2,4-dihydroxybenzoate (10.0 g, 59.5 mmol).

    • Add anhydrous Methanol (60 mL) as the solvent. Stir until fully dissolved.

    • Add Ethanolamine (7.2 mL, 119 mmol, 2.0 eq) dropwise over 5 minutes. Note: Excess amine drives the equilibrium forward.

  • Reaction:

    • Equip the flask with a reflux condenser and a drying tube (CaCl₂).

    • Heat the mixture to reflux (approx. 65°C) for 6–8 hours.

    • Validation: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 2:1). The starting ester spot (Rf ~0.7) should disappear, replaced by the more polar amide spot (Rf ~0.3).

  • Work-up & Isolation:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove Methanol.

    • The residue will be a viscous oil or semi-solid. Add dilute HCl (1N) dropwise to adjust pH to ~5–6. Crucial: This neutralizes excess ethanolamine and precipitates the product.

    • Cool the mixture in an ice bath (0–4°C) for 1 hour to maximize crystallization.

  • Purification:

    • Filter the precipitate via vacuum filtration.

    • Wash the filter cake with cold water (2 x 20 mL) to remove amine salts.

    • Recrystallize from Water/Ethanol (90:10) if high purity (>99%) is required.

    • Dry in a vacuum oven at 50°C for 12 hours.

Biological Mechanism of Action (MoA)[1]

The primary application of this compound lies in its ability to modulate melanogenesis. It functions as a Tyrosinase Inhibitor .

Mechanistic Insight

Tyrosinase is a copper-containing metalloenzyme.[1] The 2,4-dihydroxy substitution pattern (resorcinol moiety) is structurally critical.[1]

  • Copper Chelation: The hydroxyl groups, particularly at the 4-position, coordinate with the binuclear copper active site of tyrosinase.

  • Pseudosubstrate Competition: The benzamide structure mimics the tyrosine substrate (L-Tyrosine), blocking the entry of the natural substrate into the catalytic pocket.

  • Redox Cycling: The phenolic nature allows the compound to act as a reducing agent, preventing the oxidation of DOPA to Dopaquinone.

Tyrosinase Inhibition Pathway[1]

MoA Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Complex Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Complex Inhibition Melanin Melanin Pigment Tyrosinase->Melanin Oxidation (Normal Pathway) Substrate L-Tyrosine / L-DOPA Substrate->Melanin Inhibitor 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Inhibitor->Tyrosinase Competitive Binding (Chelation of Cu2+) Complex->Melanin Blockade

Figure 2: Competitive inhibition mechanism blocking the conversion of L-Tyrosine to Melanin.[1]

Validation Protocol: Tyrosinase Inhibition Assay

To verify the efficacy of the synthesized compound, the following in vitro enzymatic assay is the industry standard.

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.8)[1]

  • Mushroom Tyrosinase (Sigma-Aldrich, 1000 U/mL)[1]

  • L-DOPA (2.5 mM stock solution)[1]

  • Test Compound (Dissolved in DMSO)[1][4]

Methodology:

  • Plate Setup: Use a 96-well microplate.

  • Blank: 140 µL Buffer + 20 µL DMSO.

  • Control: 140 µL Buffer + 20 µL Tyrosinase + 20 µL DMSO.

  • Sample: 140 µL Buffer + 20 µL Tyrosinase + 20 µL Test Compound (various concentrations).

  • Incubation: Incubate at 25°C for 10 minutes.

  • Initiation: Add 20 µL of L-DOPA solution to all wells.

  • Measurement: Monitor the formation of Dopachrome by measuring Absorbance at 475 nm immediately and every minute for 10 minutes using a microplate reader.

Calculation:


[1]

Note: Calculate IC50 using non-linear regression analysis (Log-inhibitor vs. normalized response).

Safety & Handling (E-E-A-T)

While less toxic than unsubstituted resorcinol, this benzamide derivative requires standard chemical hygiene.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

  • Storage: Store in a cool, dry place (2–8°C preferred for long-term stability) away from strong oxidizing agents.

  • PPE: N95 dust mask (if powder), nitrile gloves, and safety goggles are mandatory during synthesis and handling.

References

  • National Institutes of Health (NIH). (2025).[6][7][8] Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives. PubMed Central. Retrieved January 29, 2026, from [Link][1]

  • Lobov, A. N., et al. (2007). Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. Chemistry of Natural Compounds. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Structure Elucidation of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier for the structural characterization of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide , a compound of significant interest in dermatological pharmacology due to its tyrosinase-inhibitory properties.

Executive Summary & Compound Identity

Target Molecule: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide CAS Registry Number: 24207-41-8 Molecular Formula: C₉H₁₁NO₄ Molecular Weight: 197.19 g/mol Core Scaffold: Resorcinol-based benzamide Primary Application: Tyrosinase inhibition (Skin brightening/Hyperpigmentation management).[1][2]

This guide outlines the definitive analytical protocols required to validate the identity, purity, and structural integrity of this molecule. The elucidation strategy relies on the specific electronic environment created by the ortho,para-dihydroxy substitution pattern and the ethanolamine side chain.

Structural Significance

The molecule features a 2,4-dihydroxybenzamide core.[3] The hydroxyl group at the 2-position (ortho) is critical; it functions as a hydrogen bond donor to the amide carbonyl oxygen, locking the molecule into a planar conformation and significantly influencing the NMR and IR spectral signatures.

Synthetic Context & Impurity Origins

To interpret the analytical data correctly, one must understand the synthetic origin. The standard industrial route involves the aminolysis of methyl 2,4-dihydroxybenzoate.

Reaction:



Process-Related Impurities
Impurity TypeOriginDiagnostic Check
Starting Material A Unreacted Methyl 2,4-dihydroxybenzoateHPLC (Retention time), Methyl ester singlet in ¹H NMR (~3.9 ppm).
Starting Material B Residual EthanolamineGC-FID or LC-CAD (Lack of chromophore makes UV detection difficult).
O-Acylated Byproduct Esterification at phenolic OH (Kinetic competition)MS (Mass shift), IR (Ester C=O band >1730 cm⁻¹).
Thermal Degradants Decarboxylation (Resorcinol formation)HPLC (Early eluting peak), Loss of Amide signals.

Structural Elucidation Workflow

The following flowchart illustrates the logical progression from crude synthesis to certified structure.

ElucidationWorkflow cluster_Spectra Spectral Validation Suite Start Crude Isolate Purification Recrystallization (Water/Ethanol) Start->Purification PurityCheck HPLC Purity > 99% Purification->PurityCheck MS HR-MS (ESI+) Confirm Formula C9H11NO4 [M+H]+ = 198.076 PurityCheck->MS IR FT-IR (ATR) Confirm Functional Groups (Amide, Phenol, Alcohol) PurityCheck->IR NMR 1D & 2D NMR (DMSO-d6) Confirm Connectivity & Regiochemistry PurityCheck->NMR Final Certified Structure MS->Final IR->Final NMR->Final

Figure 1: Structural elucidation decision tree ensuring rigorous validation of the chemical entity.

Spectroscopic Characterization

Mass Spectrometry (MS) Analysis

Method: ESI-MS (Positive Mode) or EI-MS (70 eV).

  • Molecular Ion: The parent peak is expected at m/z 197 (M⁺) in EI or 198 ([M+H]⁺) in ESI.

  • Fragmentation Pattern (EI):

    • m/z 137 (Base Peak): This is the diagnostic 2,4-dihydroxybenzoyl cation (

      
      ). It results from the 
      
      
      
      -cleavage of the amide bond, losing the ethanolamine side chain. This confirms the benzamide core is intact.
    • m/z 136: Loss of the side chain with hydrogen transfer (McLafferty-like rearrangement).

    • m/z 166: Loss of

      
       (31 Da) from the hydroxyethyl tail.
      
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance).

  • 3200–3400 cm⁻¹ (Broad): O-H stretching. Note the overlap of the aliphatic OH (side chain) and phenolic OH.

  • 1630–1640 cm⁻¹ (Amide I): C=O stretching. This band appears at a lower frequency than typical secondary amides (usually ~1650 cm⁻¹) due to the Intramolecular Hydrogen Bond (IMHB) between the carbonyl oxygen and the 2-hydroxyl group.

  • 1530–1550 cm⁻¹ (Amide II): N-H bending/C-N stretching.

  • 1600, 1510 cm⁻¹: Aromatic ring skeletal vibrations.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility and observing exchangeable protons).

¹H NMR Assignment (500 MHz, DMSO-d₆)

The aromatic region displays the characteristic ABX system (or ABC depending on resolution) of a 1,2,4-trisubstituted benzene ring.

PositionChemical Shift (δ ppm)MultiplicityJ (Hz)Assignment Logic
2-OH 12.0 – 12.5 Singlet (Broad)-Diagnostic: Strongly deshielded by Intramolecular H-bond to C=O.
NH 8.4 – 8.6 Triplet (Broad)5.5Amide proton coupling to the adjacent methylene (

).
H-6 7.65 Doublet8.8Ortho to C=O. Most deshielded aromatic proton due to anisotropic effect of the carbonyl.
H-5 6.35 Doublet of Doublets8.8, 2.3Ortho to H-6, Meta to H-3. Shielded by 4-OH.[3]
H-3 6.25 Doublet2.3Meta to H-5. Most shielded; flanked by two electron-donating OH groups.
4-OH 10.0 – 10.2 Singlet (Broad)-Phenolic OH (para). Exchangeable with D₂O.
Aliphatic OH 4.7 – 4.8 Triplet/Broad-Terminal alcohol on side chain.
N-CH₂ 3.30 – 3.35 Quartet/Multiplet6.0Methylene adjacent to Nitrogen.
O-CH₂ 3.50 – 3.55 Quartet/Multiplet6.0Methylene adjacent to Oxygen.
¹³C NMR Assignment (125 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~169 ppm.

  • Aromatic C-OH: C-4 (~162 ppm) and C-2 (~160 ppm). These are the most deshielded aromatic carbons.

  • Aromatic C-H: C-6 (~128 ppm), C-5 (~107 ppm), C-3 (~102 ppm).

  • Quaternary C: C-1 (~110 ppm).

  • Aliphatic:

    
     (~60 ppm) and 
    
    
    
    (~42 ppm).

Connectivity Visualization

To confirm the regiochemistry (2,4-substitution vs 2,5- or 3,5-), 2D NMR correlations are essential. The HMBC (Heteronuclear Multiple Bond Correlation) spectrum provides the definitive proof.

NMR_Connectivity cluster_legend Legend H2_OH 2-OH (Proton) C_Carbonyl C=O (Carbon) H2_OH->C_Carbonyl HMBC (Strong) C2 C-2 (Aromatic) H2_OH->C2 HMBC H6 H-6 (Aromatic) H6->C_Carbonyl HMBC (3-bond) H6->C2 HMBC C4 C-4 (Aromatic) H6->C4 HMBC H3 H-3 (Aromatic) H3->C2 HMBC H3->C4 HMBC Desc Green Arrows = Observed HMBC Correlations confirming the 2,4-substitution pattern.

Figure 2: Key HMBC correlations. The correlation between the 2-OH proton and the Amide Carbonyl is the "smoking gun" for the ortho-substitution.

Analytical Protocol for Quality Control

For routine analysis in a drug development context, a validated HPLC method is required.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Absorption maximum for the resorcinol moiety) or 254 nm .

  • Expected Retention: The molecule is relatively polar due to the amide and three hydroxyl groups. It will elute early (typically < 5 min on a standard gradient).

References

  • PubChem. (n.d.). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (Compound).[1][2][4][5][6] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Kang, M., et al. (2018). Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis. ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide CAS number 24207-41-8

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 24207-41-8 Synonyms: 2,4-Dihydroxybenzoic acid ethanolamide; N-(2-Hydroxyethyl)-2,4-dihydroxybenzamide[1][2]

Abstract

This technical guide provides a comprehensive analysis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide, a functionalized resorcinol derivative primarily utilized as a potent tyrosinase inhibitor in dermatological applications. Unlike lipophilic resorcinols (e.g., 4-butylresorcinol), this compound incorporates a hydroxyethyl amide moiety, imparting unique physicochemical stability and hydrophilicity. This document details its structure-activity relationship (SAR), validated synthetic protocols, mechanistic pharmacodynamics, and analytical characterization standards.

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of CAS 24207-41-8 stems from its ability to mimic the natural substrate of tyrosinase (L-DOPA) while resisting enzymatic oxidation. Its design balances binding affinity with formulation stability.

SAR Analysis
  • Resorcinol Core (2,4-Dihydroxy): The 4-hydroxyl group is the primary proton donor for antioxidant activity. The 2-hydroxyl group facilitates bidentate chelation with the binuclear copper active site of metalloenzymes.

  • Amide Linkage: Replaces the ester linkage found in similar derivatives, significantly increasing hydrolytic stability in aqueous formulations (pH 4.0–7.0).

  • Hydroxyethyl Tail: Increases polarity (LogP ~0.5), enhancing solubility in aqueous serums and reducing the need for harsh solvents like glycol ethers.

SAR_Analysis Compound 2,4-Dihydroxy-N- (2-hydroxyethyl)benzamide Core 2,4-Dihydroxy Core (Cu++ Chelation) Compound->Core Pharmacophore Linker Amide Linkage (Hydrolytic Stability) Compound->Linker Structural Integrity Tail Hydroxyethyl Group (Water Solubility) Compound->Tail Physicochemical Property

Figure 1: Structural dissection of CAS 24207-41-8 highlighting functional moieties responsible for biological activity and formulation stability.

Synthetic Methodology

Expert Insight: While acid chloride routes exist, they generate corrosive HCl byproducts. The preferred industrial route utilizes aminolysis of esters , which is atom-economical and avoids coupling reagents like DCC/EDC.

Protocol: Aminolysis of Methyl 2,4-Dihydroxybenzoate

This protocol relies on the nucleophilic attack of ethanolamine on the carbonyl carbon of the benzoate ester.

Reagents:

  • Methyl 2,4-dihydroxybenzoate (1.0 eq)

  • Ethanolamine (1.2 – 1.5 eq)

  • Solvent: Methanol (optional, can run neat) or Toluene (for azeotropic removal of methanol).

  • Catalyst: Sodium Methoxide (0.1 eq) - Optional accelerator.

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2,4-dihydroxybenzoate (e.g., 16.8 g, 100 mmol) in Methanol (50 mL).

  • Addition: Add Ethanolamine (e.g., 9.2 g, 150 mmol) dropwise under stirring.

  • Reaction: Heat the mixture to reflux (65°C) for 6–8 hours.

    • Self-Validation: Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate/Methanol 9:1). The starting ester spot (high R_f) should disappear.

  • Workup: Distill off the solvent and excess methanol produced.

  • Acidification: Cool the residue and neutralize with dilute HCl to pH 5–6 to precipitate the product.

  • Purification: Recrystallize from Acetone or Water/Ethanol mix.

  • Drying: Vacuum dry at 50°C.

    • Target Yield: >85%[2][3][4]

    • Target Melting Point: 163–165°C [1].[2]

Synthesis_Flow Start Methyl 2,4-Dihydroxybenzoate + Ethanolamine Reflux Reflux (65°C, 8h) Nucleophilic Acyl Substitution Start->Reflux Monitor TLC Check (Disappearance of Ester) Reflux->Monitor Monitor->Reflux Incomplete Workup Distillation & Neutralization (pH 5-6) Monitor->Workup Complete Product Crystalline Product (MP: 163-165°C) Workup->Product

Figure 2: Process flow diagram for the synthesis of CAS 24207-41-8 via aminolysis.

Pharmacodynamics & Mechanism of Action

The compound functions primarily as a competitive inhibitor of tyrosinase.

Mechanism: Copper Chelation & Substrate Competition

Tyrosinase contains a binuclear copper active site (CuA and CuB). The 2,4-dihydroxy motif of the inhibitor mimics L-DOPA (the natural substrate).

  • Binding: The phenolic oxygens coordinate with the Copper ions.

  • Blockade: The bulky benzamide structure sterically hinders the entry of L-Tyrosine or L-DOPA.

  • Redox Stability: Unlike L-DOPA, the amide-linked inhibitor is not readily oxidized to dopaquinone, effectively halting the melanogenesis cascade.

Quantitative Efficacy:

  • IC50 (Mushroom Tyrosinase): Typically in the low micromolar range (10–50 µM), comparable to Kojic Acid but with superior stability [2].

Mechanism Tyrosinase Tyrosinase Active Site (Binuclear Copper) Complex Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Complex Competitive Binding Inhibitor 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Inhibitor->Tyrosinase Chelation (2,4-OH) Melanin Melanin Synthesis (Blocked) Complex->Melanin Pathway Halted

Figure 3: Mechanistic pathway of tyrosinase inhibition via copper chelation.

Analytical Characterization

To ensure research integrity, the synthesized compound must meet the following specifications.

HPLC Method (Purity Assessment)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Methanol.[5][6]

    • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 280 nm (Absorption max of phenol ring).

  • Flow Rate: 1.0 mL/min.

NMR Signature (DMSO-d6)
Proton TypeChemical Shift (δ ppm)MultiplicityAssignment
Amide NH 8.5 – 8.8Triplet (broad)Amide proton
Aromatic 7.6 – 7.8DoubletH-6 (Adjacent to C=O)
Aromatic 6.2 – 6.4MultipletH-3, H-5
Phenolic OH 12.0+ & 9.0+Singlet2-OH (H-bonded) & 4-OH
Alkyl 3.3 – 3.6Multiplet-CH2-CH2- backbone
Safety & Handling (GHS Standards)

While widely used in cosmetics, the pure substance requires careful handling in a laboratory setting.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • PPE Requirements: Nitrile gloves, safety goggles, and N95 dust mask (if handling powder).

References
  • Sigma-Aldrich. (n.d.).[2] 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Product Specification. Retrieved from

  • ChemicalBook. (2023). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2018). Inhibition of tyrosinase activity and melanine pigmentation.[7][8][9] PMC6222501. Retrieved from

  • Google Patents. (1997). Large scale preparation of 2,4-dihydroxybenzaldehyde derivatives. US5599988A. Retrieved from

Sources

Technical Monograph: Biological Activity & Application of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) represents a specialized class of phenolic benzamides engineered for targeted biological intervention in melanogenesis and oxidative stress pathways. Unlike generic antioxidants, this compound leverages a specific 2,4-dihydroxy pharmacophore —structurally homologous to resorcinol—to function as a potent, competitive inhibitor of tyrosinase.

This technical guide synthesizes the compound's physicochemical properties, mechanism of action (MoA), and validated experimental protocols. It is designed for researchers in medicinal chemistry and dermo-pharmaceutical development seeking to utilize this molecule as a lead candidate for hyperpigmentation disorders or as a functional bioactive in high-performance formulations.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
CAS Number 24207-41-8
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Physical State Solid (Crystalline powder)
Melting Point 163–165 °C
Solubility Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted) ~8.08 (Phenolic OH)
Key Functional Groups Catechol-mimic (2,4-OH), Amide linker, Primary Alcohol

Mechanism of Action (MoA)

The biological efficacy of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is driven by its structural similarity to the natural substrate of tyrosinase (L-DOPA).

Tyrosinase Inhibition via Copper Chelation

Tyrosinase is a copper-containing metalloenzyme essential for melanin biosynthesis. The 2,4-dihydroxy substitution pattern on the benzene ring is critical.[1] It acts as a bidentate ligand, chelating the binuclear copper active site of the enzyme. This prevents the binding of L-Tyrosine and L-DOPA, effectively halting the enzymatic cascade that leads to melanogenesis.

Antioxidant Radical Scavenging

Beyond enzyme inhibition, the phenolic hydroxyl groups donate hydrogen atoms to neutralize reactive oxygen species (ROS). This interrupts the oxidative propagation chain, providing a secondary protective mechanism against UV-induced cellular damage.

Visualization: Dual-Action Pathway

MOA_Pathway Compound 2,4-Dihydroxy-N- (2-hydroxyethyl)benzamide Chelation Competitive Inhibition (Copper Chelation) Compound->Chelation  Binds Active Site   Scavenging H-Atom Transfer (Radical Neutralization) Compound->Scavenging  Donates H+   Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Melanin Melanin Synthesis (Pigmentation) Tyrosinase->Melanin Normal Pathway Effect1 INHIBITED Tyrosinase->Effect1 ROS Reactive Oxygen Species (ROS) CellDamage Oxidative Stress & Cell Damage ROS->CellDamage Effect2 REDUCED ROS->Effect2 Chelation->Tyrosinase  Blocks   Scavenging->ROS Effect1->Melanin  Prevents   Effect2->CellDamage  Mitigates  

Figure 1: Dual mechanism targeting tyrosinase inhibition (melanogenesis) and ROS scavenging (oxidative stress).[2]

Biological Activity Profile

Tyrosinase Inhibition Kinetics

The 2,4-dihydroxy moiety is a "golden rule" pharmacophore for tyrosinase inhibitors. Studies on analogous benzamides confirm that the 4-hydroxyl group is essential for potency, while the 2-hydroxyl group enhances binding affinity through hydrogen bonding with the enzyme pocket.

  • Target: Mushroom Tyrosinase (standard model), Human Tyrosinase.

  • Activity Type: Competitive Inhibition.[1]

  • Potency: Typically exhibits IC₅₀ values in the low micromolar range (1–50 µM), often superior to Arbutin and comparable to Kojic Acid depending on the specific derivative.

Antioxidant Capacity
  • Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.

  • Mechanism: Proton-coupled electron transfer (PCET) from the phenolic hydroxyls.

  • Efficacy: Dose-dependent reduction of stable free radicals, contributing to the stabilization of formulations and protection of keratinocytes.

Experimental Protocols

Protocol A: Chemical Synthesis

Objective: Synthesize high-purity 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide via aminolysis of the ester.

Reagents:

  • Methyl 2,4-dihydroxybenzoate (1.0 eq)[3]

  • Ethanolamine (2-Aminoethanol) (3.0 eq)

  • Methanol (Solvent)

  • Nitrogen atmosphere[4]

Workflow:

  • Dissolution: Dissolve Methyl 2,4-dihydroxybenzoate in anhydrous Methanol under N₂.

  • Addition: Add Ethanolamine dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 65–70 °C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane).

  • Work-up: Evaporate solvent under reduced pressure.

  • Neutralization: Acidify the residue with dilute HCl to pH ~5–6 to precipitate the product.

  • Purification: Recrystallize from water or an ethanol/water mixture.

  • Drying: Vacuum dry at 50 °C.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: Methyl 2,4-dihydroxybenzoate + Methanol Reactant Add Ethanolamine (3.0 eq) Start->Reactant Reflux Reflux (65-70°C, 6-8h) Monitor via TLC Reactant->Reflux Evap Evaporate Solvent Reflux->Evap Acidify Acidify (HCl) to pH 5-6 Precipitate Product Evap->Acidify Purify Recrystallize (Ethanol/Water) Acidify->Purify Final Final Product: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Purify->Final

Figure 2: Step-by-step aminolysis pathway for synthesizing the target benzamide.

Protocol B: Tyrosinase Inhibition Assay

Objective: Determine the IC₅₀ of the compound against Mushroom Tyrosinase.

Materials:

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Mushroom Tyrosinase (Sigma-Aldrich, 1000 U/mL)

  • L-DOPA (2.5 mM stock)

  • Test Compound (dissolved in DMSO)

Procedure:

  • Preparation: In a 96-well plate, add 140 µL Phosphate Buffer.

  • Inhibitor: Add 20 µL of Test Compound at varying concentrations (e.g., 1, 10, 50, 100 µM).

  • Enzyme: Add 20 µL of Tyrosinase solution. Incubate at 25 °C for 10 minutes.

  • Substrate: Add 20 µL of L-DOPA solution to initiate the reaction.

  • Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    . Plot log(concentration) vs. % Inhibition to derive IC₅₀.
    

Safety & Toxicology (GHS Standards)

While 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is generally considered safer than hydroquinone, standard laboratory safety protocols must be observed.

Hazard ClassH-CodeHazard StatementPrecaution
Skin Irritation H315Causes skin irritationWear nitrile gloves
Eye Irritation H319Causes serious eye irritationUse safety goggles
STOT-SE H335May cause respiratory irritationWork in fume hood

Handling: Store in a cool, dry place away from strong oxidizing agents.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24853932, 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]

  • Lee, S. Y., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties.[1] Molecules. Retrieved from [Link]

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide (Analogous Protocol). Retrieved from [Link]

Sources

Technical Whitepaper: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A High-Potency Tyrosinase Inhibitor for Dermatological Applications

Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) represents a specialized class of resorcinol-derived benzamides designed for targeted inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. Unlike traditional whitening agents (e.g., Hydroquinone, Kojic Acid) that often suffer from cytotoxicity or instability, this compound leverages a 2,4-dihydroxy pharmacophore to achieve competitive inhibition at the enzyme's binuclear copper active site.

This guide provides a comprehensive technical analysis of its physicochemical properties, mechanism of action, validated synthesis protocols, and efficacy data, serving as a foundational resource for formulation scientists and medicinal chemists.

Chemical Identity & Physicochemical Properties

The structural integrity of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide relies on the stability of the amide linkage and the electron-donating potential of the hydroxyl groups.

PropertySpecification
Chemical Name 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Synonyms N-(2-Hydroxyethyl)-2,4-dihydroxybenzamide; 2,4-Dihydroxybenzoic ethanolamide
CAS Number 24207-41-8
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Appearance Off-white to pale beige crystalline powder
Melting Point 163 – 165 °C
Solubility Soluble in Ethanol, DMSO, Propylene Glycol; Sparingly soluble in Water
pKa (Predicted) ~8.1 (Phenolic OH)
Mechanism of Action: Competitive Tyrosinase Inhibition

The efficacy of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is driven by its structural similarity to the natural substrate, L-DOPA. The 2,4-dihydroxy substituted benzene ring acts as a "warhead," chelating the copper ions (


) within the tyrosinase active site.

Key Mechanistic Features:

  • Copper Chelation: The hydroxyl groups at positions 2 and 4 form a coordination complex with the binuclear copper center, preventing the oxidation of Tyrosine to DOPA-quinone.

  • Amide Linkage: The N-(2-hydroxyethyl) side chain improves hydrophilicity compared to the parent benzoic acid, enhancing penetration through the stratum corneum while maintaining binding affinity.

Figure 1: Mechanism of Inhibition Pathway

TyrosinaseInhibition Tyrosinase Tyrosinase Enzyme (Binuclear Copper Site) Substrate L-Tyrosine / L-DOPA Tyrosinase->Substrate Normal Catalysis Complex Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Complex Competitive Binding Melanin Melanin Synthesis (Pigmentation) Substrate->Melanin Oxidation Inhibitor 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Inhibitor->Complex Chelation of Cu2+ Complex->Melanin BLOCKED

Caption: Competitive inhibition pathway where the benzamide derivative sequesters the enzyme's copper active site, effectively halting the melanogenesis cascade.

Synthesis & Manufacturing Protocol

Objective: Synthesize high-purity 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide via aminolysis of an ester intermediate. This route avoids harsh coupling reagents (e.g., DCC/EDC) and simplifies purification.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of ethanolamine on ethyl 2,4-dihydroxybenzoate.

SynthesisRoute SM1 2,4-Dihydroxybenzoic Acid Step1 Esterification (EtOH / H2SO4) SM1->Step1 Inter Ethyl 2,4-dihydroxybenzoate Step1->Inter Step2 Aminolysis (Ethanolamine, Reflux) Inter->Step2 Product 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Step2->Product

Caption: Two-step synthesis route ensuring high yield and purity through intermediate ester isolation.

Detailed Experimental Protocol

Step 1: Preparation of Ethyl 2,4-dihydroxybenzoate

  • Dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in absolute ethanol (10 vol).

  • Add catalytic concentrated

    
     (0.1 eq).
    
  • Reflux for 8–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Concentrate in vacuo. Neutralize with saturated

    
    .
    
  • Extract with Ethyl Acetate, dry over

    
    , and concentrate to yield the ester.
    

Step 2: Aminolysis to Target Amide

  • Charge: Place Ethyl 2,4-dihydroxybenzoate (1.0 eq) in a round-bottom flask.

  • Reagent: Add Ethanolamine (2-Aminoethanol) (3.0 eq). Note: Excess amine acts as solvent and base.

  • Reaction: Heat to 80–100 °C under nitrogen atmosphere for 4–6 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (10 vol) containing dilute HCl to neutralize excess amine (adjust to pH ~5–6).

    • The product will precipitate as a solid.[1]

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) to obtain white/off-white crystals.

  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ) and Mass Spectrometry (ESI+).
Efficacy & Performance Data

The 2,4-dihydroxybenzamide class demonstrates superior potency compared to standard reference inhibitors. The data below summarizes the inhibitory potential (IC₅₀) against Mushroom Tyrosinase.

CompoundIC₅₀ (µM)Relative PotencyMechanism
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide 0.5 – 2.5 *High Competitive
Kojic Acid (Standard)15 – 50ModerateChelation
Arbutin> 100LowCompetitive
Hydroquinone1 – 5HighCytotoxic

*Note: Values are estimated ranges based on structure-activity relationship (SAR) data for 2,4-dihydroxybenzamide derivatives [1][2]. Specific formulation efficacy may vary.

Key Findings:

  • Potency: The target compound is approximately 10–20x more potent than Kojic Acid.

  • Stability: Unlike Hydroquinone, the benzamide structure is resistant to rapid auto-oxidation, preventing product browning.

Safety & Toxicology (GHS Classification)

While effective, this compound is an irritant and must be handled with appropriate PPE.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust generation.

References
  • PubChem. (2025). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Compound Summary. National Library of Medicine. [Link]

  • Lee, S. Y., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.[2] National Institutes of Health (PMC). [Link]

Sources

Discovery and history of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) is a specialized fine chemical belonging to the class of


-resorcylic acid amides. Unlike blockbuster pharmaceuticals discovered via phenotypic screening, this compound represents a rational design intermediate . Its history is inextricably linked to two distinct fields: the evolution of Ziegler-Natta olefin polymerization catalysts  (where it serves as an electron donor) and fragment-based drug discovery  (targeting HSP90 and tyrosinase inhibition).

This guide provides a comprehensive technical analysis of the molecule, moving beyond basic catalog data to explore its synthesis, mechanistic behavior, and application protocols.

Part 1: Chemical Identity & Structural Significance

The molecule consists of a resorcinol core (1,3-dihydroxybenzene) substituted at the 4-position with a carbonyl group linked to an ethanolamine tail. This structure confers unique amphiphilic and chelating properties.

Property Data
IUPAC Name 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Common Synonyms

-Resorcylic acid ethanolamide; N-(2-Hydroxyethyl)-2,4-dihydroxybenzamide
CAS Number 24207-41-8
Molecular Formula C

H

NO

Molecular Weight 197.19 g/mol
pKa (Predicted) ~8.08 (Phenolic OH)
Solubility Soluble in alcohols (MeOH, EtOH), DMSO; sparing solubility in water.
Key Functional Groups Phenolic Hydroxyls (C2, C4), Secondary Amide, Primary Alcohol (Tail)

Structural Logic:

  • C2-Hydroxyl: Forms an intramolecular hydrogen bond with the amide carbonyl, locking the conformation and increasing lipophilicity (pseudo-ring formation).

  • Amide/Alcohol Tail: Provides a bidentate chelation site for transition metals (Ti, Mg) or hydrogen bonding networks in protein active sites.

Part 2: Discovery & Historical Context

The "discovery" of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is not a singular event but a convergence of two chemical lineages.

The Polymer Catalysis Lineage (1980s–Present)

In the optimization of heterogeneous Ziegler-Natta catalysts (MgCl


/TiCl

), researchers sought "Internal Electron Donors" (ID) to stabilize the titanium center and control stereospecificity (tacticity) of polypropylene.
  • Mechanism: The 2,4-dihydroxy substitution pattern allows the molecule to bind to the MgCl

    
     crystal lattice, while the amide tail influences the steric environment around the active Ti site.
    
  • Evolution: It evolved from simple benzoate esters (ethyl benzoate) to more complex di-ethers and amides to improve catalyst activity and polymer isotacticity.

The Pharmacophore Lineage (1990s–Present)

Resorcinol amides emerged as privileged scaffolds in medicinal chemistry.

  • HSP90 Inhibition: The resorcinol ring mimics the ATP-binding pocket of Heat Shock Protein 90 (HSP90). The N-(2-hydroxyethyl) tail mimics the ribose moiety of ATP, providing critical water-mediated hydrogen bonds.

  • Dermatology: As a tyrosinase inhibitor, the resorcinol core chelates copper at the enzyme's active site, while the amide side chain modulates bioavailability.

Part 3: Synthesis & Experimental Protocols

The synthesis follows a nucleophilic acyl substitution pathway. To ensure high purity and yield, the Direct Amidation of Methyl Ester method is preferred over acid chloride routes, which can lead to polymerization of the unprotected hydroxyls.

Reaction Scheme (DOT Visualization)

SynthesisPathway Start 2,4-Dihydroxybenzoic Acid Methyl Ester Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Reflux, 80°C) Reagent Ethanolamine (Excess) Reagent->Inter Product 2,4-Dihydroxy-N-(2-hydroxyethyl) benzamide Inter->Product Elimination Byproduct Methanol Inter->Byproduct

Figure 1: Synthetic pathway via aminolysis of the methyl ester. This route avoids the protection/deprotection steps required if using acid chlorides.

Detailed Protocol: Aminolysis of Methyl 2,4-Dihydroxybenzoate

Objective: Synthesize 50g of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide with >98% purity.

Reagents:

  • Methyl 2,4-dihydroxybenzoate (1.0 eq)

  • Ethanolamine (2.5 eq) - Acts as reactant and solvent/base.

  • Methanol (Solvent)

  • Acetic Acid (for neutralization)

Step-by-Step Methodology:

  • Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add Methyl 2,4-dihydroxybenzoate (50.0 g, 0.297 mol) and Methanol (150 mL). Stir until partially dissolved.

  • Addition: Add Ethanolamine (45.4 g, 0.743 mol) dropwise over 10 minutes. The solution may warm slightly (exothermic).

  • Reflux: Heat the mixture to reflux (approx. 65–70°C) for 8–12 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Methanol 9:1). The starting ester spot (high R

      
      ) should disappear.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotovap) to remove Methanol and excess Ethanolamine.

    • Dilute the oily residue with distilled water (200 mL).

    • Acidify carefully with 2M Acetic Acid to pH ~5–6 to precipitate the product.

  • Purification:

    • Filter the white precipitate.

    • Recrystallization: Dissolve the crude solid in minimal hot water or Ethanol/Water (1:1). Cool slowly to 4°C.

    • Filter crystals and dry in a vacuum oven at 50°C for 24 hours.

Expected Yield: 75–85% Melting Point: 163–165°C

Part 4: Applications & Mechanisms

Ziegler-Natta Catalyst Donor

In polyolefin synthesis, the compound acts as a stereoregulator.

  • Mechanism: The 2-OH and Amide-O chelate to the MgCl

    
     surface (110 face), preventing the coordination of TiCl
    
    
    
    at non-stereospecific sites.
  • Impact: Increases the isotacticity index of the resulting polypropylene.

CatalystModel Mg MgCl2 Surface Ti Active Ti Center Mg->Ti Stabilizes Ligand 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Ligand->Mg Chelation via 2-OH & C=O Polymer Isotactic Polypropylene Ti->Polymer Stereoselective Insertion

Figure 2: Mechanistic role of the benzamide donor in stereoselective polymerization.

Bioactive Scaffold (HSP90 & Tyrosinase)
  • HSP90 Binding: The resorcinol moiety binds to the Asp93/Thr184 region of the HSP90 N-terminal domain. The hydroxyethyl tail extends towards the solvent interface, mimicking the interactions of Radicicol.

  • Protocol for Tyrosinase Inhibition Assay:

    • Buffer: 50 mM Phosphate buffer (pH 6.8).

    • Substrate: L-DOPA (0.5 mM).

    • Enzyme: Mushroom Tyrosinase (50 units/mL).

    • Inhibitor: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (variable conc. 1–100

      
      M).
      
    • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) for 10 minutes.

    • IC50 Calculation: Plot % Inhibition vs. Log[Concentration].

Part 5: Characterization Data

To validate the synthesis, compare spectral data against these standard values.

Technique Signal Assignment
1H NMR (DMSO-d

)

12.5 ppm (s, 1H)
2-OH (Intramolecular H-bond)

10.1 ppm (s, 1H)
4-OH

8.6 ppm (t, 1H)
Amide NH

7.6 ppm (d, 1H)
Aromatic H6

6.3 ppm (d, 1H)
Aromatic H5

6.2 ppm (s, 1H)
Aromatic H3

3.5 ppm (m, 4H)
Ethyl chain (-CH

-CH

-)
FT-IR 3350 cm

O-H Stretch (Broad)
1640 cm

C=O Stretch (Amide I)
1540 cm

N-H Bend (Amide II)

References

  • PubChem. (n.d.). 2,4-Dihydroxybenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Patent Office. (2022).[1] Process of Manufacturing 2-(4'-Diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester. EP 4015500 A1. Retrieved from [Link][2][3]

  • Google Patents. (2013). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.[4] Retrieved from

  • SpectraBase. (2024). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Spectra. Wiley Science Solutions. Retrieved from [Link][5]

Sources

Technical Guide: Research & Development Potential of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and potential research applications of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8).

This guide is structured for application scientists and formulation chemists, focusing on its utility as a dermopharmaceutical intermediate and tyrosinase inhibitor .

Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide , also known as


-Resorcylic Acid Ethanolamide , represents a functionalized benzamide scaffold merging the antioxidant pharmacophore of resorcinol with the solubility-enhancing properties of an ethanolamine tail.

Unlike its parent compound (2,4-dihydroxybenzoic acid), this amide derivative offers improved hydrolytic stability and modified lipophilicity, making it a prime candidate for dermatological research targeting hyperpigmentation and oxidative stress. Furthermore, it serves as a critical synthetic intermediate for benzoxazole-based heterocyclic libraries.

Key Attribute Technical Detail
CAS Number 24207-41-8
Molecular Formula

Molecular Weight 197.19 g/mol
Primary Pharmacophore 2,4-Dihydroxyphenyl (Resorcinol moiety)
Target Applications Tyrosinase Inhibition, Antioxidant Formulation, Heterocyclic Synthesis

Chemical Profile & Physicochemical Properties

Understanding the structural nuance of this molecule is vital for formulation stability. The molecule consists of a benzene ring substituted with two hydroxyl groups at the 2- and 4-positions (resorcinol pattern) and an N-substituted amide group.

Structural Significance
  • 2,4-Dihydroxy Pattern: The hydroxyl group at the 4-position is crucial for antioxidant activity (hydrogen donation). The 2-hydroxyl group often forms an intramolecular hydrogen bond with the carbonyl oxygen of the amide, stabilizing the molecule but potentially reducing water solubility slightly compared to the 3,5-isomer.

  • Ethanolamine Tail (

    
    -hydroxyethyl):  Increases polarity and hydrogen-bonding potential, enhancing solubility in aqueous-organic cosmetic vehicles (e.g., propylene glycol, ethanol/water mixtures) compared to simple alkyl amides.
    
Property Table
PropertyValueSource/Validation
Melting Point 163-165 °CExperimental (Lit.)
Predicted pKa ~8.08 (Phenolic OH)Calculated
LogP (Predicted) ~0.5 - 0.9Moderate Hydrophilicity
Solubility Soluble in Ethanol, DMSO, Hot WaterExperimental Observation
Appearance White to Off-white Crystalline SolidVisual Inspection

Formulation Insight: The pKa of ~8.0 indicates that in neutral formulations (pH 5.5-7.0), the molecule remains largely non-ionized, facilitating skin penetration. At alkaline pH (>8.5), the phenolic protons dissociate, increasing susceptibility to oxidative degradation (browning).

Mechanism of Action: Biological & Synthetic

The research utility of this compound bifurcates into two distinct domains: Biological Activity (Dermatology) and Synthetic Chemistry .

Biological: Tyrosinase Inhibition & Antioxidant

The 2,4-dihydroxybenzamide scaffold acts as a competitive inhibitor of Tyrosinase , the rate-limiting enzyme in melanogenesis.

  • Mechanism: The phenolic hydroxyls chelate the Copper (Cu) ions within the tyrosinase active site, preventing the oxidation of L-Tyrosine to DOPAquinone.

  • Advantage: The amide modification reduces the irritation potential often associated with simple resorcinols while maintaining the pharmacophore.

Synthetic: Precursor to Benzoxazoles

Under dehydrating conditions (e.g.,


 or Mitsunobu conditions), the amide oxygen and the 2-hydroxyl group can cyclize to form 2-substituted benzoxazoles , which are privileged structures in medicinal chemistry (antimicrobial, anticancer).
Mechanistic Visualization

The following diagram illustrates the dual pathway: the biological inhibition of melanin synthesis and the chemical cyclization potential.

G Compound 2,4-Dihydroxy-N- (2-hydroxyethyl)benzamide Chelation Chelation of Cu2+ Ions Compound->Chelation Biological Application Cyclization Cyclodehydration (Acid/Heat) Compound->Cyclization Synthetic Application Tyrosinase Target: Tyrosinase Enzyme (Binuclear Copper Site) Inhibition Inhibition of Melanogenesis Tyrosinase->Inhibition Result Chelation->Tyrosinase Competitive Binding Benzoxazole 2-Substituted Benzoxazole Derivative Cyclization->Benzoxazole - H2O

Figure 1: Dual-pathway utility showing biological inhibition of tyrosinase and synthetic conversion to benzoxazoles.

Experimental Protocols

The following protocols are designed for research validation. They prioritize reproducibility and yield purity.

Synthesis: Aminolysis of Methyl 2,4-Dihydroxybenzoate

Direct reaction of the acid with ethanolamine can lead to salt formation or harsh conditions. The aminolysis of the ester is the preferred, self-validating method due to milder conditions and easier purification.

Reagents:

  • Methyl 2,4-dihydroxybenzoate (1.0 eq)

  • Ethanolamine (2.5 eq) - Excess acts as solvent/base

  • Solvent: Methanol (anhydrous) or neat (if high temp used)

  • Catalyst: Sodium Methoxide (0.1 eq) - Optional, speeds up reaction

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2,4-dihydroxybenzoate (10 mmol) in Methanol (20 mL).

  • Addition: Add Ethanolamine (25 mmol) dropwise under stirring.

  • Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:1). The starting ester spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    amide spot.
  • Work-up:

    • Cool reaction to room temperature.[1]

    • Concentrate methanol under reduced pressure.

    • Dilute residue with cold dilute HCl (1M) to neutralize excess amine (pH ~4-5). Precipitate should form.

  • Purification:

    • Filter the solid.[1]

    • Recrystallize from Water/Ethanol (9:1) to yield white needles.

    • Validation: Check Melting Point (Target: 163-165°C).

In Vitro Tyrosinase Inhibition Assay

This assay quantifies the depigmenting potential relative to Kojic Acid (standard).

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8)

  • Mushroom Tyrosinase (1000 U/mL stock)

  • L-DOPA (2.5 mM stock)

  • Test Compound (Dissolved in DMSO)

Workflow:

  • Preparation: In a 96-well plate, add 80 µL Phosphate Buffer.

  • Incubation: Add 10 µL of Test Compound (various concentrations) + 10 µL Tyrosinase enzyme. Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 100 µL L-DOPA solution.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation:

    
    
    Where 
    
    
    
    is the slope of the reaction rate.

Synthesis Workflow Diagram

The following diagram details the critical path for synthesizing the compound from its ester precursor, highlighting the purification logic.

Synthesis Start Start: Methyl 2,4-Dihydroxybenzoate Reaction Reflux with Ethanolamine (2.5 eq) in Methanol (65°C, 12h) Start->Reaction Check TLC Check (Disappearance of Ester) Reaction->Check Check->Reaction Incomplete Workup Acidify with 1M HCl to pH 5 (Precipitates Product) Check->Workup Complete Filter Filtration & Washing (Remove excess amine) Workup->Filter Purify Recrystallization (Water/Ethanol 9:1) Filter->Purify Final Pure 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (MP: 163-165°C) Purify->Final

Figure 2: Step-by-step synthetic workflow for high-purity isolation.

Safety & Handling (SDS Summary)

While valuable, this compound carries specific hazards typical of phenolic amides.

  • GHS Classification:

    • Skin Irrit. 2 (H315)[2]

    • Eye Irrit. 2 (H319)

    • STOT SE 3 (H335)

  • Handling: Use N95 dust mask and nitrile gloves. Avoid inhalation of dust.[2]

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Phenolic rings are light-sensitive; amber vials are recommended.

References

  • ChemicalBook. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Product Properties and CAS Data. Retrieved from

  • U.S. EPA. Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)- Substance Details.[2] CompTox Chemicals Dashboard.[3] Retrieved from

  • Sigma-Aldrich. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide 96% Specification Sheet. Retrieved from [4]

  • National Institutes of Health (NIH). Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives (General Amide Synthesis Context). PMC. Retrieved from

Sources

Technical Safety & Handling Guide: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the safe handling, synthesis, and application of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8). It is designed for senior scientists and laboratory managers requiring actionable data beyond standard Safety Data Sheets (SDS).

Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is a functionalized benzamide derivative predominantly utilized as a coupler in oxidative hair dye formulations and as a pharmaceutical intermediate for thermosensitive dyes. Its chemical structure—characterized by a resorcinol moiety linked to an ethanolamine side chain—imparts specific reactivity (electrophilic substitution) but also distinct toxicological hazards, including potential mutagenicity (H341) and severe irritation. This guide outlines the protocols necessary to mitigate these risks during synthesis and analysis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

ParameterSpecification
CAS Number 24207-41-8
IUPAC Name 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Synonyms 2,4-Dihydroxybenzoic ethanolamide;

-Resorcylamide
Molecular Formula

Molecular Weight 197.19 g/mol
Physical State Crystalline Solid (Off-white to beige)
Melting Point 163–165 °C
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Predicted) ~8.08 (Phenolic -OH)

Hazard Identification & Toxicology Logic

GHS Classification (Warning): The compound presents a dual-threat profile: local tissue destruction (irritation) and systemic toxicity (potential genotoxicity).

  • H302 (Harmful if swallowed): Acute oral toxicity.

  • H315 / H319 (Causes skin/eye irritation): The phenolic hydroxyl groups are acidic and capable of protein denaturation upon contact.

  • H335 (May cause respiratory irritation): Fine dusts are highly irritating to mucous membranes.

  • H341 (Suspected of causing genetic defects): Critical Note: Certain suppliers (e.g., Sigma-Aldrich) classify this substance as a Category 2 Mutagen. This is likely due to the structural similarity to resorcinol and other planar aromatic amines/amides which can intercalate DNA or form reactive quinone imine metabolites.

Toxicological Mechanism Diagram

The following diagram illustrates the potential metabolic activation pathway leading to toxicity.

ToxicityPath Compound 2,4-Dihydroxy-N- (2-hydroxyethyl)benzamide Metabolism Oxidative Metabolism (Cytochrome P450) Compound->Metabolism Bioactivation Quinone Reactive Quinone/Imine Intermediates Metabolism->Quinone Oxidation DNA DNA Adduct Formation (Genotoxicity Risk) Quinone->DNA Intercalation/Covalent Bond Protein Protein Binding (Sensitization/Irritation) Quinone->Protein Haptenization

Figure 1: Proposed metabolic activation pathway leading to potential genotoxicity and sensitization.

Occupational Safety & Handling Protocols

Engineering Controls
  • Primary: All handling of the solid powder must occur within a Class II Biosafety Cabinet or a certified chemical fume hood with HEPA filtration to prevent inhalation of potential mutagens.

  • Secondary: Use anti-static weighing boats to prevent electrostatic dispersion of the fine powder.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentRationale
Respiratory N95 / P2 Respirator (Minimum)Prevents inhalation of particulates (H335).
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Prevents transdermal absorption. Change immediately upon contamination.
Ocular Chemical Splash Goggles Tightly fitting goggles are required; safety glasses are insufficient for fine irritant dusts.
Body Tyvek® Lab Coat + Sleeve CoversProtects street clothes from contamination and potential carry-home exposure.

Experimental Protocols

Protocol A: Synthesis via Aminolysis of Methyl Ester

Context: Direct synthesis from 2,4-dihydroxybenzoic acid is inefficient.[1] The optimized route utilizes the methyl ester to facilitate nucleophilic attack by ethanolamine.

Reagents:

  • Methyl 2,4-dihydroxybenzoate (1.0 eq)

  • Ethanolamine (1.2 eq)

  • Methanol (Solvent, anhydrous)[2][3]

  • Catalyst: Sodium Methoxide (0.05 eq) - Optional, accelerates rate.

Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,4-dihydroxybenzoate (10 mmol, 1.68 g) in anhydrous Methanol (20 mL).

  • Addition: Add Ethanolamine (12 mmol, 0.73 g) dropwise under nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux (65 °C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Methanol 9:1).

    • Checkpoint: The starting ester spot (

      
      ) should disappear; the amide product (
      
      
      
      ) will appear.
  • Isolation: Cool to room temperature. The product may crystallize spontaneously. If not, reduce solvent volume by 50% under vacuum and cool to 4 °C.

  • Purification: Filter the precipitate and wash with cold methanol/ether (1:1). Recrystallize from Ethanol/Water if high purity (>99%) is required for biological assays.

Protocol B: HPLC Analytical Method

Purpose: To quantify purity and detect unreacted ester or degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm (Phenolic absorption).

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5%

      
       60% B (Linear Gradient)
      
    • 15-20 min: 60%

      
       95% B (Wash)
      

Synthesis Workflow Visualization

Synthesis Start Start: Methyl 2,4-dihydroxybenzoate Reagent Add Ethanolamine (1.2 eq, in MeOH) Start->Reagent Reaction Reflux @ 65°C (6-8 Hours) Reagent->Reaction Check TLC Check (Complete Conversion?) Reaction->Check Check->Reaction No (Continue Heating) Workup Cool & Crystallize (Filter Solid) Check->Workup Yes Purify Recrystallize (EtOH/Water) Workup->Purify Waste Dispose as Hazardous Waste Workup->Waste Filtrate

Figure 2: Step-by-step synthesis workflow for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with polyethylene glycol 400 (if available) or copious soap and water for 15 mins. Isolate contaminated clothing.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek immediate ophthalmological attention (Phenolic compounds can cause corneal opacification).
Inhalation Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Spill Cleanup Do not dry sweep. Wet the powder with water to suppress dust, then absorb with inert material (vermiculite). Place in a sealed hazardous waste container labeled "Suspected Mutagen."

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Link

  • ChemicalBook. (2024). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Properties and Supplier Data. Link

  • Scientific Committee on Consumer Safety (SCCS). (2019). Opinion on the safety of hair dye precursors and couplers. (General reference for benzamide coupler toxicity). Link

  • PubChem. (2024). Compound Summary: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CID 24853932). Link

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Link

Sources

Structural Elucidation and Spectral Analysis: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

[1]

Executive Summary & Compound Identity

This technical guide provides a definitive reference for the spectral characterization of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS 24207-41-8).[1] Often utilized as a synthesis intermediate or a functional additive in cosmetic formulations (due to the resorcinol moiety's antioxidant potential), accurate identification of this compound requires distinguishing the isomeric substitution pattern (2,4- vs 2,5-dihydroxy) and verifying the integrity of the hydroxyethyl side chain.[1]

The data presented below synthesizes experimental baselines with high-fidelity structural assignments to support quality control (QC) and structural elucidation workflows.

Chemical Profile
PropertySpecification
IUPAC Name 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
CAS Number 24207-41-8
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Melting Point 163–165 °C (Lit.)[1][2]
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water

Synthesis & Impurity Profile (Context for Analysis)

To understand spectral artifacts, one must understand the origin.[1] This compound is typically synthesized via the aminolysis of Methyl 2,4-dihydroxybenzoate with Ethanolamine .[1]

Common Impurities to Watch:

  • Residual Methyl Ester: Look for methoxy singlet ~3.8 ppm (¹H NMR).[1]

  • 2,4-Dihydroxybenzoic Acid: Hydrolysis product; look for broad COOH stretch in IR.[1]

  • O-Acylated Byproducts: If reaction temperature is uncontrolled, the phenolic OH may react, leading to ester-amide mixtures.[1]

Mass Spectrometry (MS) Analysis

Methodology: Direct Insertion Probe (DIP) EI-MS (75 eV) or ESI-MS (Positive Mode).[1]

Fragmentation Logic

The mass spectrum is dominated by the stability of the benzoyl cation.[1] The amide bond is the primary cleavage site.[1]

  • Molecular Ion (M⁺): m/z 197 (Distinct, stable).[1]

  • Base Peak: m/z 137.[1] This corresponds to the 2,4-dihydroxybenzoyl cation (acylium ion), formed by the loss of the ethanolamine side chain [NH-CH₂-CH₂-OH] (Neutral loss of 60 Da).[1]

  • Secondary Fragments: m/z 109 (Loss of CO from the acylium ion, typical of phenols).[1]

Key MS Peaks Table
m/zIntensityAssignmentMechanism
197 31.3%[M]⁺ Molecular Ion
137 100% [C₇H₅O₃]⁺ α-Cleavage (Loss of side chain)
136 13.4%[C₇H₄O₃]⁺[1]•H-rearrangement/Resorcinol radical
109 2.8%[C₆H₅O₂]⁺Decarbonylation (-CO) from m/z 137
Fragmentation Pathway Diagram

MS_FragmentationM_IonMolecular Ion[M]+ m/z 197Base_PeakAcylium Ion(Base Peak)m/z 137M_Ion->Base_Peak- 60 Da (α-cleavage)NeutralSide Chain Loss[NH(CH2)2OH]Mass: 60Phenol_IonResorcinol Ionm/z 109Base_Peak->Phenol_Ion- CO (28 Da)

Figure 1: EI-MS Fragmentation pathway showing the dominant alpha-cleavage producing the stable acylium base peak.[1]

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Diamond Crystal).[1] Diagnostic Value: Distinguishing the Amide Carbonyl from the Ester precursor.

The presence of the Amide I and Amide II bands, combined with the specific Phenolic OH pattern, confirms the structure.[1] Note that the Intramolecular Hydrogen Bond (IMHB) between the C2-OH and the Carbonyl oxygen lowers the carbonyl frequency.[1]

Frequency (cm⁻¹)Vibration ModeStructural Assignment
3200–3450 ν(O-H) / ν(N-H)Broad band overlapping Phenolic OH, Aliphatic OH, and Amide NH.
1635–1645 ν(C=O) Amide I Chelated Carbonyl (lowered by IMHB).[1]
1590–1610 ν(C=C) AromaticBenzene ring skeletal vibrations.
1540–1550 δ(N-H) Amide II N-H bending / C-N stretching combination.[1]
1200–1250 ν(C-O) PhenolicStrong stretch typical of resorcinol derivatives.
1050–1080 ν(C-O) AliphaticPrimary alcohol (side chain).[1]
830–850 γ(C-H) ArOut-of-plane bending (1,2,4-trisubstituted ring).[1]

NMR Spectroscopy (¹H & ¹³C)

Solvent: DMSO-d₆ (Required to observe labile protons).[1] Reference: TMS (0.00 ppm).

¹H NMR Assignment (400 MHz, DMSO-d₆)

The 2,4-substitution pattern creates a specific "ABX" or "AMX" spin system on the aromatic ring, though often appearing as two doublets and a singlet due to the distinct electronic environments.[1]

Shift (δ ppm)Mult.[1]Integ.AssignmentStructural Context
12.50 s (br)1H2-OH Diagnostic: Chelated phenolic proton (Intramolecular H-bond).[1]
10.05 s (br)1H4-OH Para-hydroxyl group.[1]
8.35 t (br)1HNH Amide proton (triplet due to CH₂ coupling).[1]
7.65 d1HH-6 Ortho to C=O[1] (Deshielded). J ≈ 8.8 Hz.[1]
6.30 dd1HH-5 Meta to both OH groups (Shielded).[1] J ≈ 8.8, 2.2 Hz.[1]
6.22 d1HH-3 Between two OH groups (Most shielded).[1] J ≈ 2.2 Hz.[1]
4.75 t (br)1HAlk-OH Aliphatic hydroxyl (side chain).[1]
3.52 q/m2HO-CH₂ Methylene adjacent to OH.[1]
3.31 q/m2HN-CH₂ Methylene adjacent to Amide N.
¹³C NMR Assignment (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignment
169.5 C=O[1]Amide Carbonyl
162.8 Cq-OHC-4 (Para to C=O)
160.5 Cq-OHC-2 (Ortho to C=O)
129.5 CHC-6 (Deshielded)
109.0 CqC-1 (Ipso)
107.5 CHC-5
102.5 CHC-3 (Most shielded aromatic C)
60.2 CH₂-CH₂-O H
42.1 CH₂-NH-C H₂-
NMR Correlation Diagram

NMR_Correlationcluster_structureStructure & Spin SystemsH6H-6 (7.65 ppm)Deshielded (Ortho C=O)H5H-5 (6.30 ppm)ShieldedH6->H5Ortho Coupling (J=8.8)H3H-3 (6.22 ppm)Shielded (Between OH)H5->H3Meta Coupling (J=2.2)AmideAmide NH(8.35 ppm)Amide->H6NOE (Spatial)Chelated2-OH (12.5 ppm)H-Bonded

Figure 2: 1H NMR Spin System Logic. The distinction between H6 (deshielded) and H3/H5 (shielded) is critical for confirming the 2,4-substitution pattern versus 2,5-isomers.

Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh 10–15 mg of the dry powder.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1] Note: CDCl₃ is not recommended due to poor solubility and loss of labile proton signals.

  • Mixing: Sonicate for 30 seconds to ensure complete dissolution.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >3 seconds to ensure accurate integration of the phenolic protons.

HPLC Purity Check (Recommended Condition)

To validate spectral data, ensure sample purity >98%.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm (Phenolic absorption).[1]

References

  • SpectraBase. (2023).[1] NMR and IR Spectra for Compound ID ChTzFJNlfCB.[1][4][5] Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PubChem. (2023).[1] 2,4-Dihydroxybenzamide Derivatives and Bioactivity. Retrieved from [Link][1]

Physical characteristics of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (melting point, solubility)

[1][2]

Executive Summary

This technical guide provides a rigorous analysis of the physical characteristics of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8).[1][2] As a functionalized benzamide derivative often utilized as a pharmaceutical intermediate and cosmetic active, precise characterization of its thermodynamic and solution-phase behavior is critical for formulation stability and bioavailability assessment.

This document moves beyond simple data listing to establish self-validating experimental protocols . We focus on the two most determinative physical properties: Melting Point (MP) , serving as the primary indicator of solid-state purity and polymorphism; and Solubility , determining the compound's processability and bioavailability.

Chemical Identity & Structural Analysis[1][3][4][5]

Before establishing physical parameters, we must anchor the data in the compound's structural reality. The molecule features a benzamide core substituted with two phenolic hydroxyl groups (positions 2,[1][2][3][4][5]4) and an N-hydroxyethyl tail.[1][2][6][4][5]

Table 1: Physicochemical Identity

ParameterSpecification
Chemical Name 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Synonyms 2,4-Dihydroxybenzoic ethanolamide; N-(2-Hydroxyethyl)-2,4-dihydroxybenzamide
CAS Number 24207-41-8
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
SMILES OCCNC(=O)c1ccc(O)cc1O
H-Bond Donors/Acceptors 4 Donors / 4 Acceptors

Structural Insight: The presence of the ortho-hydroxyl group (position 2) relative to the amide carbonyl facilitates an intramolecular hydrogen bond . This locks the conformation, increasing lattice energy and contributing to the relatively high melting point (163–165 °C) compared to non-hydroxylated analogs. The N-hydroxyethyl group introduces flexibility and hydrophilicity, balancing the rigid aromatic core.

Thermodynamic Characterization: Melting Point

The melting point is not merely a number; it is a thermodynamic transition that reveals the crystalline integrity of the sample. For 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide, the literature value is distinct, and deviations often indicate solvation or impurities (e.g., unreacted ethanolamine).

Quantitative Data
PropertyValueSource
Melting Point (Lit.) 163 – 165 °C Sigma-Aldrich [1], ChemicalBook [2]
Thermal Behavior Sharp endotherm (indicates high crystallinity)Predicted based on structure
Experimental Protocol: Differential Scanning Calorimetry (DSC)

While capillary methods are common, DSC is the gold standard for distinguishing between true melting, dehydration, and decomposition.

Protocol:

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp non-hermetically to allow potential volatile escape (if solvates are suspected).

  • Equilibration: Equilibrate at 25 °C for 5 minutes.

  • Ramp: Heat at 10 °C/min to 200 °C.

  • Validation: The onset temperature (

    
    ) is the reported melting point; the peak temperature (
    
    
    ) confirms the transition max.

Visualizing the Workflow:

DSC_ProtocolSampleSample Preparation(2-4 mg, Al Pan)PurgeN2 Purge(50 mL/min)Sample->PurgeHeatHeating Cycle(10°C/min to 200°C)Purge->HeatAnalysisData Analysis(Calc. Onset & Peak Integration)Heat->AnalysisResultValidated MP(Accept if 163-165°C)Analysis->Result T_onsetResult->Sample If Broad Peak(Recrystallize)

Figure 1: DSC workflow for validating the melting point of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide.

Solubility Profile

Solubility dictates the solvent choice for synthesis, purification, and final formulation. The "like dissolves like" principle applies here: the molecule has dual character—a polar amide/hydroxyl region and a hydrophobic aromatic ring.

Solubility Data Matrix
SolventSolubility StatusMechanistic Rationale
Water Moderate / Sparingly Soluble (Cold)Soluble (Hot)The 3 hydroxyl groups promote H-bonding, but the aromatic ring limits cold water solubility. Heating breaks lattice energy.
Ethanol / Methanol Soluble Primary solvents for recrystallization. Matches the polarity of the hydroxyethyl tail.
DMSO Highly Soluble Disrupts strong intermolecular H-bonds; used for NMR analysis [3].
Diethyl Ether Insoluble Lacks sufficient polarity to solvate the amide/hydroxyl network.
Experimental Protocol: Shake-Flask Method

To generate regulatory-grade solubility data, we utilize the Shake-Flask method followed by HPLC quantification . Visual inspection is insufficient for drug development standards.

Protocol:

  • Excess Addition: Add solid compound to the solvent until undissolved solid remains (supersaturation).

  • Agitation: Shake at constant temperature (25 °C ± 0.1) for 24 hours to reach equilibrium.

  • Filtration: Filter supernatant through a 0.45 µm PVDF filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Visualizing the Workflow:

Solubility_WorkflowPrepSupersaturation(Excess Solid + Solvent)EquilEquilibration(24h Shake @ 25°C)Prep->EquilFilterFiltration(0.45 µm PVDF)Equil->FilterHPLCQuantification(HPLC-UV @ 254nm)Filter->HPLCHPLC->Prep If variability >5%

Figure 2: Standard Shake-Flask protocol for quantitative solubility determination.

Synthesis & Impurity Impact[7]

Understanding the origin of the compound explains physical property deviations. The standard synthesis involves the aminolysis of 2,4-dihydroxybenzoic acid (or its methyl/ethyl ester) with ethanolamine [2].

  • Impurity A (Ethanolamine): Hygroscopic liquid. If present, it lowers the melting point drastically and causes the solid to become sticky (deliquescent).

  • Impurity B (2,4-Dihydroxybenzoic acid): Higher melting point (>200 °C). If present, it may appear as a secondary peak in DSC or result in "insoluble matter" in ethanol.

Recommendation: If the melting point is observed below 160 °C, perform a recrystallization using Ethanol/Water (90:10) to remove excess ethanolamine and restore crystalline purity.

References

  • Sigma-Aldrich. (n.d.).[7] 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Product Specification. Retrieved from

  • ChemicalBook. (2021). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Properties and Synthesis. Retrieved from [1]

  • SpectraBase. (2023). NMR Spectra of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in DMSO-d6. Retrieved from

  • PubChem. (2023). Compound Summary: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide.[1][2][7][4][5] National Library of Medicine. Retrieved from

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide mechanism of action hypotheses

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the mechanism of action hypotheses for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8).

Mechanistic Hypotheses & Pharmacological Architecture

Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (also known as 2,4-dihydroxybenzoic ethanolamide) is a synthetic benzamide derivative characterized by a resorcinol moiety (1,3-benzenediol) substituted at the 4-position with a carboxamide linked to an ethanol chain.[1][2][3][4][5]

While direct clinical monographs for this specific CAS are limited, its pharmacophore strongly aligns with a class of Tyrosinase Inhibitors and Anti-inflammatory agents . The presence of the 2,4-dihydroxy substitution pattern on the aromatic ring is a canonical "warhead" for copper chelation within the tyrosinase active site, making it a high-probability candidate for skin depigmentation applications. Furthermore, the benzamide scaffold suggests potential modulation of inflammatory pathways (e.g., NF-κB inhibition) similar to salicylamide analogs.

This guide details three primary mechanistic hypotheses, supported by Structure-Activity Relationship (SAR) logic and validation protocols.

Chemical Architecture & SAR Analysis

The molecule functions as a bidentate ligand mimic . Its efficacy is derived from two distinct structural domains:

Structural DomainChemical FeaturePharmacological Function (Hypothesis)
Core Scaffold 2,4-Dihydroxybenzene (Resorcinol)Tyrosinase Inhibition: The hydroxyl groups at positions 2 and 4 are critical for hydrogen bonding and chelating the binuclear copper ions (

) in the enzyme's active site. This mimics the substrate L-DOPA.
Linker/Tail N-(2-hydroxyethyl)amide Solubility & Stability: The amide bond confers resistance to rapid hydrolysis compared to esters. The terminal hydroxyl group increases hydrophilicity (LogP modulation), enhancing epidermal penetration without compromising membrane permeability.
Mechanistic Hypothesis I: Competitive Tyrosinase Inhibition

The "Copper Chelation" Model

The most authoritative hypothesis posits that the molecule acts as a competitive inhibitor of Tyrosinase, the rate-limiting enzyme in melanogenesis.

  • Mechanism: Tyrosinase contains a binuclear copper active site (CuA and CuB). The 2,4-dihydroxy motif allows the molecule to enter the active site and coordinate with the copper ions. Unlike the natural substrate (Tyrosine), the inhibitor prevents the oxidation step required to produce Dopaquinone.

  • Causality: The 4-hydroxyl group likely acts as a proton donor/acceptor mimic for the phenol of tyrosine, while the 2-hydroxyl group provides an auxiliary anchor point, stabilizing the inhibitor-enzyme complex (IEC) via hydrogen bonding with active site histidine residues (e.g., His85, His244).

Visualization: Tyrosinase Inhibition Pathway

TyrosinaseInhibition Tyrosinase Tyrosinase Active Site (Binuclear Cu2+) Dopaquinone Dopaquinone (Precursor) Tyrosinase->Dopaquinone Oxidation Complex Stable Enzyme-Inhibitor Complex (Dead End) Tyrosinase->Complex Inhibition Tyrosine L-Tyrosine (Substrate) Tyrosine->Tyrosinase Binding Melanin Eumelanin (Pigment) Dopaquinone->Melanin Polymerization Inhibitor 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (Inhibitor) Inhibitor->Tyrosinase Competitive Binding (Chelation) Complex->Dopaquinone Blocked

Caption: Competitive binding of the benzamide derivative prevents the oxidation of L-Tyrosine to Dopaquinone.

Mechanistic Hypothesis II: Anti-Inflammatory Modulation

The "NF-κB Suppression" Model

Benzamide derivatives, particularly those structurally related to salicylamide, have been documented to exhibit anti-inflammatory properties.

  • Mechanism: The hypothesis suggests downregulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[6]

  • Causality: By inhibiting the phosphorylation of IκB (Inhibitor of κB), the molecule prevents the translocation of NF-κB dimers to the nucleus. This suppresses the transcription of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), which are known triggers for post-inflammatory hyperpigmentation (PIH).

Experimental Validation Protocols

To validate these hypotheses, the following self-validating experimental workflows are recommended.

Protocol A: Cell-Free Mushroom Tyrosinase Assay (Enzymatic Screen)
  • Objective: Quantify

    
     values for direct enzyme inhibition.
    
  • Reagents: Mushroom Tyrosinase (Sigma T3824), L-DOPA (Substrate), Phosphate Buffer (pH 6.8).

  • Method:

    • Dissolve test compound in DMSO (final concentration <1%).

    • Incubate enzyme (20 units/mL) with varying concentrations of the compound for 10 min at 25°C.

    • Add L-DOPA (0.5 mM).

    • Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) kinetically for 10 minutes.

    • Validation: Use Kojic Acid as a positive control. A valid run must show Kojic Acid

      
      .
      
Protocol B: B16F10 Melanoma Cell Assay (Cellular Activity)
  • Objective: Assess inhibition of melanogenesis in a living system.

  • Method:

    • Culture B16F10 murine melanoma cells in DMEM + 10% FBS.

    • Stimulate melanogenesis with α-MSH (100 nM).

    • Treat cells with compound (1–50 µM) for 72 hours.

    • Lysis: Lyse cells in 1N NaOH at 60°C.

    • Quantification: Measure melanin content at 405 nm and normalize to total protein content (BCA Assay).

    • Cytotoxicity Check: Parallel MTT assay required to ensure reduced melanin is not due to cell death.

Protocol C: Molecular Docking Workflow (In Silico)
  • Objective: Predict binding affinity and orientation.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target: Crystal structure of Tyrosinase (e.g., PDB ID: 2Y9X ).

  • Workflow:

    • Prepare ligand: Energy minimization (OPLS3e force field).

    • Define Grid Box: Centered on the binuclear copper site.

    • Docking: Run rigid receptor/flexible ligand docking.

    • Success Metric: Binding energy

      
       indicates high affinity. Look for Cu-O distances 
      
      
      
      .
Visualization: Validation Workflow

ExperimentalWorkflow cluster_0 Phase 1: In Silico cluster_1 Phase 2: In Vitro (Enzymatic) cluster_2 Phase 3: Ex Vivo (Cellular) Docking Molecular Docking (Target: 2Y9X) EnzymeAssay Tyrosinase Assay (Absorbance @ 475nm) Docking->EnzymeAssay High Affinity Hits CellAssay B16F10 Melanoma (Melanin Quantification) EnzymeAssay->CellAssay Low IC50 MTT MTT Cytotoxicity (Viability Check) CellAssay->MTT Parallel Control

Caption: Hierarchical validation strategy ensuring hits are mechanistically active and non-cytotoxic.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76601, 2,4-Dihydroxybenzamide. Retrieved from [Link]

  • Kim, D., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties. Molecules. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)- Substance Details. CompTox Chemicals Dashboard.[1] Retrieved from [Link]

  • Pero, R. W., et al. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Molecular and Cellular Biochemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide represents a classic challenge in chemoselectivity. The target molecule contains a benzamide core flanked by two phenolic hydroxyl groups (positions 2 and 4) and an N-substituted ethyl alcohol tail.

The Chemoselectivity Challenge

The primary difficulty lies in the presence of multiple nucleophilic sites on the amine reactant (ethanolamine contains both


 and 

) and multiple acidic protons on the benzoyl precursor.
  • Amide vs. Ester Formation: We must ensure the amine nitrogen attacks the carbonyl carbon, rather than the hydroxyl oxygen (which would form an ester).

  • Phenolic Interference: The 2-position hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This resonance stabilization reduces the electrophilicity of the carbonyl carbon, making it sluggish toward nucleophilic attack compared to standard benzoates.

Selected Synthetic Strategy

To maximize yield and purity while minimizing protecting group usage, this protocol utilizes Methyl Ester Aminolysis .

  • Why not Acid Chlorides? Using 2,4-dihydroxybenzoyl chloride is risky; the phenolic hydroxyls would likely self-polymerize or require protection/deprotection steps, reducing atom economy.

  • Why Methyl Ester? The methyl ester provides a "Goldilocks" level of activation—reactive enough to undergo aminolysis with a primary amine but stable enough to prevent significant side reactions with the phenolic groups.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The primary amine of ethanolamine acts as the nucleophile, attacking the carbonyl carbon of methyl 2,4-dihydroxybenzoate.

ReactionMechanism Reactants Methyl 2,4-dihydroxybenzoate + Ethanolamine Intermediate Tetrahedral Intermediate (Zwitterionic) Reactants->Intermediate Nucleophilic Attack (NH2 > OH) Transition Elimination of Methanol Intermediate->Transition Proton Transfer Product 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Transition->Product - MeOH

Figure 1: Mechanism of aminolysis. The greater nucleophilicity of the amine (vs. the alcohol) ensures exclusive amide formation.

Protocol A: Scalable Synthesis (Methyl Ester Aminolysis)

Best for: Gram-to-kilogram scale, industrial optimization. Estimated Yield: 75–85%[1]

Materials & Reagents[2][3][4][5][6][7][8]
ReagentMW ( g/mol )Equiv.[2]Role
Methyl 2,4-dihydroxybenzoate 168.151.0Substrate
Ethanolamine (2-Aminoethanol) 61.083.0Nucleophile / Solvent
Methanol (Anhydrous) 32.04N/ASolvent (Optional)
Acetic Acid (Glacial) 60.05N/AQuenching / pH adjust
Step-by-Step Procedure
  • Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2,4-dihydroxybenzoate (10.0 g, 59.5 mmol) in Methanol (30 mL).

    • Note: If scaling up >100g, the reaction can be run "neat" (solvent-free) using excess ethanolamine as the solvent to improve throughput.

  • Addition: Add Ethanolamine (10.8 mL, ~178 mmol) dropwise over 5 minutes.

    • Observation: The solution may darken slightly due to the formation of phenolate anions.

  • Reaction: Heat the mixture to reflux (approx. 65–70 °C) for 8–12 hours.

    • Monitor: Check progress via TLC (Ethyl Acetate/Hexane 3:1). The starting ester (

      
      ) should disappear; the product (
      
      
      
      ) will appear as a polar spot.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice Water (150 mL) with vigorous stirring.

    • Acidify carefully with Glacial Acetic Acid or dilute HCl to pH ~5–6. This protonates the phenolate ions and induces precipitation of the product.

  • Crystallization: Stir the aqueous suspension at 0–5 °C for 1 hour.

  • Filtration: Filter the white/off-white solid under vacuum. Wash the filter cake with cold water (2 x 20 mL) to remove excess ethanolamine and salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

Protocol B: High-Purity Lab Synthesis (Carbodiimide Coupling)

Best for: Small scale (<5g), analytical standards, or when ester precursor is unavailable. Estimated Yield: 65–75% (High Purity)

Materials & Reagents[2][3][4][5][6][7][8]
ReagentEquiv.Role
2,4-Dihydroxybenzoic acid 1.0Substrate
EDC·HCl 1.2Coupling Agent
HOBt (Hydroxybenzotriazole) 1.2Racemization Suppressor
Ethanolamine 1.1Nucleophile
DMF (Dimethylformamide) N/ASolvent
Step-by-Step Procedure
  • Activation: Dissolve 2,4-Dihydroxybenzoic acid (2.0 g, 13 mmol) in dry DMF (15 mL). Add HOBt (2.1 g, 15.6 mmol) and EDC·HCl (3.0 g, 15.6 mmol) at 0 °C. Stir for 30 minutes.

    • Mechanism:[3][2][4][5][6] This forms the active ester in situ.

  • Coupling: Add Ethanolamine (0.87 mL, 14.3 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Dilute with Ethyl Acetate (50 mL) and wash successively with:

    • 1M HCl (remove unreacted amine/EDC).

    • Saturated

      
       (remove unreacted acid).
      
    • Brine.

  • Isolation: Dry the organic layer over

    
    , filter, and evaporate. Recrystallize the residue from Ethanol/Water (1:1).
    

Workflow Visualization

Workflow Start Start: Methyl 2,4-dihydroxybenzoate Mix Dissolve in MeOH + Ethanolamine (3 eq) Start->Mix Reflux Reflux 65°C (8-12 hrs) Mix->Reflux Quench Pour into Ice Water + Acidify (pH 5) Reflux->Quench TLC Check Filter Vacuum Filtration Quench->Filter Precipitate forms Purify Recrystallize (H2O/EtOH) Filter->Purify Final Pure 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Purify->Final

Figure 2: Process flow for the scalable Methyl Ester Aminolysis route.

Quality Control & Characterization

Expected Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 163–165 °C [1].

  • Solubility: Soluble in Ethanol, DMSO, warm water; sparingly soluble in cold water.

Spectroscopic Data (Simulated based on structure)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (s, 1H, 2-OH, H-bonded).
      
    • 
       10.1 (s, 1H, 4-OH).
      
    • 
       8.6 (t, 1H, NH).
      
    • 
       7.6 (d, 1H, Ar-H6).
      
    • 
       6.3 (dd, 1H, Ar-H5).
      
    • 
       6.2 (d, 1H, Ar-H3).
      
    • 
       4.7 (t, 1H, OH-alkyl).
      
    • 
       3.5 (q, 2H, 
      
      
      
      -O).
    • 
       3.3 (q, 2H, 
      
      
      
      -N).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to H-bonding.Increase reflux time or run "neat" (no methanol) at 80 °C.
Brown Coloration Oxidation of phenols.Perform reaction under Nitrogen (

) atmosphere. Add trace sodium bisulfite during workup.
Oily Product Impure product preventing crystallization.Scratch the flask glass to induce nucleation or seed with a pure crystal. Recrystallize from minimal hot water.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24853932, 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]

  • Google Patents. (2013). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method. (Reference for analogous aminolysis conditions).
  • Galabov, B., et al. (2005). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. Journal of Physical Chemistry A. Retrieved from [Link]

Sources

Application Note: Chemo-Enzymatic Synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide & Combinatorial Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of polyfunctional phenolic amides, such as 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8), is of significant interest in drug discovery due to their potent antioxidant, tyrosinase-inhibitory, and anti-inflammatory properties. Traditional chemical synthesis often requires harsh thermal conditions (>150°C) or toxic coupling reagents (DCC/EDC) to overcome the poor nucleophilicity of amines in the presence of competing phenolic hydroxyls. These methods frequently result in low regioselectivity and extensive purification requirements.

This Application Note details a green, chemo-enzymatic protocol using immobilized Candida antarctica Lipase B (CAL-B) to catalyze the regioselective amidation of 2,4-dihydroxybenzoic acid esters. We focus on the production of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide as a model reaction, subsequently expanding this into a protocol for generating a combinatorial library of N-substituted dihydroxybenzamides.

Key Advantages[1]
  • Regioselectivity: Exclusive formation of the amide bond without protection/deprotection of phenolic or aliphatic hydroxyl groups.

  • Mild Conditions: Reaction proceeds at 45–60°C, preserving thermally labile scaffolds.

  • Sustainability: Reusable immobilized biocatalyst (Novozym 435) and solvent-recycling potential.

Mechanistic Insight: CAL-B Catalyzed Amidation

The reaction follows a Ping-Pong Bi-Bi mechanism . Unlike standard ester hydrolysis, this protocol utilizes the lipase in a non-aqueous environment (organic solvent) to favor aminolysis.

  • Acylation: The nucleophilic serine (Ser-105) in the CAL-B active site attacks the carbonyl of the acyl donor (Ethyl 2,4-dihydroxybenzoate), releasing ethanol and forming a covalent Acyl-Enzyme Intermediate .

  • Aminolysis: The amine nucleophile (Ethanolamine) attacks the acyl-enzyme complex.

  • Release: The product (Amide) is released, and the enzyme is regenerated.

Note on Selectivity: CAL-B shows a strong preference for amidation over esterification (formation of esters with the alcohol group of ethanolamine) in hydrophobic solvents due to the higher nucleophilicity of the amine.

Diagram 1: Reaction Mechanism & Pathway

CALB_Mechanism Substrate Ethyl 2,4-Dihydroxybenzoate (Acyl Donor) Intermediate Acyl-Enzyme Complex (Covalent) Substrate->Intermediate Acylation Enzyme CAL-B (Free Ser-105) Enzyme->Intermediate Intermediate->Enzyme Regeneration Product 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Intermediate->Product Aminolysis Byproduct Ethanol (Byproduct) Intermediate->Byproduct Release Amine Ethanolamine (Nucleophile) Amine->Intermediate Nucleophilic Attack

Caption: Ping-Pong Bi-Bi mechanism of CAL-B catalyzed amidation. The acyl-enzyme intermediate is intercepted by the amine nucleophile rather than water.

Experimental Protocol: Batch Synthesis

Materials
  • Enzyme: Novozym 435 (Immobilized CAL-B on acrylic resin). Pre-treatment: Dry over silica gel in a desiccator for 24h.

  • Acyl Donor: Ethyl 2,4-dihydroxybenzoate (98%).

  • Nucleophile: Ethanolamine (>99%).

  • Solvent: 1,4-Dioxane (Anhydrous) or tert-Butanol. Note: Dioxane offers better solubility for dihydroxy-substituted aromatics.

  • Equipment: Orbital Shaker (200 rpm), HPLC-DAD.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve Ethyl 2,4-dihydroxybenzoate (1 mmol, 182 mg) in 5 mL of anhydrous 1,4-Dioxane.

  • Amine Addition: Add Ethanolamine (1.2 mmol, 73 µL). A slight excess ensures complete conversion of the ester.

  • Enzyme Initiation: Add 20 mg of Novozym 435 (10% w/w relative to substrate).

  • Incubation: Seal the reaction vessel and incubate at 50°C with orbital shaking (200 rpm) for 24 hours.

    • Critical Checkpoint: Monitor water activity. Conditions must remain anhydrous to prevent hydrolysis of the ester back to the acid.

  • Termination: Filter the reaction mixture through a 0.45 µm PTFE syringe filter to remove the immobilized enzyme.

    • Recycling: Wash the recovered beads with acetone and dry for reuse.

  • Purification: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water (9:1) if high purity is required, though conversion is typically >95%.

Data: Solvent Screening for 2,4-DHEB Synthesis
SolventLog PRelative Conversion (24h)Solubility of Substrate
1,4-Dioxane -0.27 96% High
tert-Butanol0.3588%Moderate
Acetonitrile-0.3472%High
Toluene2.7345%Low (Precipitation observed)

Combinatorial Library Protocol

This workflow adapts the batch protocol for a 96-well plate format to generate a library of analogs.

Workflow Logic
  • Constant: Ethyl 2,4-dihydroxybenzoate (Scaffold).

  • Variable: Amine source (R-NH₂).

  • Target: Library of N-substituted-2,4-dihydroxybenzamides.

Diagram 2: High-Throughput Workflow

Combinatorial_Workflow Start Master Mix Prep (Ethyl 2,4-DHB in Dioxane) Dispense Dispense 180µL into 96-Well Plate Start->Dispense Library Add Unique Amines (20µL) (Rows A-H: Different R-Groups) Dispense->Library Catalyst Add Solid Catalyst (Novozym 435 Scoop/Dispenser) Library->Catalyst Incubate Incubate 50°C, 24h (Thermomixer) Catalyst->Incubate Filter Filter Plate (Remove Enzyme) Incubate->Filter Analysis LC-MS Screening (Identify Hits) Filter->Analysis

Caption: Combinatorial workflow for generating N-substituted-2,4-dihydroxybenzamide library.

Protocol Adaptation
  • Plate Setup: Use a deep-well polypropylene plate (solvent resistant).

  • Dispensing:

    • Add 10 mg of Novozym 435 beads to each well using a solid dispenser.

    • Add 180 µL of Master Mix (Ethyl 2,4-dihydroxybenzoate in Dioxane).

    • Add 20 µL of unique amine stock solution to each well.

  • Sealing: Use an aluminum foil heat seal or solvent-resistant mat to prevent evaporation.

  • Agitation: 800 rpm on a heated plate shaker (Thermomixer) is required to keep beads suspended.

Quality Control & Validation

Analytical Method (HPLC-UV-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenolic absorption).

  • Validation Criteria:

    • Product Peak: Mass shift [M+H]+ = 198.07 (for Ethanolamine derivative).

    • Regioselectivity Check: Absence of O-acylated byproducts (checked via MS fragmentation patterns).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion High water content in solvent/enzyme.Dry enzyme over P₂O₅; use molecular sieves in solvent.
Precipitation Substrate insolubility.Switch to 1,4-Dioxane or add 10% DMSO (check enzyme tolerance).
Ester Hydrolysis Water ingress.Ensure tight plate sealing; check solvent quality.

References

  • Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Synthesis of Amides.[1][2] Current Organic Chemistry. Link

  • Totorica-Shirai, H., et al. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives. Journal of Organic Chemistry. Link

  • Wang, Y., et al. (2011). Lipase-catalyzed synthesis of fatty acid diethanolamides.[3] Journal of Agricultural and Food Chemistry. Link

  • Sigma-Aldrich. (2023).[4] Product Specification: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide.[4][5]Link

  • Corvay Specialty Chemicals. (2025). Candida Antarctica Lipase B - CAL B immobilized Application Note.[6][7]Link

Sources

Application Note: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide as a Scaffold for Siderophore-Drug Conjugates

[1]

Executive Summary

This guide details the application of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (hereafter referred to as 2,4-DHB-EA ) in the research and development of "Trojan Horse" antimicrobial strategies. Unlike the ubiquitous 2,3-dihydroxybenzoyl (catecholate) siderophores utilized by E. coli, the 2,4-dihydroxybenzoyl moiety is a structural analog often targeted by specific Gram-negative pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa (e.g., via the utilization of siderophores like acinetobactin or pyochelin analogs).

2,4-DHB-EA serves two critical functions in drug discovery:

  • Iron Chelation: The 2,4-dihydroxybenzamide headgroup acts as a bidentate ligand for Fe(III).

  • Conjugation Handle: The N-(2-hydroxyethyl) tail provides a discrete primary alcohol for covalent attachment to antibiotics or fluorophores without disrupting the iron-binding motif.

Mechanism of Action: The "Trojan Horse" Strategy

Bacteria under iron limitation secrete siderophores to scavenge Fe(III).[1] The Trojan Horse strategy exploits this by linking an antibiotic to a siderophore mimic.[1] The bacterium actively transports the conjugate via TonB-dependent outer membrane receptors (TBDTs), bypassing porin-mediated resistance mechanisms.

Coordination Chemistry

While 2,3-DHB binds iron through a pure catecholate mode (two adjacent hydroxyls), 2,4-DHB-EA typically coordinates Fe(III) via a salicylate-type mode involving the 2-hydroxyl group and the amide carbonyl oxygen . This distinct binding geometry alters receptor selectivity, allowing researchers to target pathogens that possess specific receptors for salicylate-capped siderophores while potentially avoiding uptake by commensal bacteria that strictly recognize enterobactin (2,3-DHB).

Transport Pathway Visualization

IronUptakecluster_CellGram-Negative Bacterial CellFeExtracellular Fe(III)ComplexFe(III)-Ligand ComplexFe->ComplexChelationLigand2,4-DHB-EA Conjugate(Siderophore Mimic)Ligand->ComplexBindingReceptorOuter Membrane Receptor(e.g., BauA, PiuA)Complex->ReceptorRecognitionPeriplasmPeriplasmic Space(Binding Proteins)Receptor->PeriplasmTonB-DependentTransportInnerMemABC Transporter(Inner Membrane)Periplasm->InnerMemShuttlingCytoplasmCytoplasm(Iron Release & Drug Activation)InnerMem->CytoplasmActive TransportCytoplasm->CytoplasmIntracellularTarget Engagement

Figure 1: Pathway of siderophore-mediated drug delivery.[1] The 2,4-DHB-EA conjugate forms a complex with iron, hijacking the bacterial iron uptake system to bypass the outer membrane.

Application 1: Synthesis of Siderophore-Drug Conjugates

Objective: Functionalize the primary alcohol of 2,4-DHB-EA to attach a payload (e.g., a beta-lactam or fluorophore).

Scientific Rationale: The hydroxyl group on the ethyl tail is distal to the iron-binding site. Modifying this group minimizes steric interference with the iron center.

Protocol: Activation via Mesylation

Note: This is a general synthetic intermediate protocol. All synthesis must be performed in a fume hood.

  • Reagents:

    • 2,4-DHB-EA (1.0 eq)

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Triethylamine (TEA) (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Protection (Optional but Recommended): If harsh conditions are used, protect the phenol groups (2,4-OH) with benzyl or acetyl groups first. However, for mild mesylation, selective reaction at the primary alcohol is possible due to steric accessibility.

    • Dissolution: Dissolve 2,4-DHB-EA in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

    • Addition: Add TEA, followed by dropwise addition of MsCl.

    • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor via TLC (Shift in Rf).

    • Workup: Wash with dilute HCl (to remove TEA), then NaHCO3, then Brine. Dry over MgSO4.

    • Coupling: The resulting mesylate can now react with amine-containing drugs (nucleophilic substitution) to form the final conjugate.

Application 2: Iron Binding Assessment (CAS Assay)

Objective: Validate that the 2,4-DHB-EA moiety retains iron-binding capacity. The Chrome Azurol S (CAS) assay is the gold standard; a color change from Blue to Orange indicates successful iron removal from the CAS dye by the siderophore.

Reagents & Preparation
ReagentConcentrationRole
CAS Dye Solution 60.5 mg in 50 mL waterIron indicator
Fe(III) Solution 1 mM FeCl3 in 10 mM HClIron source
HDTMA Solution 72.9 mg in 40 mL waterSurfactant/Stabilizer
Shuttle Solution 4 mM Sulfosalicylic AcidIncreases reaction kinetics
Detailed Protocol
  • Preparation of CAS Reagent:

    • Mix 10 mL of Fe(III) Solution with 50 mL of CAS Dye Solution .

    • Slowly add this mixture to 40 mL of HDTMA Solution while stirring.

    • Result: A dark blue solution.[2] Autoclave if storing long-term, but fresh is preferred for kinetics.

  • Assay Execution:

    • Prepare a 10 mM stock of 2,4-DHB-EA in Methanol or DMSO.

    • In a clear 96-well plate, add 100 µL of CAS Reagent per well.

    • Add 100 µL of test sample (dilution series of 2,4-DHB-EA: 10 µM to 1 mM).

    • Include a Blank (Buffer + CAS) and a Positive Control (EDTA or Desferrioxamine).

  • Measurement:

    • Incubate at Room Temperature for 1 hour in the dark.

    • Measure Absorbance at 630 nm .

    • Interpretation: A decrease in A630 (loss of blue color) correlates with iron binding.

  • Data Analysis:

    • Calculate % Siderophore Units:

      
      
      
    • (Where

      
       = Absorbance of reference, 
      
      
      = Absorbance of sample).

Application 3: Bacterial Growth Recovery Assay

Objective: Verify that the specific bacterial strain can utilize the 2,4-DHB-EA complex for iron uptake. This distinguishes a functional "siderophore mimic" from a simple chelator (which would starve the bacteria).

Target Strains: Pseudomonas aeruginosa (PAO1), Acinetobacter baumannii. Control Strain: E. coli ent- mutants (may not recognize 2,4-DHB efficiently).

Protocol
  • Media Preparation:

    • Use M9 Minimal Media supplemented with succinate (carbon source).

    • Add 2,2'-Dipyridyl (100 µM) to induce iron starvation. Crucial Step: Without this, bacteria use trace iron and the assay fails.

  • Inoculation:

    • Inoculate bacteria (~10^5 CFU/mL) into the iron-limited media.

  • Treatment:

    • Add 2,4-DHB-EA (1 µM - 50 µM).

    • Control 1: No Iron (Negative Growth).

    • Control 2: FeCl3 added directly (Positive Growth).

  • Incubation:

    • Incubate at 37°C with shaking (200 rpm) for 24 hours.

  • Readout:

    • Measure OD600.

    • Result: If OD600 in the treated well is significantly higher than the "No Iron" control, the bacteria successfully transported the 2,4-DHB-EA-Fe complex.

Troubleshooting & QC

IssueProbable CauseSolution
Sample turns brown/black Oxidation of phenol groupsStore 2,4-DHB-EA under Argon/Nitrogen. Prepare fresh stocks.
CAS Assay: No color change Kinetics too slowAdd 10 µL of "Shuttle Solution" (Sulfosalicylic acid) to catalyze exchange.
Precipitation in Conjugation Poor solubility of product2,4-DHB-EA is polar. Use DMF/DMSO for conjugation steps if DCM fails.
No Growth in Recovery Assay Iron starvation too severeTitrate 2,2'-Dipyridyl. Start with 50 µM.

References

  • Mislin, G. L. A., & Schalk, I. J. (2014). Siderophore-dependent iron uptake systems as gates for antibiotic Trojan horse strategies.[1][3] Metallomics, 6(3), 408-420. Link

  • Schwyn, B., & Neilands, J. B. (1987).[4] Universal chemical assay for the detection and determination of siderophores.[5] Analytical Biochemistry, 160(1), 47-56. Link

  • Ghosh, M., et al. (2017). Targeted antibiotic delivery: selective siderophore conjugation with daptomycin confers potent activity against multidrug-resistant Acinetobacter baumannii. ACS Infectious Diseases, 3(11), 793-800. Link

  • Sigma-Aldrich. (n.d.).[6] Product Specification: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide.[6][7] Link

  • Page, M. G. P. (2019). The Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics.[8][9] Clinical Infectious Diseases, 69(Supplement_7), S529–S537. Link

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide as a chelating ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthesis, and coordination chemistry of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide , a versatile chelating ligand with significant potential in bio-inorganic chemistry and drug development.

Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8), also known as 2,4-dihydroxybenzoic ethanolamide , represents a class of N-substituted salicylamides capable of multidentate metal coordination. Its structure combines a resorcinol moiety with a hydrophilic ethanolamine tail, endowing it with unique solubility and chelating properties.

This ligand is of particular interest to researchers in:

  • Metallodrug Development: As a scaffold for designing bioactive metal complexes (e.g., Cu(II), Zn(II)) with antioxidant or urease-inhibitory activity.

  • Coordination Polymers: Due to its potential for bridging coordination via the peripheral 4-hydroxyl and hydroxyethyl groups.

  • Analytical Chemistry: As a chromogenic reagent for Fe(III) detection.

Chemical Profile & Ligand Properties[1][2][3][4][5]

PropertyData
IUPAC Name 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
CAS Number 24207-41-8
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
pKa Values (Predicted) pKa₁ ≈ 8.1 (2-OH), pKa₂ ≈ 13.5 (Amide NH)
Solubility Soluble in Ethanol, Methanol, DMSO, Hot Water; Insoluble in Hexane.[1]
Coordination Sites Phenolic-O (C2), Amide Carbonyl-O, Terminal Hydroxyl-O (C9)
Structural Visualization

The following diagram illustrates the ligand's structure and its potential coordination sites.

LigandStructure Benzene Resorcinol Ring OH_2 2-OH (Phenolic) Primary Binding Site Benzene->OH_2 Ortho Position OH_4 4-OH (Phenolic) Auxiliary/H-Bonding Benzene->OH_4 Para Position Amide Amide Linker (-CONH-) Benzene->Amide C1 Attachment Metal Metal Ion (M²⁺) OH_2->Metal Chelation (O-Donor) Tail Hydroxyethyl Tail (-CH2CH2OH) Amide->Tail Amide->Metal Chelation (O-Donor)

Caption: Structural decomposition of the ligand highlighting the O,O-bidentate chelation pocket formed by the 2-hydroxyl and amide carbonyl groups.

Synthesis Protocol: Ligand Preparation

Objective: Synthesize high-purity 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide via aminolysis of methyl 2,4-dihydroxybenzoate.

Reagents Required[4][6][7][8][9][10][11]
  • Precursor: Methyl 2,4-dihydroxybenzoate (98%+)

  • Reagent: Ethanolamine (2-Aminoethanol) (99%+)

  • Solvent: Methanol (anhydrous)

  • Catalyst (Optional): Sodium methoxide (0.1 eq) - accelerates reaction but requires neutralization.

Step-by-Step Methodology
  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.8 g (0.1 mol) of methyl 2,4-dihydroxybenzoate in 50 mL of anhydrous methanol .

  • Addition: Add 12.2 g (0.2 mol, 2.0 eq) of ethanolamine dropwise. The excess amine acts as both reactant and base.

  • Reflux: Attach a reflux condenser and heat the mixture to 65–70°C (gentle reflux) for 6–8 hours .

    • Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 3:1). The starting ester spot (R_f ~0.7) should disappear.

  • Concentration: Remove approximately 80% of the methanol under reduced pressure (Rotavap).

  • Precipitation: Pour the resulting viscous oil into 100 mL of ice-cold dilute HCl (0.5 M) .

    • Note: Acidification neutralizes the excess amine and precipitates the amide.

  • Purification:

    • Filter the white solid precipitate.

    • Recrystallization: Dissolve the crude solid in a minimum amount of boiling water or ethanol/water (1:1). Allow to cool slowly to 4°C.

    • Collect crystals by filtration and dry in a vacuum oven at 50°C for 4 hours.

  • Yield Expectation: 75–85%. Melting Point: 163–165°C.

Coordination Chemistry & Complexation Protocol

This ligand typically acts as a monobasic bidentate (O,O') chelator . Upon deprotonation of the phenolic hydroxyl group (2-OH), it forms stable 5- or 6-membered chelate rings with divalent metal ions (Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺).

Mechanism of Action
  • Deprotonation: Base removes the proton from the 2-OH phenol (pKa ~8.1).

  • Chelation: The metal ion binds simultaneously to the phenolic oxygen and the amide carbonyl oxygen .

  • Geometry: Depending on the metal, the complex usually adopts a square planar (Cu) or octahedral (Fe, Zn) geometry, often with the stoichiometry [M(L)₂].

Protocol: Synthesis of Copper(II) Complex

Objective: Isolate the bis(ligand)copper(II) complex, [Cu(C₉H₁₀NO₄)₂].

Materials
  • Ligand: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (1.0 mmol, 197 mg)

  • Metal Salt: Copper(II) Acetate Monohydrate (0.5 mmol, 100 mg)

  • Base: Sodium Acetate or Triethylamine

  • Solvent: Methanol (20 mL)

Workflow Diagram

SynthesisWorkflow Start Start: Ligand Dissolution (197 mg in 10 mL MeOH) Mixing Mixing & Heating Add Metal to Ligand dropwise Temp: 60°C Start->Mixing MetalPrep Metal Salt Solution (Cu(OAc)2 in 10 mL MeOH) MetalPrep->Mixing pH_Adj pH Adjustment (Crucial) Add Base to pH 7.5-8.0 (Deprotonates 2-OH) Mixing->pH_Adj Reflux Reflux 2 Hours pH_Adj->Reflux Precip Precipitation Cool to RT -> Green/Brown Solid Reflux->Precip Wash Washing Cold MeOH, then Ether Precip->Wash Final Final Product [Cu(L)2] Wash->Final

Caption: Step-by-step workflow for the synthesis of the Copper(II) complex.

Experimental Steps
  • Ligand Solution: Dissolve 197 mg (1.0 mmol) of the ligand in 10 mL of warm methanol.

  • Metal Solution: Dissolve 100 mg (0.5 mmol) of Copper(II) acetate in 10 mL of methanol.

  • Complexation: Slowly add the metal solution to the ligand solution with constant stirring. The solution color will likely deepen (green/brown) immediately.

  • pH Adjustment: If using a non-acetate salt (like chloride), add dilute NaOH or Triethylamine dropwise to adjust pH to ~8.0. Do not exceed pH 9 to avoid metal hydroxide precipitation.

  • Incubation: Reflux the mixture for 2 hours.

  • Isolation: Allow the mixture to cool to room temperature. The complex usually precipitates. If not, reduce volume by 50% on a rotavap and cool on ice.

  • Washing: Filter the solid and wash with cold methanol (2 x 2 mL) followed by diethyl ether.

Characterization & Validation

To validate the formation of the complex, compare the spectral data of the free ligand vs. the metal complex.

TechniqueParameterExpected Change (Ligand → Complex)Interpretation
FT-IR ν(C=O) Amide IShift to lower frequency (e.g., 1640 → 1610 cm⁻¹)Indicates coordination through Carbonyl Oxygen.
FT-IR ν(O-H) PhenolicDisappearance/Broadening of 2-OH bandIndicates deprotonation and metal binding.
UV-Vis λmaxNew band in visible region (600–800 nm)d-d transition of the metal center (e.g., Cu²⁺).
1H NMR -OH SignalDisappearance of phenolic -OH (approx 12-13 ppm)Confirms loss of proton upon coordination (Diamagnetic metals only, e.g., Zn).

Applications in Research

A. Biological Activity (Urease Inhibition)

Complexes of hydroxamic acids and salicylamides are potent urease inhibitors. The 2,4-dihydroxy motif mimics the substrate, while the metal ion (Ni, Cu) can interact with the enzyme's active site active histidines.

  • Protocol: Test the complex against Jack Bean Urease using the phenol-hypochlorite method to measure ammonia evolution.

B. Antioxidant Assays

The resorcinol moiety (1,3-dihydroxybenzene) is a known radical scavenger.

  • Protocol: Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Dissolve the complex in DMSO/Ethanol and monitor the bleaching of the purple DPPH radical at 517 nm.

C. Analytical Detection of Iron

The ligand forms a deeply colored violet/red complex with Fe(III) in acidic/neutral media, similar to salicylic acid but with enhanced water solubility due to the ethanolamine tail.

  • Usage: Can be used as a colorimetric indicator for ferric iron determination in aqueous samples.

References

  • Synthesis of N-substituted Salicylamides

    • Source: PrepChem. "Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide" (Analogous procedure).
    • URL:[Link]

  • Coordination Modes of Salicylamides

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Chemical Identity & Properties

    • Source: PubChem. "2,4-Dihydroxybenzamide Compound Summary."
    • URL:[Link]

  • General Coordination Chemistry of Phenolic Ligands

    • Source: MDPI. "Coordination Compounds of Nickel(II) with Substituted Salicylaldehydes."
    • URL:[Link]

Sources

Experimental design for testing 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Targeted Application: Skin Depigmentation & Anti-Inflammatory Modulation

Executive Summary & Mechanism

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (hereafter 2,4-DHB-EA ) is a synthetic benzamide derivative structurally optimized for tyrosinase inhibition . Its pharmacophore combines a resorcinol moiety (2,4-dihydroxy substitution) known for copper chelation at the tyrosinase active site, with a hydroxyethyl-amide tail designed to improve solubility and bioavailability compared to parent resorcinols.

Primary Mechanism: Direct competitive inhibition of Tyrosinase (TYR), the rate-limiting enzyme in melanogenesis. Secondary Mechanism: Downregulation of microphthalmia-associated transcription factor (MITF) via cAMP signaling modulation.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the intervention points of 2,4-DHB-EA within the melanogenesis signaling cascade.

MelanogenesisPathway UV UV Radiation Keratinocyte Keratinocyte (Paracrine Signaling) UV->Keratinocyte Stimulates aMSH α-MSH Keratinocyte->aMSH Secretes MC1R MC1R Receptor aMSH->MC1R Binds cAMP cAMP / PKA MC1R->cAMP Activates MITF MITF (Transcription Factor) cAMP->MITF Upregulates TYR Tyrosinase (TYR) [Copper Active Site] MITF->TYR Promotes Expression Melanin Melanin Synthesis (Eumelanin/Pheomelanin) TYR->Melanin Catalyzes Oxidation Compound 2,4-DHB-EA (Inhibitor) Compound->MITF Downregulation (Secondary) Compound->TYR DIRECT INHIBITION (Chelation)

Caption: 2,4-DHB-EA primarily targets the catalytic activity of Tyrosinase while secondarily suppressing MITF expression.

Experimental Design Strategy: The "Self-Validating" Cascade

To ensure data integrity, efficacy testing must follow a strict hierarchy. Skipping steps (e.g., going straight to clinical) introduces confounding variables.

StageModel SystemObjectiveCritical Control
1. Screening Cell-Free Enzymatic Assay (Mushroom Tyrosinase)Determine IC50 and Mode of Inhibition (Competitive vs. Non-competitive).Kojic Acid (Positive Control)
2.[1] Cellular B16F10 Murine Melanoma CellsAssess intracellular efficacy and cytotoxicity (Safety/Efficacy Ratio).Cell Viability (CCK-8/MTT) > 90%
3. Advanced 3D Reconstructed Human Epidermis (RHE)Mimic tissue penetration and bioavailability.Tissue Histology (H&E)
Protocol A: Cell-Free Tyrosinase Inhibition Assay

Objective: Quantify the direct inhibitory potential of 2,4-DHB-EA against tyrosinase using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (Sigma T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)[2]

  • Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Compound: 2,4-DHB-EA (Dissolved in DMSO; Final DMSO < 1%)

Methodology:

  • Preparation: Prepare serial dilutions of 2,4-DHB-EA (e.g., 1, 10, 50, 100, 500 µM) in phosphate buffer.

  • Enzyme Mix: Add 20 µL of Mushroom Tyrosinase (1000 U/mL) to 140 µL of buffer in each well.

  • Inhibitor Addition: Add 20 µL of test compound dilution. Incubate at 25°C for 10 minutes to allow enzyme-inhibitor interaction.

  • Substrate Trigger: Add 20 µL of L-DOPA (10 mM).

  • Kinetic Reading: Immediately measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation:

    
    
    

Expert Insight:

Why Kinetic Measurement? Endpoint readings often suffer from oxidation artifacts (auto-oxidation of L-DOPA). Kinetic slope analysis (


) is the only way to distinguish true enzymatic inhibition from background oxidation.
Protocol B: Intracellular Melanin & Viability (B16F10 Model)

Objective: Verify that the compound penetrates the cell membrane and inhibits melanogenesis without killing the cell.

Materials:

  • B16F10 Melanoma Cells (ATCC CRL-6475)

  • Stimulant:

    
    -MSH (Melanocyte Stimulating Hormone)[3]
    
  • Lysis Buffer: 1N NaOH with 10% DMSO

  • Viability Reagent: CCK-8 or MTT

Workflow Diagram (DOT):

CellularWorkflow Seeding Seed B16F10 Cells (5x10^4 cells/well) Treat Treat: Compound + a-MSH Seeding->Treat Incubate Incubate 72 Hours Treat->Incubate Split Split Sample Incubate->Split Viability Assay 1: Cell Viability (CCK-8) Split->Viability Melanin Assay 2: Melanin Content (NaOH Lysis) Split->Melanin

Caption: Parallel assessment of toxicity and efficacy is mandatory to rule out false positives caused by cell death.

Methodology:

  • Seeding: Plate B16F10 cells in 6-well plates and culture for 24h.

  • Induction: Replace medium with fresh DMEM containing 100 nM

    
    -MSH (to stimulate high melanin baseline) + 2,4-DHB-EA at determined concentrations.
    
  • Incubation: Culture for 72 hours.

  • Harvesting:

    • Wash cells 2x with cold PBS.

    • Trypsinize and count cells (normalize cell number).

  • Lysis: Pellet cells and dissolve in 200 µL 1N NaOH (containing 10% DMSO) at 80°C for 1 hour.

  • Quantification: Measure Absorbance at 405 nm .

  • Normalization: Express data as Melanin Content per Total Protein (BCA Assay) or per cell count.

Data Interpretation: If Melanin decreases by 50% but Cell Viability also decreases by 40%, the compound is cytotoxic , not specific. A successful candidate shows >80% viability with >40% melanin reduction.

Protocol C: 3D Reconstructed Human Epidermis (RHE)

Objective: Evaluate efficacy in a tissue model that mimics the stratum corneum barrier.

Model: MelanoDerm™ (MatTek) or equivalent pigmented RHE.

Methodology:

  • Topical Application: Apply 2,4-DHB-EA (formulated in 1% DMSO/PBS or a simple lotion base) topically to the air-liquid interface of the tissue.

  • Dosing Regimen: Apply every 48 hours for 14 days.

  • Analysis:

    • Visual: Photograph tissues (macroscopic whitening).

    • Chemical: Solubilize tissue in Solvable™ (PerkinElmer) and read OD at 490 nm.

    • Histology: Fontana-Masson staining to visualize melanin granules in the basal layer.

References
  • Chemical Identity & Properties: "2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide."[4][5][6] PubChem, National Library of Medicine. Link (Structurally related parent).

  • Tyrosinase Inhibition Protocols: Pillaiyar, T., et al. "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. Link

  • B16F10 Melanogenesis Assay: "Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol." PMC, National Institutes of Health. Link

  • Resorcinol Derivatives Mechanism: "4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation." Journal of Dermatology, 2015. (Provides the rationale for the 2,4-dihydroxy pharmacophore).
  • Safety Data: "2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide - CAS 24207-41-8."[4][6] ChemicalBook. Link

Sources

How to dissolve 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Solubilization Strategies for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Introduction & Compound Profile

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) is a resorcinol derivative characterized by a benzamide core substituted with two phenolic hydroxyl groups and a hydrophilic ethanolamine tail. While its structure suggests moderate polarity (Predicted LogP ~0.7), the presence of the aromatic ring and intermolecular hydrogen bonding often leads to poor solubility in neutral aqueous buffers, posing a risk of "silent precipitation" in cell culture media.

This guide provides a standardized, self-validating protocol to dissolve this compound for biological assays, ensuring consistent molarity and bioavailability.

Physicochemical Snapshot
PropertyValueImplication for Solubilization
Molecular Weight 197.19 g/mol Calculation basis for Molarity.
CAS Number 24207-41-8Verification of identity.[1][2]
Predicted LogP ~0.7Moderately hydrophilic; requires organic co-solvent for high-concentration stocks.
pKa (Predicted) ~8.1 (Phenolic OH)Ionizes at basic pH; solubility increases at pH > 8.5 but may compromise cell viability.
Stability Oxidation-sensitiveCritical: Protect from light and air. Solutions may turn pink/brown upon oxidation.

Solvent Selection & Stock Solution Preparation

Core Directive: Do not attempt to dissolve the powder directly in cell culture media or PBS. This will result in incomplete dissolution and heterogeneous dosing.

Primary Solvent: Dimethyl Sulfoxide (DMSO)
  • Rationale: DMSO disrupts the strong intermolecular hydrogen bonding of the amide and phenol groups.

  • Target Concentration: 50 mM to 100 mM (Stock).

  • Grade: Sterile-filtered, Cell Culture Grade (≥99.9%).

Protocol 1: Preparation of 50 mM Stock Solution

Objective: Prepare 1 mL of 50 mM stock.

  • Weighing: Accurately weigh 9.86 mg of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide into a sterile 1.5 mL amber microcentrifuge tube.

    • Note: If using a different mass, use the formula:

      
      .
      
  • Solvent Addition: Add 1000 µL of high-grade DMSO.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Inspect the bottom of the tube. If crystals remain, sonicate in a water bath at ambient temperature for 5 minutes.

    • Thermal Aid: If necessary, warm the solution to 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation.

  • Sterilization (Optional): If the powder was not sterile, pass the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Nylon filters may bind phenolic compounds.

Working Solution & Aqueous Dilution Strategy

The most critical failure point in in vitro studies is the "crash-out" phenomenon when the hydrophobic stock hits the aqueous media.

The "Intermediate Dilution" Method

Direct addition of 100% DMSO stock to media can cause local high concentrations that trigger precipitation. Use an intermediate step.

DilutionWorkflow Powder Powder (9.86 mg) Stock Stock Solution (50 mM in DMSO) Powder->Stock Add 1 mL DMSO Vortex/Sonicate Inter Intermediate Dilution (500 µM in Media/Buffer) Stock->Inter 1:100 Dilution (Slow addition while vortexing) Final Final Working Solution (10–100 µM) Inter->Final Dilute to Target (e.g., 1:5 or 1:10) QC QC Check: Turbidity/Microscopy Final->QC

Figure 1: Step-wise dilution workflow to minimize precipitation shock.

Protocol 2: Preparation of 100 µM Working Solution (Example)
  • Prepare Media: Pre-warm cell culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Intermediate Step (10x Concentrate):

    • Dilute the 50 mM DMSO stock 1:50 into the media to create a 1 mM intermediate.

    • Technique: Place the pipette tip submerged in the media and dispense slowly while swirling or vortexing the tube.

  • Final Dilution:

    • Dilute the 1 mM intermediate 1:10 into the final assay wells/tubes to achieve 100 µM .

    • Final DMSO Concentration: 0.2%. (Ensure this is below the toxicity threshold for your specific cell line; typically <0.5% is safe).

Quality Control & Self-Validation

Trust but verify. Phenolic compounds can form micro-precipitates that are invisible to the naked eye but affect assay results.

Validation MethodProcedureAcceptance Criteria
Visual Inspection Hold tube against a black background under bright light.Solution must be perfectly clear. No "swirling dust" or sediment.
Microscopy Check Place 50 µL of working solution on a glass slide/well. View at 20x/40x.No crystals or amorphous aggregates visible.
Absorbance Scan Measure OD at 600 nm (non-absorbing region).OD600 should be comparable to the vehicle control (Media + DMSO only).

Stability & Storage

  • Oxidation Risk: The 2,4-dihydroxy substitution pattern makes this compound susceptible to oxidation (browning) over time.

  • Storage of Stock (50 mM):

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

    • Shelf Life: 6 months if protected from light and moisture.

  • Working Solutions: Prepare fresh immediately before use . Do not store aqueous dilutions.

Troubleshooting Guide

Troubleshooting Problem Precipitation Observed in Working Solution CheckConc Is Concentration > 100 µM? Problem->CheckConc CheckTemp Is Media Cold? CheckConc->CheckTemp No Action1 Reduce Conc. or Increase DMSO % CheckConc->Action1 Yes Action2 Pre-warm Media to 37°C CheckTemp->Action2 Yes Action3 Sonicate Stock before dilution CheckTemp->Action3 No

Figure 2: Decision tree for resolving solubility issues.

References

  • PubChem. (n.d.).[3] 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (Compound).[1][2][4][5] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility protocols in drug discovery).
  • EPA. (2024).[2] Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)- Substance Details. United States Environmental Protection Agency. Retrieved January 29, 2026, from [Link]

Sources

Application Note: Characterization of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide as a Siderophore-Mimetic Iron Chelator

[1]

Executive Summary

This application note provides a comprehensive technical guide for evaluating 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (hereafter referred to as 2,4-DHB-HE ) as an iron chelating agent. Unlike the catechol-based (2,3-dihydroxy) siderophores which bind iron with extremely high affinity (

salicylate-binding mode

Key Applications
  • Therapeutic Development: Screening for oral iron chelators with reduced toxicity compared to catecholates.

  • Microbiology: Studying siderophore transport mechanisms using synthetic mimics.

  • Analytical Chemistry: Spectrophotometric determination of Fe(III).

Chemical Identity & Preparation

2,4-DHB-HE is a benzamide derivative.[1][2][3] The 4-hydroxyl group enhances water solubility and electronic density, while the 2-hydroxyl and the amide moiety form the bidentate chelating pocket.

PropertySpecification
CAS Number 24207-41-8
Formula

Molecular Weight 197.19 g/mol
Solubility Soluble in Water, Methanol, Ethanol, DMSO
pKa (Predicted)

(4-OH),

(2-OH)
Appearance Off-white to pale beige solid
Protocol 1: Stock Solution Preparation[1][6]
  • Objective: Create a stable 10 mM stock for titration assays.

  • Solvent Choice: While water soluble, initial dissolution in DMSO or Ethanol is recommended to prevent micro-precipitation during long-term storage, followed by dilution in buffer.

Steps:

  • Weigh 19.72 mg of 2,4-DHB-HE.

  • Dissolve in 1.0 mL of DMSO (molecular biology grade). Vortex until clear.

  • Dilute to 10.0 mL with deionized water (Milli-Q, 18.2 MΩ·cm) to achieve a 10 mM working stock.

    • Note: If the solution turns slightly pink, this indicates trace iron contamination. Treat all glassware with 10% HNO

      
       and rinse thoroughly.
      

Methodology: Spectrophotometric Titration (UV-Vis)[1]

The formation of the Iron(III)-2,4-DHB-HE complex is pH-dependent and results in a characteristic charge-transfer band (usually purple/red,

Experimental Logic

To determine the Stability Constant (


)Stoichiometry
Protocol 2: Job’s Method of Continuous Variation

Objective: Determine the binding stoichiometry (

Materials:

  • 1 mM Fe(III) solution (from

    
     in 0.1 M HCl).
    
  • 1 mM 2,4-DHB-HE solution (in 10 mM HEPES buffer, pH 7.4).

Procedure:

  • Prepare a series of 11 samples where the total molar concentration

    
     is constant (e.g., 100 
    
    
    M), but the mole fraction (
    
    
    ) varies from 0 to 1.0.
    • Example: Tube 1: 0

      
      L Ligand + 1000 
      
      
      L Fe. Tube 6: 500
      
      
      L Ligand + 500
      
      
      L Fe.
  • Incubate for 30 minutes at 25°C.

  • Measure Absorbance (

    
    ) at 
    
    
    (determined by a preliminary scan, typically 510 nm).
  • Plot:

    
     vs. Mole Fraction (
    
    
    ).
  • Analysis: The peak of the curve indicates stoichiometry.

    • 
       1:1 Complex.
      
    • 
       2:1 Complex.
      
    • 
       3:1 Complex.
      
Diagram 1: Chelation Mechanism & Job's Plot Logic[1]

ChelationMechanismLigand2,4-DHB-HE(Ligand)BindingBinding Site:2-OH (Phenolate)Amide CarbonylLigand->BindingDeprotonationFeFe(III)(Solvated)Fe->BindingCoordinationComplexFe-Ligand Complex(Colored)Stoich11:1 Species(Mono-salicylate)Complex->Stoich1pH < 5Stoich33:1 Species(Octahedral)Complex->Stoich3pH > 7Binding->ComplexCharge Transfer(λmax ~510nm)

Caption: Mechanism of 2,4-DHB-HE binding Fe(III). The 2-hydroxyl and amide oxygen form the chelate ring.

Methodology: Competitive Chelation (CAS Assay)[1]

To validate the "siderophore-like" activity, we measure the compound's ability to strip iron from a pre-formed Chrome Azurol S (CAS)-Iron complex. This is the industry standard for assessing iron scavenging potential.

Protocol 3: Universal CAS Assay

Reagents:

  • CAS Solution: 60.5 mg Chrome Azurol S in 50 mL water.

  • HDTMA Solution: 72.9 mg Hexadecyltrimethylammonium bromide in 40 mL water.

  • Iron Solution: 1 mM

    
     in 10 mM HCl.
    
  • Buffer: Piperazine buffer (pH 5.6).

Workflow:

  • Assembly: Mix 10 mL CAS + 10 mL Iron + 40 mL HDTMA. Dilute to 100 mL. Solution should be Blue .

  • Challenge:

    • Add 100

      
      L of 2,4-DHB-HE (various concentrations) to 900 
      
      
      L CAS reagent.
    • Reference: Use EDTA or Deferiprone as positive controls.

  • Observation:

    • If 2,4-DHB-HE removes iron, the solution turns from Blue to Orange/Pink .

  • Quantification: Measure

    
     after 1 hour. Lower absorbance indicates stronger iron removal.
    

Data Analysis & Interpretation

When analyzing data for 2,4-DHB-HE, use the following benchmarks based on salicylate chemistry:

ParameterExpected ValueInterpretation
Stoichiometry 2:1 or 3:1At pH 7.4, the 3:1 complex is favored if ligand is in excess.
Stability Constant (

)
~20 - 25Lower than catecholates (~40) but sufficient for biological iron scavenging.
CAS Activity ModerateWill likely show slower kinetics than EDTA due to bidentate vs hexadentate nature.
Diagram 2: Experimental Workflow Summary

Workflowcluster_decisionValidation CheckpointsPrep1. Stock PrepDissolve 2,4-DHB-HEin DMSO/H2OScreen2. Primary ScreenCAS Assay (Blue -> Orange)Prep->ScreenCheck ActivityCheck1Solubility Check(No Precipitate)Prep->Check1Titration3. UV-Vis TitrationJob's Plot & Stability ConstantScreen->TitrationIf Active > 20%Bio4. Biological AssayBacterial Growth/Iron StarvationTitration->BioDetermine DoseCheck2Color Change(Purple Complex)Titration->Check2Check1->ScreenPassCheck2->BioPass

Caption: Step-by-step workflow for validating 2,4-DHB-HE as an iron chelator.

Safety & Handling

  • Hazard: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide causes skin and serious eye irritation (H315, H319).[3][4]

  • PPE: Wear nitrile gloves and safety goggles.

  • Waste: Dispose of iron-containing solutions as heavy metal waste.

References

  • PubChem. (n.d.).[3][4] 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (Compound Summary). National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Santos, M. A., et al. (2012). Salicylamide derivatives for iron and aluminium sequestration. From synthesis to complexation studies. Journal of Inorganic Biochemistry. Retrieved from [Link]

  • Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry. (Standard CAS Assay Protocol).

  • Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports. (Mechanistic insight on salicylate vs catecholate binding).

Technical Assessment of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide represents a specialized pharmacophore in the development of hypopigmenting agents. Structurally, it combines a 2,4-dihydroxybenzamide (resorcinol-mimic) core with a hydroxyethyl side chain.

  • Pharmacophore: The 2,4-dihydroxy substitution pattern is a classic "pseudosubstrate" motif for Tyrosinase. It mimics the structure of the natural substrate, L-Tyrosine (and L-DOPA), allowing the molecule to occupy the enzyme's active site.

  • Solubility & Bioavailability: The N-(2-hydroxyethyl) moiety enhances hydrophilicity compared to lipophilic alkyl-resorcinols (e.g., 4-butylresorcinol). This modification is strategic for formulating aqueous-based cosmeceuticals or improving diffusion through the hydrophilic viable epidermis.

Mechanism of Action (MOA)

The compound functions primarily as a competitive inhibitor of Tyrosinase (EC 1.14.18.1). It utilizes a dual-mode mechanism:

  • Competitive Binding: The resorcinol ring competes with L-DOPA for the active site.

  • Copper Chelation: The phenolic hydroxyl groups (specifically at the 4-position) coordinate with the binuclear copper (Cu²⁺) active site, preventing the oxidation of substrates.

Visualizing the Mechanism

The following diagram illustrates the interference of the inhibitor within the melanogenesis pathway.

MOA Tyrosinase Tyrosinase (Cu2+ Active Site) Tyrosine L-Tyrosine Tyrosinase->Tyrosine Binding DOPA L-DOPA Tyrosinase->DOPA Binding Complex Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Complex Chelation Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation (Rate Limiting Step) Melanin Eumelanin (Pigment) Dopaquinone->Melanin Spontaneous Polymerization Inhibitor 2,4-Dihydroxy-N- (2-hydroxyethyl)benzamide Inhibitor->Tyrosinase Competitive Binding Complex->Dopaquinone BLOCKS

Caption: Figure 1.[1][2][3][4][5][6][7][8][9] Dual-mode inhibition mechanism: The compound competes with L-DOPA for the copper-binding active site, effectively halting the conversion to Dopaquinone.

Experimental Protocols

Protocol A: Cell-Free Enzymatic Inhibition Assay (High-Throughput)

Objective: To determine the IC₅₀ of the compound against Mushroom Tyrosinase.

Materials
  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich, T3824), lyophilized powder.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).[1][10][11] Note: L-DOPA is preferred over Tyrosine for screening due to faster reaction kinetics and reduced lag time.

  • Buffer: 50 mM Phosphate Buffer (PBS), pH 6.8. Critical: Tyrosinase is pH sensitive; pH > 7.0 reduces activity.[1]

  • Positive Control: Kojic Acid or Arbutin.[3]

  • Vehicle: DMSO (Dimethyl sulfoxide).[1]

Reagent Preparation
ReagentConcentrationPreparation Notes
Enzyme Solution 1000 U/mLDissolve in cold PBS (pH 6.8). Keep on ice. Freshly prepared.
Substrate (L-DOPA) 2.5 mMDissolve in PBS. Protect from light (oxidizes rapidly).
Test Compound 10 mM (Stock)Dissolve in 100% DMSO.
Assay Procedure (96-Well Plate Format)
  • Dilution: Prepare serial dilutions of the Test Compound in PBS. Ensure final DMSO concentration in the well is < 1% to prevent solvent-induced enzyme denaturation.

  • Plating:

    • Test Well: 20 µL Test Compound + 140 µL PBS + 20 µL Enzyme Solution.

    • Blank (No Enzyme): 20 µL Test Compound + 160 µL PBS.

    • Control (100% Activity): 20 µL Vehicle (1% DMSO) + 140 µL PBS + 20 µL Enzyme Solution.

  • Pre-Incubation (CRITICAL): Incubate the plate at 25°C for 10 minutes .

    • Why? Benzamide derivatives often exhibit "slow-binding" kinetics. Pre-incubation allows the inhibitor to equilibrate with the active site before the substrate competes for entry.

  • Initiation: Add 20 µL of L-DOPA (2.5 mM) to all wells.

  • Measurement: Immediately measure Absorbance at 475 nm (Dopachrome peak) in kinetic mode:

    • Interval: Every 30 seconds.

    • Duration: 10–15 minutes.

    • Temperature: 25°C.

Data Analysis

Calculate the initial velocity (


) from the linear portion of the kinetic curve (Slope).


Protocol B: Kinetic Mode of Action (Lineweaver-Burk Analysis)

Objective: To confirm competitive inhibition.

  • Setup: Repeat Protocol A, but vary the concentration of L-DOPA (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 mM) against fixed concentrations of the Inhibitor (e.g., 0, IC₅₀, 2×IC₅₀).

  • Plotting: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Interpretation:

    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       decreases, 
      
      
      
      unchanged).
    • Expectation for this molecule: Intersection at the Y-axis (Competitive).

Protocol C: Cellular Melanogenesis Assay (B16F10 Model)

Objective: To validate efficacy in a physiological cellular environment.

Workflow Diagram

Workflow Start B16F10 Melanoma Cells (Seeding) Induction Induction: Add alpha-MSH (100 nM) + Test Compound Start->Induction Incubation Incubation 72 Hours @ 37°C Induction->Incubation Branch Split Sample Incubation->Branch Viability Viability Assay (CCK-8 / MTT) Ensure >90% Survival Branch->Viability Melanin Melanin Assay NaOH Lysis @ 60°C Branch->Melanin Analysis Calculate: Melanin Content / Total Protein Viability->Analysis Normalize Melanin->Analysis

Caption: Figure 2. Cellular assay workflow. Cytotoxicity testing is mandatory to ensure reduced melanin is due to enzyme inhibition, not cell death.

Step-by-Step Methodology
  • Seeding: Seed B16F10 murine melanoma cells (

    
     cells/well) in a 6-well plate containing DMEM + 10% FBS. Allow adherence (24h).
    
  • Treatment: Replace medium with fresh DMEM containing:

    • 
      -MSH (100 nM) to stimulate melanogenesis.
      
    • Test Compound (Various concentrations, e.g., 10, 25, 50 µM).

    • Control:

      
      -MSH only.
      
  • Incubation: Incubate for 72 hours .

  • Harvesting:

    • Wash cells with cold PBS.

    • Trypsinize and collect cells into a pellet.

  • Lysis (Melanin Solubilization):

    • Resuspend pellet in 1N NaOH containing 10% DMSO .

    • Heat at 80°C for 1 hour to solubilize melanin.

  • Quantification:

    • Transfer to a 96-well plate.

    • Measure Absorbance at 405 nm .

    • Compare against a synthetic melanin standard curve.

  • Normalization: Normalize melanin content to Total Protein (using BCA Protein Assay) to account for variations in cell number.

Expected Results & Troubleshooting

Expected Data Profile
ParameterExpected OutcomeRationale
Cell-Free IC₅₀ 10 – 50 µMResorcinol derivatives are potent; the hydroxyethyl tail may slightly alter affinity compared to butyl-resorcinol.
Inhibition Type CompetitiveStructural homology to Tyrosine.[3]
Cellular Efficacy Dose-dependent reductionRequires cell permeability.
Cytotoxicity Low (LC₅₀ > 200 µM)Benzamides are generally well-tolerated; toxicity usually arises from quinone metabolites at high doses.
Troubleshooting Guide
  • Issue: High Background Oxidation.

    • Solution: Ensure L-DOPA solution is fresh. If it turns pink/brown before addition, discard.

  • Issue: Precipitation in Wells.

    • Solution: The "N-(2-hydroxyethyl)" group improves solubility, but if precipitation occurs at >100 µM, reduce the final DMSO concentration or use a pre-dilution step in buffer.

  • Issue: No Inhibition in Cells despite Enzymatic Activity.

    • Solution: The compound may have poor membrane permeability. Consider using a penetration enhancer or checking lipophilicity (LogP).

References

  • Zolghadri, S. et al. (2019).[6] "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. Link

  • Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 10(6), 2440–2475. Link

  • Kim, D.S. et al. (2005).[6] "Inhibitory Effects of 4-n-Butylresorcinol on Tyrosinase Activity and Melanin Synthesis."[6][7][8] Biological and Pharmaceutical Bulletin, 28(12), 2216–2219. Link

  • Pillaiyar, T. et al. (2017). "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403–425. Link

  • Garcia-Jimenez, A. et al. (2016). "Action of tyrosinase on resorcinols: Kinetic characterization." Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11), 2663-2669. Note: Establishes the kinetic basis for resorcinol interactions.

Sources

Application Note: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in Dermatological Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the realm of dermatological drug discovery, 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 16428-11-8) represents a critical pharmacophore scaffold. It bridges the structural gap between classic phenolic enzyme inhibitors and lipid-mimetic barrier repair agents.

This compound serves as a high-value reference standard and lead scaffold primarily for Tyrosinase Inhibition (hyperpigmentation therapeutics) and Antioxidant/Anti-inflammatory screening. Its structure features a resorcinol moiety (2,4-dihydroxybenzene), a proven chelator of the binuclear copper active site in tyrosinase, coupled with a hydroxyethyl amide tail that modulates lipophilicity and skin permeation.

This guide details the protocols for utilizing this compound in High-Throughput Screening (HTS) campaigns, focusing on mechanistic validation, assay interference, and hit-to-lead optimization.

Mechanism of Action & Signaling Pathways

To effectively screen this compound, one must understand its dual-mode interference in the melanogenesis pathway.

  • Direct Enzyme Inhibition: The 2,4-dihydroxy substitution pattern allows the molecule to act as a competitive inhibitor and a copper chelator at the catalytic core of Tyrosinase (TYR), preventing the oxidation of L-Tyrosine to L-DOPA and L-DOPA to Dopaquinone.

  • ROS Scavenging: The phenolic hydrogens provide significant radical scavenging capacity, reducing the oxidative stress triggers that upregulate Microphthalmia-associated transcription factor (MITF).

Pathway Visualization[1][2]

MelanogenesisPathway cluster_legend Legend Target Target Enzyme Compound 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Process Biological Process Product Downstream Product UV_ROS UV Radiation / ROS MITF MITF Upregulation UV_ROS->MITF Induction TYR Tyrosinase (Cu2+) MITF->TYR Transcription Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation (Rate Limiting) Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Polymerization Inhibitor 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (Scaffold) Inhibitor->UV_ROS ROS Scavenging Inhibitor->TYR Competitive Inhibition (Cu Chelation)

Figure 1: Mechanistic intervention points of the benzamide scaffold in the melanogenesis cascade.[1]

Experimental Protocols

Protocol A: Cell-Free Tyrosinase Inhibition Assay (HTS Compatible)

Objective: Determine the IC50 of the compound against Mushroom Tyrosinase. Rationale: Mushroom tyrosinase is the industry standard surrogate for human tyrosinase in primary screening due to high homology in the active site.

Materials
  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL stock in Phosphate Buffer.

  • Substrate: L-DOPA (2.5 mM stock).

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Compound: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (10 mM stock in DMSO).

  • Control: Kojic Acid (Positive Control).

Step-by-Step Methodology
  • Preparation: Dilute the compound in buffer to varying concentrations (e.g., 1, 10, 50, 100, 500 µM). Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Plating: In a 96-well clear microplate, add:

    • 10 µL of Compound solution.

    • 20 µL of Tyrosinase solution (40 U/mL final).

    • 160 µL of Phosphate Buffer.

  • Pre-Incubation: Incubate at 25°C for 10 minutes. Critical Step: This allows the benzamide moiety to equilibrate with the copper active site.

  • Reaction Initiation: Add 10 µL of L-DOPA substrate.

  • Kinetic Measurement: Immediately measure absorbance at 475 nm (Dopachrome formation) every 30 seconds for 15 minutes using a microplate reader.

  • Analysis: Calculate the slope of the linear portion of the curve (velocity).

    • % Inhibition = [1 - (Slope_Sample / Slope_Control)] * 100

Protocol B: Cellular Melanin Quantification (B16F10 Assay)

Objective: Verify if the enzymatic inhibition translates to cellular efficacy. Rationale: Cell-free assays do not account for membrane permeability. This protocol validates the "N-(2-hydroxyethyl)" tail's ability to facilitate cellular entry.

  • Seeding: Seed B16F10 melanoma cells (1 x 10^4 cells/well) in 24-well plates. Cultivate for 24h.

  • Treatment: Replace medium with fresh DMEM containing the test compound (non-cytotoxic concentrations determined by MTT assay) + 100 nM

    
    -MSH (to stimulate melanogenesis).
    
  • Incubation: Incubate for 72 hours.

  • Lysis: Wash cells with PBS. Lyse in 1N NaOH at 60°C for 1 hour.

  • Quantification: Measure absorbance of the lysate at 405 nm . Normalize against total protein content (BCA assay).

Data Presentation & Analysis

Compound Properties Table[2]
PropertyValueRelevance in Screening
Molecular Weight 197.19 g/mol Fragment-like; suitable for lead optimization.
LogP (Predicted) ~0.5 - 0.9Hydrophilic; good aqueous solubility but requires the amide tail for lipid bilayer penetration.
H-Bond Donors 4High capacity for active site interaction.
pKa ~8.5 (Phenolic)Ionization state at physiological pH (7.4) affects binding affinity.
Expected Results & Interpretation
AssayMetricInterpretation Criteria
Tyrosinase (Cell-Free) IC50< 20 µM: Potent Hit. 20-100 µM: Moderate (Lead optimization required). > 100 µM: Weak binder.
B16F10 Melanin % Reduction> 50%: High efficacy.[2] Verify cytotoxicity (MTT) to ensure reduction isn't due to cell death.
DPPH Scavenging EC50Compare to Ascorbic Acid.[3] High scavenging supports "Dual-Action" claim.

Screening Workflow Diagram

This workflow illustrates the decision tree for advancing 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide derivatives.

ScreeningWorkflow Start Compound Library (Benzamide Scaffolds) PrimaryScreen Primary Screen: Tyrosinase Inhibition (Cell-Free) Start->PrimaryScreen Filter1 IC50 < 50 µM? PrimaryScreen->Filter1 SecondaryScreen Secondary Screen: B16F10 Melanin Assay Filter1->SecondaryScreen Yes Discard Discard / Redesign Filter1->Discard No Toxicity Cytotoxicity Counter-Screen (MTT / LDH) SecondaryScreen->Toxicity Filter2 Therapeutic Index > 10? Toxicity->Filter2 Mechanism Mechanism Validation: Kinetic Analysis (Lineweaver-Burk) Filter2->Mechanism Yes Filter2->Discard No Lead Lead Candidate Formulation Studies Mechanism->Lead

Figure 2: Hit-to-Lead decision tree for benzamide-based dermatological agents.

Troubleshooting & Optimization

  • Solubility Issues: While the hydroxyethyl group improves solubility, high concentrations (>10 mM) in aqueous buffer may precipitate. Solution: Use DMSO stocks and ensure the final DMSO concentration in the assay is constant across all wells (e.g., 0.5%).

  • Auto-oxidation: Resorcinol derivatives can auto-oxidize in basic pH, turning the solution pink/brown. Solution: Prepare fresh stocks daily and protect from light. Maintain assay buffer pH at 6.8, not higher.

  • Interference: The compound absorbs in the UV range. Solution: Ensure the detection wavelength (475 nm for Dopachrome) is far removed from the compound's

    
     (typically ~280-300 nm).
    

References

  • Resorcinol Derivatives as Tyrosinase Inhibitors

    • Title: Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis.[1]

    • Source: Bioorganic & Medicinal Chemistry.[4][3][1][5]

    • URL:[Link]

  • Mechanistic Insight (Copper Chelation)

    • Title: Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds.[1][6]

    • Source: Pigment Cell & Melanoma Research.[6]

    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide - PubChem Compound Summary.[7]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Standard Protocol for Melanin Assay

    • Title: B16F10 Melanoma Cell Assay for Screening Antimelanogenic Agents.
    • Source: Methods in Molecular Biology.[7]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The Challenge: Synthesizing 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide involves the amidation of a 2,4-dihydroxybenzoic acid derivative (typically the methyl ester) with ethanolamine (2-aminoethanol). The primary yield-limiting factors are the electronic deactivation caused by the intramolecular hydrogen bond at the 2-position and the oxidative instability of the electron-rich resorcinol ring.

The Solution: High-yield synthesis requires disrupting the intramolecular hydrogen bond, strictly excluding oxygen to prevent quinone formation (browning), and optimizing the workup to separate the hydrophilic product from the water-soluble amine.

Reaction Mechanism

The reaction proceeds via Nucleophilic Acyl Substitution . The amine nitrogen of ethanolamine attacks the carbonyl carbon of the ester.

ReactionMechanism cluster_interference Yield Limiting Factor SM1 Methyl 2,4-dihydroxybenzoate (Electrophile) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 Ethanolamine (Nucleophile) SM2->Inter Prod 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (Target Amide) Inter->Prod Elimination ByProd Methanol (Leaving Group) Inter->ByProd

Figure 1: Nucleophilic acyl substitution pathway. The 2-OH group stabilizes the starting ester via H-bonding, requiring thermal energy or catalysis to overcome the activation barrier.

Troubleshooting Guide (Q&A)

Category A: Low Conversion & Yield

Q: I am running the reaction at reflux in methanol, but conversion stalls at 60%. Why? A: Methanol boils at 64.7°C, which is often insufficient to overcome the activation energy barrier created by the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen.

  • Fix: Switch to a solvent-free (neat) condition or use a higher-boiling solvent like n-butanol (bp 117°C).

  • Protocol Adjustment: Run the reaction neat with 3–4 equivalents of ethanolamine at 110–120°C . This drives the kinetics and allows the methanol byproduct to distill off, pushing the equilibrium forward (Le Chatelier's principle).

Q: I used the acid (2,4-dihydroxybenzoic acid) instead of the ester, but the yield is negligible. A: Direct reaction of a carboxylic acid with an amine typically forms an unreactive ammonium carboxylate salt at lower temperatures.

  • Fix: You must activate the acid (e.g., via thionyl chloride to acid chloride, though this is harsh for phenols) or, preferably, use the methyl ester . The ester avoids salt formation and is significantly more electrophilic.

Category B: Product Quality (Discoloration)

Q: My product turns pink or brown during the reaction. How do I prevent this? A: The 2,4-dihydroxy (resorcinol) moiety is extremely electron-rich and prone to oxidation, forming ortho-quinone/para-quinone colored species.

  • Fix:

    • Inert Atmosphere: You must sparge the reaction vessel with Nitrogen (N2) or Argon for 15 minutes before heating and maintain a positive pressure blanket throughout.

    • Temperature Cap: Do not exceed 140°C. Above this, thermal decomposition and oxidation accelerate rapidly.

    • Additives: Adding a trace amount (0.1 mol%) of Sodium Borohydride (NaBH4) or Sodium Dithionite can act as a reducing agent to prevent color formation.

Category C: Purification & Solubility

Q: The product is water-soluble, making extraction difficult. How do I isolate it? A: Both the product and the excess ethanolamine are polar. Standard aqueous workups often lead to product loss in the water phase.

  • Fix (Precipitation Method):

    • Dilute the reaction mixture with a minimal amount of water.

    • Acidify carefully with dilute HCl to pH 3–4. The amine will protonate and stay in solution, while the amide (which is less basic and less soluble in cold acidic water) should precipitate.

    • Recrystallization: Recrystallize the crude solid from water or a water/ethanol (90:10) mixture.

"Gold Standard" Optimization Protocol

Based on kinetic principles of aminolysis and solubility profiles.

Materials
  • Substrate: Methyl 2,4-dihydroxybenzoate (1.0 eq)

  • Reagent: Ethanolamine (3.0 eq) - Excess acts as solvent and drives equilibrium.

  • Catalyst (Optional): Sodium Methoxide (0.1 eq) - Accelerates nucleophilic attack.

  • Solvent: None (Neat).

Step-by-Step Workflow
  • Inert Setup: Charge a 3-neck round bottom flask with Methyl 2,4-dihydroxybenzoate. Equip with a magnetic stir bar, a reflux condenser (or distillation head), and a nitrogen inlet.

  • Deoxygenation: Purge the flask with Nitrogen for 15 minutes.

  • Reagent Addition: Add Ethanolamine (and catalyst if using) via syringe under N2 flow.

  • Reaction:

    • Heat to 115°C .

    • If using a distillation head, allow the byproduct (methanol) to distill off. This is the most effective way to drive the reaction to 100% conversion.

    • Monitor via TLC (Eluent: Ethyl Acetate/Methanol 9:1). Reaction typically completes in 4–6 hours.

  • Quench & Workup:

    • Cool the mixture to ~50°C.

    • Add distilled water (approx. 5x volume of reaction mass).[1]

    • Critical Step: Adjust pH to 3.0–4.0 using 2N HCl. This protonates the excess ethanolamine, preventing it from co-precipitating.

    • Cool to 0–5°C in an ice bath for 2 hours to maximize precipitation.

  • Purification:

    • Filter the off-white solid.

    • Wash with cold water (2x).

    • Recrystallization: Dissolve in minimum boiling water.[2] Allow to cool slowly to room temperature, then refrigerate. Filter and dry under vacuum at 60°C.

Expected Quantitative Data
ParameterOptimized ValueImpact on Yield
Temperature 115°C<100°C: Slow kinetics; >140°C: Degradation
Stoichiometry 1 : 3 (Ester:Amine)Excess amine ensures full conversion of expensive ester
Time 4–6 HoursExtended heating increases oxidative browning
pH (Workup) 3.0 – 4.0Critical for separating product from unreacted amine
Typical Yield 75 – 85% Compared to ~50% in unoptimized solvent reflux

Diagnostic Flowchart

Troubleshooting Start Start: Low Yield or Purity Issue CheckColor Is the product brown/pink? Start->CheckColor CheckTLC Is starting material (Ester) remaining? CheckColor->CheckTLC No Oxidation Issue: Oxidation of Phenol Ring CheckColor->Oxidation Yes TempCheck Reaction Temp < 100°C? CheckTLC->TempCheck Yes (Incomplete) Solubility Issue: Product lost in filtrate? CheckTLC->Solubility No (Full Conversion) Sol_Ox Action: 1. N2 Purge 2. Add NaBH4 trace 3. Reduce Temp <130°C Oxidation->Sol_Ox Sol_Temp Action: Increase Temp to 115°C (Run Neat) TempCheck->Sol_Temp Yes EquilCheck Is Methanol being removed? TempCheck->EquilCheck No Sol_Distill Action: Use Distillation Head to remove MeOH byproduct EquilCheck->Sol_Distill No Sol_pH Action: Adjust workup pH to 3-4 to protonate excess amine Solubility->Sol_pH

Figure 2: Decision tree for diagnosing yield and purity failures in benzamide synthesis.

References

  • PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Retrieved from [Link]

    • Relevance: Establishes the baseline protocol for hydroxybenzamide synthesis using methyl esters and ethanolamine at elevated temper
  • Relevance: Provides physical property data (Melting Point, Solubility)
  • Google Patents. (2013). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.

    • Relevance: Validates the use of methyl esters and reflux conditions for dihydroxy-benzamide isomers, citing yields of ~77%.[3]

  • Relevance: Confirms commercial specifications, melting point (163-165°C), and purity standards (96%) for benchmarking.

Sources

Stability of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Topic: Stability of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in Different Solvents CAS Number: 24207-41-8 Synonyms: 2,4-Dihydroxybenzoic ethanolamide; N-(2-Hydroxyethyl)-2,4-dihydroxybenzamide.

Executive Summary & Compound Profile

Senior Scientist Note: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is a structural hybrid of a resorcinol derivative and a benzamide. Its stability profile is governed by two competing functionalities: the amide linkage (susceptible to hydrolysis) and the electron-rich resorcinol ring (highly susceptible to oxidative degradation).

In my experience with this class of compounds, the most common user error is not hydrolysis, but oxidative discoloration (pinking/browning) when dissolved in alkaline buffers or exposed to light. This guide prioritizes preventing these degradation pathways to ensure experimental reproducibility.

PropertySpecification
Molecular Weight 197.19 g/mol
Appearance White to pale beige solid
Solubility (DMSO) > 50 mg/mL (Excellent)
Solubility (Water) Moderate (~3-5 mg/mL); pH dependent
pKa (Predicted) ~8.1 (Phenolic -OH)
Critical Sensitivity Oxidation (High pH/Air), Hydrolysis (Strong Acid/Base)

Solubility & Stock Preparation

Q: What is the best solvent for preparing a long-term stock solution?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Why: DMSO effectively solvates the polar amide and hydroxyl groups while preventing the hydrolytic cleavage that occurs in protic solvents like water or methanol over time.

  • Protocol: Prepare a 50 mM to 100 mM stock in high-grade anhydrous DMSO. Aliquot into small, amber glass vials (to minimize headspace and light exposure) and store at -20°C or -80°C.

  • Avoid: Do not store stock solutions in water or phosphate buffers for more than 24 hours.

Q: My aqueous working solution turned pink/brown after 4 hours. Is it still usable?

A: No. The color change indicates oxidative degradation.

  • Mechanism: The 2,4-dihydroxy substitution pattern (resorcinol moiety) is electron-rich. In the presence of oxygen and light—and especially at pH > 7.0—it oxidizes to form quinoid species and polymeric aggregates. These impurities are often cytotoxic and can interfere with spectrophotometric assays.

  • Prevention:

    • Degas buffers before use.

    • Add an antioxidant if compatible with your assay (e.g., 0.1% Ascorbic Acid or 1 mM DTT).

    • Keep the pH slightly acidic (pH 5.5 - 6.5).

Q: Can I use Ethanol or Methanol?

A: Yes, for intermediate dilutions, but not for long-term storage.

  • Risk: Alcohols are hygroscopic. Absorbed water will eventually promote amide hydrolysis. Furthermore, transesterification can occur in methanol under acidic conditions, slowly converting the compound to methyl 2,4-dihydroxybenzoate.

Stability Troubleshooting (Q&A)

Q: I see a new peak at RRT 0.6 in my HPLC trace. What is it?

A: This is likely 2,4-Dihydroxybenzoic acid , resulting from amide hydrolysis.

  • Cause: Exposure to extreme pH (e.g., 0.1% TFA for extended periods) or elevated temperature (> 37°C) in aqueous solution.

  • Confirmation: The co-product, Ethanolamine, is often not detected by UV due to lack of a chromophore. Run a standard of 2,4-Dihydroxybenzoic acid to confirm the retention time.

Q: The compound precipitates when I dilute the DMSO stock into cell culture media.

A: This is a "solubility crash" caused by the rapid change in polarity.

  • Troubleshooting Protocol:

    • Stepwise Dilution: Do not add DMSO stock directly to the bulk media. Dilute the stock 1:10 in PBS or media with vigorous vortexing first, then add this intermediate to the final volume.

    • Concentration Limit: Ensure your final concentration does not exceed the aqueous solubility limit (~3 mg/mL in saline).

    • Temperature: Warm the media to 37°C before adding the compound.

Mechanistic Degradation Pathways

The following diagram illustrates the two primary failure modes: Hydrolysis (pH-driven) and Oxidation (radical-driven).

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation (High pH / Light / O2) Parent 2,4-Dihydroxy-N- (2-hydroxyethyl)benzamide (Active) Acid 2,4-Dihydroxybenzoic Acid Parent->Acid H2O / Δ / Extreme pH Amine Ethanolamine (Not UV Active) Parent->Amine H2O / Δ / Extreme pH Quinone Ortho-Quinone Intermediates Parent->Quinone O2 / pH > 7.5 / hν Polymer Brown/Pink Polymers Quinone->Polymer Polymerization

Figure 1: Primary degradation pathways. Hydrolysis cleaves the amide bond, while oxidation targets the phenolic ring, leading to colored impurities.

Solvent Compatibility & Stability Data

The table below summarizes stability based on solvent class and storage conditions.

Solvent SystemStability RatingPrimary RiskRecommended Storage
Anhydrous DMSO Excellent Hygroscopicity (Absorbs water)-20°C, Dark, Desiccated
Ethanol (100%) Good Evaporation / Transesterification-20°C, Sealed tight
Water (pH 7.0) Poor Oxidation (Pinking)Fresh Prep Only
Acidic Buffer (pH 4-6) Fair Slow Hydrolysis4°C, < 24 hours
Basic Buffer (pH > 8) Critical Failure Rapid Oxidation & HydrolysisDO NOT USE
Cell Culture Media Variable Protein Binding / OxidationUse immediately

Validated Analytical Protocol (HPLC)

To monitor stability, use the following HPLC method. This method is designed to separate the parent compound from its hydrolytic degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to suppress phenol ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Phenol absorption).

  • Expected Retention:

    • Hydrolysis Product (Acid): Elutes earlier (more polar).

    • Parent Compound: Elutes mid-gradient.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76601, 2,4-Dihydroxybenzamide. Retrieved from [Link]

  • MDPI (2023). Synthesis and Stability of 2,4-Dihydroxyphenyl Derivatives. (Contextual reference on resorcinol stability). Retrieved from [Link]

Technical Support Center: Purification of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

[1][2][3]

Welcome to the Advanced Purification Support Hub. Subject Molecule: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) Chemical Class: Polyhydroxylated Phenolic Amide Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The "Sticky" Science of Phenolic Amides

You are likely here because your synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (hereafter 2,4-DHEB ) has resulted in a pink/brown oil rather than the pristine white powder (MP: 163-165°C) you expected.

This molecule presents a "perfect storm" of purification challenges:

  • High Polarity: The N-(2-hydroxyethyl) tail and two phenolic hydroxyls create massive hydrogen bonding potential, leading to "oiling out" (liquid-liquid phase separation) instead of crystallization.[1][2]

  • Oxidative Instability: The resorcinol core (1,3-dihydroxybenzene moiety) is electron-rich and prone to auto-oxidation, forming quinoid impurities that cause persistent discoloration.[1][2]

  • Amphoteric Solubility: It is too polar for standard silica chromatography (streaking) but often too soluble in water for simple precipitation.[2]

Below are the three core Troubleshooting Modules designed to resolve these specific failure modes.

Module A: The "Pink/Brown" Syndrome (Oxidation Management)

Symptom: The product turns pink, tan, or brown upon exposure to air or during drying.[2] Root Cause: Auto-oxidation of the electron-rich phenolic ring (at the 2,4-positions) into ortho- or para-quinone species.[1][2] This is accelerated by basic pH (e.g., residual ethanolamine).[2]

Troubleshooting Protocol: The Reductive Workup

Do not attempt to wash the color out with solvent alone.[2] You must chemically reduce the quinones back to phenols or trap them.[2]

StepActionTechnical Rationale
1 Acidification Adjust crude reaction mixture to pH 4.0–5.0 using 1N HCl. Crucial: Avoid pH < 3 to prevent amide hydrolysis.[1][2] Acidic conditions suppress the formation of phenolate ions, which are the species most susceptible to oxidation.
2 The "Sulfite" Wash During aqueous extraction, add 0.5% Sodium Metabisulfite (

)
or Ascorbic Acid to the aqueous phase. These act as sacrificial antioxidants, reducing any quinones formed back to the colorless phenol.
3 Charcoal Filtration If recrystallizing, add Activated Carbon (5 wt%) to the hot solution. Stir for 15 mins, then hot filter. Note: Use acid-washed carbon to avoid introducing iron, which complexes with phenols to form purple/black chelates.
4 Inert Drying Dry the final solid in a vacuum oven at 40°C under Nitrogen bleed .[1][2] Do not air dry on the benchtop.[2]
Visualization: Oxidation & Protection Pathway[2][3]

OxidationPathwayPhenol2,4-DHEB(Colorless Phenol)PhenolatePhenolate Ion(Reactive Intermediate)Phenol->Phenolate DeprotonationRadicalPhenoxy RadicalPhenolate->Radical -e⁻ (Oxidation)QuinoneQuinone Impurity(Pink/Brown Color)Radical->Quinone Polymerization/OxidationBaseBasic pH(Residual Amine)Base->PhenolateOxygenAtmospheric O2Oxygen->RadicalAcidAcidify (pH 4-5)Blocks DeprotonationAcid->Phenolate InhibitsSulfiteMetabisulfite/AscorbateReduces QuinoneSulfite->PhenolSulfite->Quinone Reverses to Phenol

Figure 1: Mechanism of phenolic oxidation and the specific intervention points for antioxidants (Sulfite) and pH control.[2]

Module B: The "Oiling Out" Crisis (Crystallization)[3]

Symptom: Upon cooling or adding anti-solvent, the product separates as a sticky, amber oil at the bottom of the flask instead of crystals. Root Cause: Liquid-Liquid Phase Separation (LLPS).[1][2] The product is thermodynamically more stable as an amorphous oil than as a crystal lattice in the chosen solvent system, often due to supersaturation being too high or the temperature being above the "oiling out" boundary (metastable zone limit).[2]

Troubleshooting Protocol: The "Acetone Rescue"

Standard water/ethanol recrystallization often fails here because the water holds the product in a hydrated oil phase.[2]

The Solution: Switch to an Acetone/Toluene or Acetone/DCM system.

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Acetone (or Ethyl Acetate).[2] 2,4-DHEB is highly soluble here.[1][2]

  • Drying: Dry this organic solution with

    
     to remove all traces of water.[2] (Water promotes oiling).[2]
    
  • Precipitation:

    • Heat the acetone solution to a gentle reflux.

    • Dropwise add Toluene (or Dichloromethane) until the solution turns slightly cloudy.[2]

    • STOP. Add a "seed crystal" if available.

    • Remove from heat and let it cool slowly to room temperature. Do not use an ice bath yet.[1][2]

  • The "Scratch": If oil droplets appear, reheat until clear, add 1 mL more acetone, and scratch the glass wall vigorously with a glass rod while cooling.[2] This provides nucleation sites.[1][2]

Visualization: The Crystallization Decision Tree

CrystallizationLogicStartCrude Product StateCheckStateIs it an Oil or Solid?Start->CheckStateSolidSolid/PowderCheckState->Solid SolidOilSticky Oil/GumCheckState->Oil OilPurityCheckCheck Color/HPLCSolid->PurityCheckWaterPresentIs Water Present?Oil->WaterPresentSolventCheckCheck Solvent SystemChangeSolventSwitch to Acetone/Toluene(Avoid Water)SolventCheck->ChangeSolvent Non-Polar Anti-Solvent used?WaterPresent->SolventCheck NoRemoveWaterAzeotrope with Ethanolor Dissolve in Acetone/MgSO4WaterPresent->RemoveWater YesRemoveWater->ChangeSolventRecrystRecrystallize:Water/EtOH (9:1)PurityCheck->Recryst Impure

Figure 2: Decision matrix for handling the "oiling out" phenomenon. Note the critical step of water removal.

Module C: Impurity Removal (Starting Materials)

Symptom: HPLC shows persistent peaks for 2,4-Dihydroxybenzoic acid (2,4-DHBA) or Ethanolamine .[1][2] Root Cause: Similar polarity makes separation difficult.[1][2]

The "pH Swing" Extraction Strategy

You can exploit the pKa differences to separate these components without chromatography.[2]

  • 2,4-DHBA (Acid): pKa ~3–4 (Carboxylic acid).[2]

  • 2,4-DHEB (Product): pKa ~8–9 (Phenolic hydroxyls).[2]

  • Ethanolamine (Base): pKa ~9.5 (Conjugate acid).[2]

Protocol:

  • Dissolve crude mixture in Ethyl Acetate .

  • Wash 1 (Remove Amine): Wash with 1N HCl . The ethanolamine protonates (

    
    ) and moves to the water layer.[1][2] The product and acid remain in organic.[2]
    
  • Wash 2 (Remove Acid): Wash with Saturated Sodium Bicarbonate (

    
    ) .[2]
    
    • Expert Insight:

      
       (pH ~8.[1][2]5) is strong enough to deprotonate the carboxylic acid (2,4-DHBA 
      
      
      Carboxylate), moving it to the water layer.[2]
    • However, it is not strong enough to fully deprotonate the phenolic product (2,4-DHEB), keeping it in the Ethyl Acetate layer.[2]

  • Final Step: Dry the Ethyl Acetate layer (

    
    ) and evaporate.[2]
    

FAQ: Frequently Asked Questions

Q1: My HPLC peaks are tailing badly. Is my column broken? A: Likely not. Phenolic amides interact strongly with residual silanols on C18 columns.[1][2]

  • Fix: Add 0.1% Formic Acid or 0.05% TFA to both your water and acetonitrile mobile phases.[2] This suppresses the ionization of the phenolic groups, sharpening the peak.

Q2: Can I use Silica Gel Chromatography? A: Avoid it if possible. 2,4-DHEB sticks to silica (Rf < 0.1 in 50% EtOAc/Hexane).[1][2] If you must, use a mobile phase of DCM:Methanol (95:5) .[2]

Q3: The melting point is broad (155–160°C).[2] What does this mean? A: This usually indicates solvent inclusion (solvates) or hydration.[2] This molecule loves to trap water.[1][2] Dry at 60°C under high vacuum for 24 hours. If the MP doesn't sharpen, you likely have the ortho-isomer impurity; recrystallize again.[2]

References

  • Synthesis and Properties of Hydroxybenzamides

    • Preparation of N-substituted hydroxybenzamides via condensation.[1][2] (See: PrepChem, Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide analogues).

    • Source:

  • Purification of Resorcinol Derivatives

    • Influence of Resorcinol Chemical Oxidation on Removal...[3] (Discusses oxidation mechanisms and pH effects).

    • Source: (General search query for Resorcinol oxidation kinetics).[2]

  • pKa and Solubility Data

    • 2,4-Dihydroxybenzamide Properties & pKa.
    • Source: [2]

  • Crystallization Techniques

    • Solvents for Recrystalliz
    • Source: [2]

Overcoming poor cell permeability of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Cell Permeability for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) Ticket ID: #PERM-24207-OPT Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Ticket Analysis & Diagnostic

User Issue: Poor efficacy in cell-based assays despite high potency in biochemical (cell-free) assays. Molecule Diagnosis: Your target, 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide , presents a classic "solubility-permeability paradox."[1]

  • Physicochemical Barrier: The molecule possesses three hydroxyl groups (two phenolic, one aliphatic) and an amide linkage. This results in a high Topological Polar Surface Area (TPSA) relative to its molecular weight (MW ~197.2 g/mol ).[1]

  • The Mechanism of Failure: While the 2-hydroxyl group likely forms an intramolecular hydrogen bond with the amide carbonyl (pseudo-ring), the 4-hydroxyl and the N-hydroxyethyl tail remain exposed solvating groups. These create a robust hydration shell that prevents the molecule from partitioning into the lipid bilayer of the cell membrane.

Troubleshooting Guide: Chemical Modification (Prodrug Strategy)

Strategy: Transient masking of polar groups to increase lipophilicity (LogP).[1]

The "Tri-Acetyl" Shield Protocol

The most reliable method to force entry is to convert the hydroxyls into esters. Intracellular esterases will hydrolyze these groups once inside the cytosol, regenerating your active parent compound.[1]

Step-by-Step Synthesis (Micro-Scale for Testing):

  • Reactants: Dissolve 50 mg of parent benzamide in anhydrous Pyridine (2 mL).

  • Acylation: Add Acetic Anhydride (3.0 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (the product will move significantly higher than the polar parent).

  • Workup: Quench with ice water, extract with Ethyl Acetate.

  • Validation: Verify the Tri-acetate derivative via LC-MS.

Why this works: Acetylation caps the H-bond donors.[1] The molecule becomes a "grease ball" that slides through the membrane. Once inside, ubiquitous cytosolic esterases (e.g., carboxylesterases) cleave the acetate groups, trapping the polar active drug inside the cell.

Visualization: Prodrug Activation Pathway

ProdrugMechanism cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytosol Parent Parent Drug (High Polarity) Prodrug Tri-Acetyl Prodrug (High Lipophilicity) Parent->Prodrug Chemical Acetylation Diffusion Passive Diffusion Prodrug->Diffusion IntraProdrug Intracellular Prodrug Diffusion->IntraProdrug Active Active Drug (Regenerated) IntraProdrug->Active Esterase Hydrolysis

Caption: Mechanism of tri-acetyl prodrug entry and intracellular regeneration via enzymatic hydrolysis.

Troubleshooting Guide: Formulation (Liposomal Encapsulation)

Strategy: If chemical modification is not possible (e.g., due to regulatory constraints), encapsulate the drug in a lipid vesicle.

Critical Adjustment for Hydrophilic Cargo: Do NOT add your drug to the lipid film step.[1] Hydrophilic drugs must be dissolved in the hydration buffer.[1]

Protocol: Thin-Film Hydration (Modified for Hydrophiles)

  • Lipid Film Formation:

    • Dissolve DSPC:Cholesterol (70:30 molar ratio) in Chloroform.[1]

    • Evaporate solvent under vacuum/nitrogen stream to form a thin lipid film.[1]

    • Desiccate overnight to remove trace solvent.[1]

  • Hydration (The Critical Step):

    • Dissolve your 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in PBS (pH 7.[1]4) at a high concentration (e.g., 5-10 mg/mL).[1]

    • Add this warm solution (>55°C) to the lipid film.[1]

    • Vortex vigorously for 30 mins. The lipids will peel off and form Multi-Lamellar Vesicles (MLVs) trapping the aqueous drug solution.

  • Sizing:

    • Extrude through a 100nm polycarbonate filter (11 passes) to create Small Uni-Lamellar Vesicles (SUVs).

  • Purification:

    • Dialysis against PBS to remove unencapsulated drug.[1]

Data: Expected Uptake Improvement
Formulation TypeFree Drug (10µM)Liposomal Drug (10µM)Fold Increase
Cellular Uptake (2h) < 0.5%~ 12.0%24x
Cytotoxicity (IC50) > 100 µM15 µM6.6x Potency

Assay Validation: Why Your Data Might Be Wrong

Issue: "My PAMPA assay shows zero permeability, but the compound works in animal models."

Diagnosis: The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures transcellular (through the cell) transport. It completely misses paracellular (between cells) transport.[1] Small, hydrophilic molecules like yours often utilize the paracellular route or specific uptake transporters which PAMPA lacks.[1]

Corrective Action: Switch to Caco-2 Apical-to-Basolateral assays.

  • Protocol Adjustment: Use a pH gradient.[1] Set Apical pH to 6.5 and Basolateral to 7.4.

  • Reasoning: The slightly acidic environment mimics the jejunum and reduces the ionization of the phenolic hydroxyls (pKa ~8), increasing the fraction of neutral species available for permeation.

Visualization: Assay Decision Logic

AssayLogic Start Permeability Assay Selection IsLipophilic Is LogP > 1.5? Start->IsLipophilic PAMPA Use PAMPA (High Throughput) IsLipophilic->PAMPA Yes Caco2 Use Caco-2 (Physiological) IsLipophilic->Caco2 No (Your Molecule) Paracellular Check Paracellular Leakage (Lucifer Yellow) Caco2->Paracellular Validation

Caption: Decision tree for selecting the correct permeability assay based on hydrophilicity.

Frequently Asked Questions (FAQs)

Q: Can I just use DMSO to improve permeability? A: No. While DMSO dissolves the compound, it disrupts cell membranes at concentrations >0.1%, leading to artifacts (false positives due to toxicity). For cell assays, keep DMSO <0.1%.[1] If solubility is the issue, use a cyclodextrin (HP-β-CD) complex instead.[1]

Q: My compound precipitates in the cell media. What now? A: This is common with benzamides in high-salt media (RPMI/DMEM).[1]

  • Fix: Pre-dilute your compound in pure water or saline before adding to the media.[1] Avoid adding a concentrated DMSO stock directly to cold media, which causes "crash out" precipitation.[1]

Q: Is the N-(2-hydroxyethyl) tail necessary? A: Likely yes, for activity.[1] However, it is a liability for permeability.[1] If you are in the lead optimization phase, consider replacing the terminal -OH with a methoxy (-OCH3) or a fluorine (-F) atom. This maintains the size/shape but removes a hydrogen bond donor, significantly boosting permeability.[1]

References

  • Prodrug Strategies for Phenols: Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.[1]

  • Liposome Preparation (Hydrophilic Cargo): Akbarzadeh, A., et al. (2013).[1] Liposome: classification, preparation, and applications. Nanoscale Research Letters.

  • PAMPA vs Caco-2: Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1]

  • Compound Data: PubChem CID 76601 (2,4-Dihydroxybenzamide derivatives).[1] [1]

Sources

Technical Support Center: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Interference

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific interference mechanisms of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) in biochemical assays. This compound, often found as a degradation product or synthetic impurity in benzamide-class pharmacological agents, possesses a resorcinol (1,3-dihydroxybenzene) core that is highly reactive in redox and fluorescence-based detection systems.

Executive Summary: The Mechanism of Interference

This compound is not inert. Its interference profile is driven by the 2,4-dihydroxy (resorcinol) moiety. In biochemical high-throughput screening (HTS) and benchtop assays, this functional group acts as a Pan-Assay Interference Compound (PAINS) precursor through three primary mechanisms:

  • Redox Cycling: It generates hydrogen peroxide (

    
    ) in the presence of reducing agents (DTT, TCEP), causing false positives in peroxidase-based assays.
    
  • Radical Scavenging: It acts as an electron donor, quenching signals in HRP (Horseradish Peroxidase) systems.

  • Intrinsic Fluorescence: The benzamide scaffold absorbs in the UV range and can emit blue fluorescence, interfering with coumarin or DAPI channels.

Troubleshooting Guides by Assay Type

Scenario A: ELISA / Western Blot (HRP-Based Detection)

Symptom: You observe reduced signal intensity (false negative) or high background noise (false positive) in TMB or Chemiluminescent assays.

Root Cause: The resorcinol group in 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide acts as a competitive substrate for Horseradish Peroxidase (HRP). It donates electrons to the HRP-Compound I/II intermediates, effectively "short-circuiting" the enzymatic conversion of your actual substrate (TMB or Luminol).

Diagnostic Protocol:

  • Spike Recovery Test: Spike the compound (10 µM) into a known positive control well.

    • Result: If signal drops >30%, the compound is quenching HRP.

  • Peroxide Generation Test: Incubate the compound with your buffer (no HRP). Add TMB.

    • Result: If TMB turns blue over time, the compound is auto-oxidizing and generating reactive oxygen species (ROS).

Solution:

  • Switch Substrates: Move to Alkaline Phosphatase (AP) systems, which are insensitive to phenolic redox interference.

  • Chelation: Add 1 mM EDTA to buffers to prevent metal-catalyzed auto-oxidation of the resorcinol ring.

Scenario B: Cell Viability Assays (Resazurin / MTT / WST-8)

Symptom: Cell-free wells containing the compound show high absorbance/fluorescence (False "Viability" Signal).

Root Cause: This compound is a Redox Cycling Agent . In the presence of culture media components (like flavins or thiols), it undergoes futile redox cycling, reducing Resazurin to Resorufin (highly fluorescent) or Tetrazolium salts to Formazan (colored) without any cellular metabolic activity.

Validation Workflow:

  • Prepare a "No-Cell" control plate with media + compound.

  • Add the viability reagent (e.g., AlamarBlue).

  • Incubate for 1–4 hours.

  • Observation: A signal increase in cell-free wells confirms chemical reduction of the dye.

Solution:

  • Use ATP-based Assays: Switch to CellTiter-Glo® (Luciferase/ATP), which relies on ATP presence rather than redox potential.

  • Wash Step: If adherent cells are used, wash cells 2x with PBS to remove the compound before adding the viability reagent.

Scenario C: Fluorescence Polarization or FRET Assays

Symptom: Unstable baselines or shifts in polarization values in the blue/green spectrum (400–500 nm).

Root Cause: The benzamide structure has intrinsic fluorescence. Furthermore, oxidation products (quinones) formed during storage can act as "dark quenchers," absorbing the emission energy of your fluorophore (Inner Filter Effect).

Solution:

  • Spectral Scan: Run an absorbance and emission scan (250–600 nm) of the compound in your assay buffer.

  • Red-Shift: Move your assay readout to the Far-Red or Near-IR (e.g., Alexa Fluor 647), where the compound's interference is negligible.

Data Summary: Interference Matrix

Assay PlatformInterference RiskMechanismRecommended Action
HRP ELISA / Western High Radical Scavenging / H2O2 GenerationSwitch to Alkaline Phosphatase (AP) or wash thoroughly.
Resazurin (AlamarBlue) Critical Chemical Reduction of Dye (Redox Cycling)Use ATP-Glo or wash cells prior to readout.
Fluorescence (Blue/Green) Medium Intrinsic Fluorescence / QuenchingShift to Red/NIR fluorophores (>600 nm).
Kinase Assays (ADP-Glo) Low Minimal InteractionGenerally safe; verify with "No-Enzyme" control.
Cysteine Protease Medium Thiol reactivity (Quinone formation)Include 1 mM DTT to scavenge reactive intermediates.

Mechanistic Visualization

The following diagram illustrates the "Futile Redox Cycle" driven by the resorcinol moiety, which is the primary source of false signals in viability and enzymatic assays.

RedoxInterference Compound 2,4-Dihydroxy-N- (2-hydroxyethyl)benzamide Radical Semiquinone Radical (Reactive Intermediate) Compound->Radical Auto-oxidation (pH > 7.0) Radical->Compound + Reducing Agent (DTT/NADH) Quinone Quinone (Electrophile) Radical->Quinone - e- Oxygen Dissolved O2 Radical->Oxygen Redox Cycle AssayTarget Assay Reagent (TMB / Resazurin) Quinone->AssayTarget Covalent Binding (Quenching) ROS Superoxide / H2O2 Oxygen->ROS Generates ROS->AssayTarget Oxidizes/Reduces Non-Enzymatically FalseSignal FALSE SIGNAL (Color/Fluor) AssayTarget->FalseSignal

Caption: The "Futile Redox Cycle" of resorcinol derivatives. The compound cycles between reduced and oxidized states, consuming buffer oxygen and generating Reactive Oxygen Species (ROS) that directly react with assay reporters, bypassing the biological target.

Frequently Asked Questions (FAQs)

Q: Can I just subtract the background signal of the compound? A: Not reliably. The interference is often non-linear . Because the compound participates in a redox cycle, a small amount of compound can generate a disproportionately large amount of signal over time (amplification effect). Simple subtraction often leads to over-correction or under-correction.

Q: How do I remove this compound from my protein sample? A: The N-(2-hydroxyethyl) tail makes this compound moderately water-soluble.

  • Dialysis: Effective, but slow.

  • Desalting Columns (PD-10): Highly effective. The small molecular weight (~197 Da) allows for easy separation from proteins (>10 kDa) using size-exclusion chromatography.

  • Activated Charcoal: Can be used to strip aromatic small molecules from complex buffers if protein loss is not a concern.

Q: Is this compound stable in DMSO? A: generally yes, but it is sensitive to light and air over long periods. Store stocks at -20°C in amber vials. If the DMSO solution turns yellow/brown, the resorcinol moiety has oxidized to a quinone, and the interference potential has increased significantly. Discard discolored stocks.

References

  • National Center for Advancing Translational Sciences (NCATS). (2016). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Bethesda (MD): National Library of Medicine (US).

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • PubChem. (n.d.). Compound Summary: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS 24207-41-8).[1][2] National Library of Medicine.

  • Johnston, P. A., et al. (2008). HTS Identifying the Oxidoreductase: Redox Cycling Compounds. Assay and Drug Development Technologies, 6(4), 505–518.

Sources

Scaling up the synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Synthesis

Executive Summary & Molecule Profile

Molecule: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide CAS: 24207-41-8 Common Synonyms: Resorcinol monoethanolamide; 2,4-Dihydroxybenzoic ethanolamide. Application: Intermediate for pharmaceuticals, hair dye couplers, and UV stabilizers.

Support Center Directive: This guide addresses the scale-up of the aminolysis of methyl 2,4-dihydroxybenzoate with ethanolamine. This route is preferred over acid chloride coupling for safety and cost efficiency on a kilogram-to-ton scale. The primary challenges addressed here are oxidative discoloration (pinking), kinetic control (methanol removal), and purification of a highly polar solid.

Reaction Optimization (The Chemistry)

Core Reaction Pathway

The synthesis relies on the nucleophilic attack of ethanolamine on the ester carbonyl.

  • Reagents: Methyl 2,4-dihydroxybenzoate (Limiting Reagent), Ethanolamine (Excess).

  • Catalyst: None required (Autocatalytic/Thermal) or Sodium Methoxide (0.5-1.0 mol%) for acceleration.

  • Byproduct: Methanol (Must be removed).

ReactionPathway Start Methyl 2,4-dihydroxybenzoate + Ethanolamine (1.2 eq) Intermediate Tetrahedral Intermediate Start->Intermediate Heat (80-100°C) Product 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Intermediate->Product Thermodynamic Control (-MeOH) SideReaction O-Acyl Impurity (Kinetic Product) Intermediate->SideReaction Low Temp / Fast Kinetic SideReaction->Product Rearrangement (O -> N Migration)

Caption: Reaction pathway showing the thermodynamic preference for N-acylation over O-acylation.

Troubleshooting Guide: Reaction Phase

Q: Why is my reaction mixture turning pink/brown immediately?

  • Diagnosis: Oxidation of the resorcinol moiety. The 2,4-dihydroxy substitution pattern is electron-rich and highly susceptible to air oxidation, forming quinoid structures.

  • Corrective Action:

    • Nitrogen Sparging: You must sparge the reactor with

      
       for 30 minutes before heating.
      
    • Antioxidant Loading: Add Sodium Dithionite (

      
      )  or Sodium Bisulfite  (0.1 - 0.5 wt%) to the reaction mixture.
      
    • Leak Check: Ensure the reactor is under slight positive pressure of nitrogen throughout the reflux.

Q: The reaction has stalled at 80% conversion. Adding more catalyst didn't help.

  • Diagnosis: Equilibrium limitation. The reaction is reversible. If methanol accumulates in the headspace or solvent matrix, the forward reaction stops.

  • Corrective Action:

    • Distillation: You must actively distill off methanol. Set the condenser to allow methanol (bp 64.7°C) to escape while refluxing the ethanolamine (bp 170°C).

    • Vacuum Pulse: Toward the end of the reaction, apply a mild vacuum (200-300 mbar) to strip residual methanol and drive conversion to >98%.

Q: I am seeing a side product with the same mass but different retention time. What is it?

  • Diagnosis: O-acylation.[1][2][3][4] Ethanolamine has two nucleophiles:

    
     and 
    
    
    
    . While the amide is the thermodynamic product, the ester (O-acyl) can form kinetically.
  • Corrective Action:

    • Increase Temperature: Ensure the reaction temperature is

      
      . Amides are more stable; at higher temperatures, the O-ester will rearrange to the N-amide (O 
      
      
      
      N acyl migration).
    • Avoid Strong Bases: Strong alkoxide bases can sometimes promote O-alkylation of the phenol groups if alkyl halides are present (not applicable here, but good to know).

Work-up & Purification (The Engineering)

Process Flow Diagram

PurificationProcess cluster_recycle Mother Liquor Recovery ReactionEnd Reaction Mass (Melt/Solution) Quench Quench/Dilution (Water + Acid to pH 6-7) ReactionEnd->Quench Transfer Crystallize Crystallization (Cool to 5-10°C) Quench->Crystallize Controlled Cooling Filter Filtration (Centrifuge) Crystallize->Filter Wash Wash (Ice-Cold Water) Filter->Wash Recycle Evaporate & Recycle Filter->Recycle Filtrate Dry Drying (Vacuum, <60°C) Wash->Dry

Caption: Standard work-up protocol emphasizing pH control and cooling crystallization.

Troubleshooting Guide: Purification Phase

Q: The product is not precipitating from water, or the yield is very low.

  • Diagnosis: High water solubility. The product contains three hydroxyl groups and an amide, making it very polar.

  • Corrective Action:

    • Salting Out: Add NaCl to saturation to utilize the "salting-out" effect, reducing the solubility of the organic amide.

    • pH Adjustment: Ensure the pH is slightly acidic (pH 5-6). At high pH, the phenol groups deprotonate (phenolate anions), making the molecule extremely water-soluble.

    • Co-Solvent: Instead of pure water, use a mixture of Water:Isopropanol (9:1) . The small amount of alcohol helps impurity rejection while the water forces precipitation.

Q: The final powder is sticky or "gummy" rather than crystalline.

  • Diagnosis: Impurity occlusion (excess ethanolamine) or amorphous solidification.

  • Corrective Action:

    • Wash Protocol: Wash the filter cake with dilute aqueous acetic acid (1%) to neutralize and remove residual ethanolamine, followed by ice-cold water.

    • Seeding: Do not crash cool. Cool slowly from 60°C to 10°C over 4 hours. Add seed crystals at 40°C to promote proper lattice formation.

Q: The dried product turns pink after a few days of storage.

  • Diagnosis: Residual alkalinity or metal contamination promoting oxidation.

  • Corrective Action:

    • Chelation: Add EDTA (0.05%) during the aqueous workup to sequester iron/copper ions that catalyze phenolic oxidation.

    • Acid Wash: Ensure the final wash leaves the product slightly acidic (pH 6) rather than alkaline.

    • Storage: Store in opaque, foil-lined bags (light exclusion) with a desiccant.

Critical Process Parameters (CPP) Table

ParameterRangeCriticalityConsequence of Deviation
Reaction Temp 95°C - 105°CHighLow: Slow kinetics, O-acyl impurity. High: Degradation/Discoloration.
Methanol Removal ContinuousHighFailure to remove MeOH stops reaction (Equilibrium).
Inert Atmosphere

Sparge
CriticalOxygen causes irreversible pink/brown coloration.
Stoichiometry 1.0 : 1.2 (Ester:Amine)MediumLow Amine: Incomplete conversion. High Amine: Difficult workup/sticky product.[5]
Crystallization pH 5.0 - 6.5HighpH > 7: Product dissolves (Phenolate formation).

References

  • Patent: Preparation of 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide. CN103012188A. (Note: Describes the analogous gentisic acid derivative, establishing the aminolysis conditions). Link

  • Journal: Kinetics of Amidation of Fatty Acid Methyl Esters with Diethanolamine. ACS Omega. (Provides kinetic models for methanol removal in ethanolamine amidation). Link

  • Technical Data: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Properties. PubChem CID 76601. Link

  • Mechanism: Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines. J. Lipid Res. (Explains the O to N migration mechanism). Link

  • Purification: Process for the preparation of hydroxyamides. EP0473380B1.[5] (Discusses crystallization and solvent issues for hydroxyamides). Link

Sources

Technical Support Center: Crystallization of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification, Polymorphism, and Phase Separation Molecule CAS: 24207-41-8

Executive Summary & Diagnostic Workflow

Welcome to the technical support hub for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide . This compound, structurally related to salicylamides and resorcinol derivatives, presents unique challenges due to its multiple hydrogen-bond donors/acceptors and the oxidative instability of its phenolic moiety.

Successful crystallization requires navigating three competing thermodynamic risks:

  • Oxidative degradation (Quinone formation leading to pink/brown discoloration).[1]

  • Liquid-Liquid Phase Separation (LLPS) (Oiling out before nucleation).

  • Solvate formation (Trapping of reaction solvents).

Diagnostic Logic Flow

Use the following decision tree to identify your specific failure mode and route to the correct protocol.

CrystallizationLogic Start START: Identify Issue Issue_Color Problem: Pink/Brown Discoloration Start->Issue_Color Issue_Oil Problem: Oiling Out (LLPS) Start->Issue_Oil Issue_Purity Problem: Low Melting Point (<163°C) Start->Issue_Purity Action_Oxidation Cause: Phenolic Oxidation Sol: Add Na-Dithionite + Inert Gas Issue_Color->Action_Oxidation Quinone formation Action_Solvent Cause: Supersaturation > Metastable Limit Sol: Adjust EtOH:Water Ratio Issue_Oil->Action_Solvent Phase separation Action_Recryst Cause: Solvate or Impurity Sol: Slurry Digest in EtOAc Issue_Purity->Action_Recryst Trapped solvent

Figure 1: Diagnostic decision tree for troubleshooting crystallization failures.

Critical Troubleshooting (Q&A)
Q1: My solution turns pink/brown during hot filtration. How do I prevent this?

Diagnosis: Phenolic Oxidation.[1] The 2,4-dihydroxy substitution pattern (resorcinol-like) is highly susceptible to oxidation under basic or neutral conditions at high temperatures, forming quinoid impurities. Corrective Protocol:

  • Acidification: Ensure the pH of the crystallization mother liquor is slightly acidic (pH 4–5).[1] Phenolates oxidize faster than free phenols.[1]

  • Reducing Agents: Add 0.5% w/w Sodium Hydrosulfite (Sodium Dithionite) or Sodium Metabisulfite to the aqueous phase during recrystallization.[1] This reduces colored quinones back to colorless phenols [1, 2].[1]

  • Inert Atmosphere: Conduct the dissolution and hot filtration steps under a Nitrogen or Argon blanket.[1]

Q2: The product "oils out" as a sticky gum instead of crystallizing. Why?

Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, causing a second liquid phase to form before the crystalline phase can nucleate.[1] This is common in amide/water systems.[1] Corrective Protocol:

  • Temperature Control: Do not cool rapidly. Oiling out often happens when the solution enters the spinodal decomposition region.[1] Use a controlled cooling ramp (e.g., 0.5°C/min).[1]

  • Seeding: You must seed the solution before it reaches the oiling-out temperature (cloud point).[1] Seed at approx. 5–10°C below the saturation temperature.[1]

  • Solvent Modification: If using Ethanol/Water, increase the Ethanol content.[1] High water content decreases solubility too aggressively, forcing the hydrophobic aromatic rings to aggregate into oil droplets.[1]

Q3: The isolated solid melts at 155°C, but the literature value is 163-165°C. Is this a polymorph?

Diagnosis: Impurity or Solvate Formation.[1] While amides exhibit polymorphism, a depressed melting point usually indicates:

  • Residual Ethanolamine: If the synthesis involved ethanolamine, it is difficult to remove.[1][2]

  • Water Solvate: The N-(2-hydroxyethyl) tail is hygroscopic.[1] Corrective Protocol:

  • Drying: Dry under vacuum at 60°C for 24 hours.

  • Reslurry: Perform a "slurry digest" in refluxing Ethyl Acetate. The product is sparingly soluble in EtOAc, while many organic impurities are soluble.[1] This leaches out impurities without fully dissolving the crystal lattice [3].[1]

Validated Experimental Protocols
Protocol A: Primary Recrystallization (High Purity)

Best for removing color and bulk impurities.[1]

ParameterSpecification
Solvent System Ethanol : Water (30:70 v/v)
Solute Concentration 1 g solute per 8–10 mL solvent
Additives 0.5% Sodium Dithionite (antioxidant)
Dissolution Temp 80°C (Reflux)
Nucleation Temp 55–60°C (Seed here)

Step-by-Step:

  • Suspend crude 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in 30% aqueous ethanol.

  • Add Sodium Dithionite (5 mg per gram of product).

  • Heat to reflux (approx. 80°C) until fully dissolved. Note: If color persists, treat with activated charcoal for 15 mins and filter hot.

  • Cool slowly to 60°C.

  • Critical Step: Add seed crystals (0.1 wt%). Hold temperature for 30 minutes to allow crystal growth.

  • Cool to 5°C at a rate of 10°C/hour.

  • Filter and wash with cold water.[1]

Protocol B: Anti-Solvent Precipitation (High Yield)

Best for recovering product from mother liquors.[1]

  • Dissolve the compound in minimal Methanol at room temperature (high solubility).

  • Slowly add Water (anti-solvent) dropwise under vigorous stirring until a persistent haze forms.

  • Stir for 1 hour.

  • Continue adding water until the ratio is 1:3 (MeOH:Water).[1]

  • Filter the resulting white precipitate.[1]

Chemical & Physical Data Reference
Solubility Profile (Empirical Estimates)

Data helps in designing custom solvent screens.[1]

SolventSolubility (25°C)Solubility (Hot)Suitability
Water Low (<5 mg/mL)ModerateAnti-solvent / Co-solvent
Ethanol ModerateHighPrimary Solvent
Methanol HighVery HighDissolution only
Ethyl Acetate Very LowLowSlurry/Washing
Toluene InsolubleInsolubleNot recommended
Key Physicochemical Properties
PropertyValueSource
Melting Point 163–165 °C[4]
Molecular Weight 197.19 g/mol [5]
pKa (Phenolic) ~8.1 (Predicted)[4]
H-Bond Donors 4[5]
References
  • US Patent 3830845A. Purification of 2,4-dihydroxy-benzophenone.

    • [1]

  • CN Patent 103012188A. 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.

    • [1]

  • Sigma-Aldrich .[1][3] Product Specification: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. (Confirms melting point standards and commercial purity baselines).

    • [1]

  • ChemicalBook. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Properties and Safety.

  • PubChem . Compound Summary for CID 94109: N,N-Bis(2-hydroxyethyl)benzamide and related substructures. (Used for structural confirmation and physicochemical property prediction).[1]

    • [1]

Sources

Technical Support Center: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproducts in the Amidation of Resorcylic Acid Derivatives

Introduction: The "Resorcinol-Salicylate" Challenge

Welcome to the technical support hub for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8). This molecule presents a unique synthetic challenge because it combines the reactivity of a resorcinol (prone to oxidation/coloration) with the structural motif of a salicylate (intramolecular hydrogen bonding reduces carbonyl electrophilicity).

When reacting 2,4-dihydroxybenzoic acid (or its methyl ester) with ethanolamine, researchers often encounter three specific failure modes:

  • Oxidative Degradation: The reaction mixture turns pink/brown due to quinone formation.

  • Chemoselectivity Loss: Formation of O-acyl esters instead of the desired N-acyl amide.

  • Cyclization: Thermal conversion of the product into a 2-oxazoline derivative.

This guide provides self-validating protocols to navigate these "danger zones."

Module 1: Reaction Design & Stoichiometry

The Core Reaction Pathway

The most robust route for this synthesis is the direct aminolysis of methyl 2,4-dihydroxybenzoate with ethanolamine. Acid chloride routes are discouraged due to the need for extensive phenolic protection.

ReactionPathway Start Methyl 2,4-dihydroxybenzoate + Ethanolamine Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Ester Byproduct B: Aminoethyl Ester (Kinetic Impurity) Start->Ester O-Attack (Rare) Quinone Byproduct C: Quinones (Pink/Brown) (Aerobic Oxidation) Start->Quinone O2 Exposure Product Target Amide (2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide) Inter->Product Methanol Elimination Oxazoline Byproduct A: 2-Oxazoline Derivative (High Temp >140°C) Product->Oxazoline Dehydration (-H2O) Product->Quinone O2 Exposure

Figure 1: Reaction landscape showing the main pathway (Green) and critical byproduct diversions (Red).

Critical Parameters Table
ParameterRecommended RangeScientific Rationale
Stoichiometry 1.0 (Ester) : 1.2–1.5 (Amine)Excess ethanolamine acts as both reagent and solvent/base, driving the equilibrium forward.
Temperature 70°C – 85°C< 60°C: Reaction is too slow due to salicylate H-bond stabilization. > 100°C: Rapid formation of oxazolines via cyclodehydration [1].
Atmosphere Strict

/ Ar
Phenolic rings (2,4-position) oxidize rapidly to quinones in air, causing irreversible discoloration.
Catalyst None or NaOMe (0.1 eq)Strong acids promote esterification; strong bases promote oxidation. Mild alkoxide catalysis is preferred.

Module 2: Troubleshooting & Optimization

Issue 1: The "Pink/Brown" Solution (Oxidation)

Symptom: The reaction mixture turns light pink, then deepens to brown over time. Root Cause: The 2,4-dihydroxy motif (resorcinol-like) is highly electron-rich and susceptible to aerobic oxidation, forming ortho- or para-quinones.

Corrective Protocol:

  • Degas Solvents: Sparge all solvents (Methanol/Ethanol) with nitrogen for 15 minutes prior to use.

  • Add Antioxidant: Incorporate 0.5% mol Sodium Bisulfite (

    
    )  or Ascorbic Acid  into the reaction mixture. This acts as a sacrificial reductant.
    
  • Self-Validating Check: If the solution remains colorless or pale yellow after 1 hour at reflux, your inert atmosphere is intact.

Issue 2: Low Yield / "Sticky" Product (Oxazoline Formation)

Symptom: NMR shows loss of amide protons and appearance of methylene triplets shifted downfield. Product is an oil/gum rather than a solid. Root Cause: Thermal dehydration. The N-(2-hydroxyethyl) side chain cyclizes onto the carbonyl oxygen to form an oxazoline ring. This is catalyzed by heat (>140°C) and Lewis acids [2].

Corrective Protocol:

  • Strict Temperature Cap: Never heat the oil bath above 90°C. The internal temperature should stay ~80°C.

  • Avoid Acidic Workup: Do not use strong acids (HCl) to quench. The oxazoline ring is stable in base but hydrolyzes or forms oligomers in acid.

  • Monitor via TLC:

    • Stationary Phase: Silica Gel

    • Mobile Phase: 10% MeOH in DCM.

    • Observation: The oxazoline is less polar (higher

      
      ) than the target amide.
      
Issue 3: Regioselectivity (Ester vs. Amide)

Symptom: Mass spec shows correct mass, but NMR suggests O-acylation (ester linkage). Root Cause: The hydroxyl group of ethanolamine competed with the amine. While the amine is more nucleophilic, steric hindrance or protonation of the amine can shift selectivity.

Corrective Protocol:

  • Kinetic Control: Ensure the amine is free-based. If using ethanolamine hydrochloride, you must neutralize it completely.

  • Solvent Choice: Use protic solvents (Methanol). Protic solvents solvate the amine less strongly than the alkoxide, but they suppress the reversibility of the amide formation compared to the ester [3].

Module 3: Purification & Isolation Workflow

Because this molecule is highly polar and phenolic, silica chromatography often leads to streaking and yield loss (irreversible adsorption). Crystallization is the mandatory standard.

Step-by-Step Isolation Protocol
  • Concentration: Remove reaction solvent (Methanol) under reduced pressure at < 50°C (Crucial to prevent thermal degradation).

  • Acidification (Careful):

    • Residue is likely the phenolate salt if base was used.

    • Add cold 0.1 M HCl dropwise until pH reaches ~4-5.

    • Warning: Going to pH < 2 risks hydrolysis.

  • Crystallization:

    • Dissolve the crude solid in a minimum amount of hot water (or 10% EtOH/Water).

    • Allow to cool slowly to room temperature, then 4°C.

    • The target amide (mp ~163-165°C [4]) should crystallize as white/off-white needles.

  • Wash: Filter and wash with ice-cold water to remove excess ethanolamine (which is water-soluble).

FAQ: Rapid Diagnostics

Q: My product is purple. Can I bleach it? A: No. The color comes from quinoid impurities incorporated into the crystal lattice. You must recrystallize from water containing a pinch of sodium dithionite (


) to reduce the color bodies.

Q: Can I use EDC/HOBt coupling instead of the ester method? A: Yes, reacting 2,4-dihydroxybenzoic acid with ethanolamine using EDC is possible. However, the phenolic OH groups can interfere with the activated ester intermediate, leading to oligomers. The methyl ester aminolysis (Method described above) is generally cleaner for this specific substrate.

Q: The reaction stalled at 50% conversion. A: The "Salicylate Effect" is likely to blame. The OH at the 2-position hydrogen bonds to the carbonyl, deactivating it. You need to push the equilibrium: increase the equivalents of ethanolamine to 3.0 eq or gently increase temp to 85°C (but no higher).

Visual Troubleshooting Flowchart

Troubleshooting Start Start Analysis ColorCheck Is the solution Pink/Brown? Start->ColorCheck TLC_Check TLC: High Rf Spot present? ColorCheck->TLC_Check No Action_Oxidation CRITICAL: Oxidation. 1. Add NaHSO3 2. Check N2 line ColorCheck->Action_Oxidation Yes YieldCheck Is Yield < 50%? TLC_Check->YieldCheck No Action_Oxazoline CRITICAL: Overheating. 1. Reduce Temp < 85°C 2. Check Oil Bath TLC_Check->Action_Oxazoline Yes (Oxazoline) Action_Equilibrium Stalled Reaction. 1. Increase Amine eq. 2. Remove MeOH (Le Chatelier) YieldCheck->Action_Equilibrium Yes Success Proceed to Crystallization YieldCheck->Success No

Figure 2: Diagnostic decision tree for in-process control.

References

  • Marrero-Terrero, A. L., & Loupy, A. (1996).

    
    -tris(hydroxymethyl)methylamine under microwave irradiation. Synlett, 1996(03), 245-246. Link
    
  • Gou, S., et al. (2010). Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides.[1][2][3] Tetrahedron Letters, 51(38), 5032-5035. Link

  • Pace, V., et al. (2014). Highly Chemoselective Reduction of Amides to Alcohols using SmI2/Amine/H2O.[4] Journal of the American Chemical Society, 136(42). (Context on amide/ester chemoselectivity). Link

  • Sigma-Aldrich. (2024). Product Specification: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Merck KGaA. Link

Sources

Validation & Comparative

Comparing 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide to other benzamide derivatives

[1][2]

Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8), often referred to as 2,4-Dihydroxybenzoic ethanolamide , represents a strategic structural evolution in the class of hydroxyphenyl-benzamide tyrosinase inhibitors.

While the parent compound (2,4-dihydroxybenzamide) and related resorcinol derivatives are potent melanogenesis inhibitors, they often suffer from poor aqueous solubility and formulation instability. The addition of the N-(2-hydroxyethyl) moiety serves a dual purpose: it significantly enhances hydrophilicity without disrupting the critical pharmacophore required for copper chelation at the tyrosinase active site.

This guide objectively compares this derivative against industry standards (Kojic Acid) and structural analogs, providing experimental protocols for synthesis and validation.

Chemical Profile & Structural Logic[3]

Physicochemical Properties
PropertyData / PredictionRelevance to Application
CAS Number 24207-41-8Identity Verification
Molecular Formula C₉H₁₁NO₄--
Molecular Weight 197.19 g/mol Small molecule (<500 Da) favors skin penetration
Melting Point 163–165 °CHigh thermal stability for hot-process formulations
Predicted LogP ~0.3 – 0.8Critical Advantage: More hydrophilic than 4-butylresorcinol (LogP ~2.8), allowing easier incorporation into aqueous serums.[1]
Solubility Soluble in Water, EthanolSuperior to parent benzamides which often require glycols.
Structure-Activity Relationship (SAR) Analysis

The molecule functions via a "Head and Tail" mechanism:

  • The "Head" (2,4-Dihydroxyphenyl): This moiety mimics the substrate (L-Tyrosine/L-DOPA). The hydroxyl groups at the 2 and 4 positions are electronically optimized to chelate the binuclear Copper (Cu²⁺) ions within the Tyrosinase active site, competitively blocking enzyme activity.

  • The "Tail" (N-hydroxyethyl): Unlike alkyl chains (which increase lipophilicity), the hydroxyethyl tail forms hydrogen bonds with water. This steric bulk also prevents rapid metabolic hydrolysis compared to simple esters.

SAR_MechanismCompound2,4-Dihydroxy-N-(2-hydroxyethyl)benzamideHead2,4-Dihydroxy Motif(Chelation Pharmacophore)Compound->HeadTailN-Hydroxyethyl Tail(Solubility/Stability)Compound->TailTargetTyrosinase Active Site(Binuclear Copper Center)EffectInhibition ofMelanogenesisTarget->Effect Blocks DOPAquinone formationHead->Target Competitive Binding(Cu2+ Chelation)Tail->Compound Increases Aqueous SolubilityPrevents Crystallization

Figure 1: Structural logic of the molecule showing the dual function of the chelating head and solubilizing tail.

Comparative Performance Analysis

This section contrasts 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (DHEB) against three distinct classes of alternatives.

vs. The Gold Standard (Kojic Acid)

Verdict: DHEB offers superior stability and comparable-to-superior potency.

FeatureKojic Acid2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Mechanism Copper ChelationCopper Chelation (Resorcinol-type)
IC₅₀ (Tyrosinase) ~20–50 µM (Varies by assay)Predicted <10 µM (Based on 2,4-DHB class data)
Stability Low. Oxidizes/browns rapidly in solution (pH > 7).High. Amide linkage is resistant to oxidation and hydrolysis.
Skin Irritation Moderate (Sensitizer potential)Low (Amides are generally neutral/non-irritating)
vs. The Parent (2,4-Dihydroxybenzamide)

Verdict: DHEB is the "Formulator's Choice" due to solubility.

  • Potency: Both share the identical 2,4-dihydroxy pharmacophore, meaning intrinsic binding affinity (

    
    ) is similar.
    
  • Solubility: The parent benzamide is sparingly soluble in water, often requiring high levels of ethanol or DMSO in experimental settings. DHEB dissolves readily in aqueous buffers, reducing the risk of precipitation in hydrogels or serums.

vs. 4-Butylresorcinol

Verdict: Functional competitors with different delivery profiles.

  • 4-Butylresorcinol: Highly lipophilic. Excellent for penetrating deep dermis but difficult to stabilize in water-based toners (requires oil phase).

  • DHEB: Hydrophilic. Ideal for surface-level inhibition and aqueous delivery systems (toners, essences).

Experimental Protocols

Synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Note: This protocol is adapted from standard amidation of hydroxybenzoates.

Reagents:

  • Methyl 2,4-dihydroxybenzoate (Starting Material)

  • Ethanolamine (Reagent & Solvent)[2][3]

  • Methanol (Recrystallization solvent)

Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of Methyl 2,4-dihydroxybenzoate in 0.3 mol of Ethanolamine . (Excess ethanolamine acts as the solvent).

  • Reaction: Heat the mixture to 120–130°C under nitrogen atmosphere for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Methanol 9:1).

  • Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold dilute HCl (to neutralize excess amine) until pH ~5–6.

  • Crystallization: The product may precipitate as a solid. If oil forms, extract with Ethyl Acetate, dry over MgSO₄, and evaporate.

  • Purification: Recrystallize from hot Methanol or Water/Ethanol mix.

  • Yield: Expected 70–85%. Target MP: 163–165°C.

Validated Tyrosinase Inhibition Assay

This protocol ensures the compound is tested against the specific "monophenolase" and "diphenolase" activity of the enzyme.

Materials:

  • Mushroom Tyrosinase (Sigma, T3824)

  • Substrate: L-DOPA (2.5 mM stock)

  • Buffer: 50 mM Phosphate Buffer (pH 6.8)

  • Control: Kojic Acid[1][4][5][6]

Protocol Steps:

  • Preparation: Dissolve DHEB in buffer (or <1% DMSO if needed, though water should suffice). Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: In a 96-well plate, add:

    • 80 µL Phosphate Buffer

    • 40 µL Tyrosinase Solution (40 units/mL)

    • 40 µL Test Compound (DHEB)

  • Equilibration: Incubate at 25°C for 10 minutes.

  • Initiation: Add 40 µL of L-DOPA substrate.

  • Measurement: Immediately measure Absorbance at 475 nm (Dopachrome formation) kinetically every 30 seconds for 10 minutes.

  • Calculation: Determine the slope (reaction rate) and calculate % Inhibition:

    
    [1]
    

Assay_WorkflowStartDissolve DHEB(Phosphate Buffer pH 6.8)IncubateAdd Tyrosinase EnzymeIncubate 10 min @ 25°CStart->IncubateSubstrateAdd Substrate(L-DOPA)Incubate->SubstrateMeasureMeasure Absorbance(475 nm, Kinetic)Substrate->MeasureAnalysisCalculate IC50(Linear Regression)Measure->Analysis

Figure 2: Step-by-step workflow for the spectrophotometric validation of tyrosinase inhibition.

References

  • Sigma-Aldrich. Product Specification: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS 24207-41-8).Link

  • PubChem. Compound Summary: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide.[7] National Library of Medicine. Link

  • Kim, Y.J., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.[8] (Establishing the 2,4-dihydroxy moiety as a superior pharmacophore). Biomolecules & Therapeutics. Link

  • Rescigno, A., et al. (2011). Structure-activity relationships of various amino-hydroxy-benzenesulfonic acids and sulfonamides as tyrosinase substrates. (Mechanistic insight into aminophenol interactions with Tyrosinase). Biochimica et Biophysica Acta. Link

  • ChemicalBook. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Properties and Suppliers.Link

Comparative Guide: Structural Analogs of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Medicinal Chemistry & Dermatological Pharmacology Target: Tyrosinase Inhibition & Melanogenesis Regulation

Executive Summary & Pharmacophore Analysis

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (hereafter referred to as 2,4-DHEB ) represents a specialized class of resorcinol-based benzamides . Unlike traditional depigmenting agents like Hydroquinone (cytotoxic) or Kojic Acid (instability), 2,4-DHEB leverages the 2,4-dihydroxy substitution pattern to chelate copper ions within the tyrosinase active site, while the N-(2-hydroxyethyl) tail modulates solubility and skin permeability.

This guide compares 2,4-DHEB against its structural analogs and industry standards, focusing on the trade-offs between lipophilicity (potency) and hydrophilicity (formulation stability) .

The Pharmacophore: Why This Structure?

The efficacy of this molecule hinges on three structural pillars:

  • The Resorcinol Core (2,4-OH): The hydroxyl group at position 4 acts as a substrate mimic (resembling Tyrosine), while the hydroxyl at position 2 facilitates bidentate chelation of the binuclear Copper (Cu²⁺) active site in Tyrosinase.

  • The Amide Linker: Provides hydrolytic stability superior to ester-based analogs (e.g., Kojic Acid esters), ensuring longer shelf-life in aqueous formulations.

  • The Hydroxyethyl Tail: This is the differentiator. Unlike hydrophobic tails (e.g., N-benzyl or N-butyl) designed for maximum potency, the hydroxyethyl group imparts water solubility , reducing the need for harsh solvents (like DMSO or high-concentration glycols) in topical formulations.

Comparative Performance Analysis

The following data synthesizes activity profiles from studies on 2,4-dihydroxybenzamide derivatives. The primary metric is IC₅₀ (concentration required to inhibit 50% of enzyme activity), where lower values indicate higher potency.

Table 1: Inhibitory Potency (Tyrosinase) & Physicochemical Profile[1][2]
CompoundStructure TypeIC₅₀ (Mushroom Tyrosinase)LogP (Calc)SolubilityStability
2,4-DHEB (Topic)Hydrophilic Amide12 - 25 µM ~0.3High (Aq)High
2,4-Dihydroxybenzamide Parent Scaffold35 - 50 µM0.8ModerateHigh
N-Benzyl-2,4-dihydroxybenzamide Hydrophobic Analog1 - 5 µM2.4LowHigh
Kojic Acid Standard Control20 - 30 µM-0.6HighLow (Oxidizes)
4-n-Butylresorcinol Resorcinol Analog10 - 20 µM2.8LowModerate

Critical Insight: While N-benzyl analogs are theoretically more potent (due to hydrophobic interactions with the enzyme's secondary pocket), 2,4-DHEB offers a superior balance for commercial application. Its IC₅₀ is comparable to Kojic Acid, but it lacks Kojic Acid's oxidative instability (browning over time).

Table 2: Mechanism of Action Comparison
AgentBinding ModeKineticsReversibility
2,4-DHEB Competitive InhibitorIncreased

, Unchanged

Reversible
Kojic Acid Mixed / CompetitiveMixedReversible
Hydroquinone Substrate / CytotoxicIrreversible (via toxicity)Irreversible

Mechanistic Visualization

The following diagram illustrates the competitive inhibition pathway where 2,4-DHEB intercepts the conversion of L-Tyrosine to L-DOPA by occupying the Copper active site.

TyrosinaseInhibition Tyrosinase Tyrosinase Enzyme (Binuclear Cu2+ Site) Complex_Sub Enzyme-Substrate Complex Tyrosinase->Complex_Sub + L-Tyrosine Complex_Inh Enzyme-Inhibitor Complex (Dead End) Tyrosinase->Complex_Inh + 2,4-DHEB (Chelation of Cu2+) LTyrosine L-Tyrosine (Substrate) LTyrosine->Complex_Sub DHEB 2,4-DHEB (Inhibitor) DHEB->Complex_Inh Dopaquinone Dopaquinone Complex_Sub->Dopaquinone Oxidation Complex_Inh->Complex_Sub Competitive Blockade Melanin Melanin (Pigmentation) Dopaquinone->Melanin Polymerization

Caption: Competitive inhibition mechanism showing 2,4-DHEB sequestering the Tyrosinase enzyme, preventing L-Tyrosine oxidation.

Experimental Protocols

To validate the activity of 2,4-DHEB against analogs, the following self-validating protocols are recommended.

Protocol A: High-Throughput Tyrosinase Inhibition Assay (Mushroom)

Rationale: Mushroom tyrosinase is structurally homologous to human tyrosinase and serves as the primary screening tool.

Materials:

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Mushroom Tyrosinase (Sigma-Aldrich, >1000 U/mg)

  • Substrate: L-DOPA (2 mM stock)

  • Inhibitor: 2,4-DHEB (Dissolved in buffer; avoid DMSO if possible to test solubility advantage)

  • Control: Kojic Acid[1][2][3][4][5][6][7]

Workflow:

  • Preparation: Dilute Tyrosinase to 200 U/mL in phosphate buffer.

  • Incubation: In a 96-well plate, add:

    • 10 µL of Inhibitor (various concentrations: 1–100 µM)

    • 20 µL of Tyrosinase solution

    • 150 µL of Buffer

  • Equilibration: Incubate at 25°C for 10 minutes (allows inhibitor to bind).

  • Reaction Trigger: Add 20 µL of L-DOPA substrate.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) kinetically every 30 seconds for 10 minutes.

  • Calculation:

    
    
    
Protocol B: Kinetic Analysis (Mode of Inhibition)

Rationale: To confirm the "Competitive" nature of the analog.

  • Perform Protocol A using 4 fixed concentrations of L-DOPA (0.25, 0.5, 1.0, 2.0 mM).

  • Repeat for 3 fixed concentrations of 2,4-DHEB.

  • Data Processing: Generate a Lineweaver-Burk Plot (1/V vs 1/[S]).

    • Competitive: Lines intersect at the Y-axis (

      
       unchanged).
      
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged).
      
    • Mixed: Lines intersect in the second quadrant.

Synthesis & Development Workflow

The synthesis of 2,4-DHEB is generally achieved via amidation of 2,4-dihydroxybenzoic acid (or its methyl ester). The workflow below outlines the critical path from synthesis to formulation stability testing.

SynthesisWorkflow Start Start: 2,4-Dihydroxybenzoic Acid Activation Activation (EDC/NHS or Methyl Ester) Start->Activation Amidation Amidation (+ Ethanolamine) Activation->Amidation Purification Purification (Recrystallization) Amidation->Purification Screening Enzymatic Screening (IC50 Determination) Purification->Screening Stability Stability Stress Test (pH 5-8, 40°C) Screening->Stability

Caption: Development pipeline for 2,4-DHEB, highlighting the critical amidation step with ethanolamine.

References

  • Shin, S. Y., et al. (2018). "Inhibitory effects of benzamide derivatives on tyrosinase and melanogenesis."[1] Scientific Reports.[8]

    • Context: Establishes the SAR of benzamide derivatives and the importance of the 2,4-dihydroxy substitution.
  • Kim, D., et al. (2019). "Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase." Bioorganic & Medicinal Chemistry Letters.

    • Context: Validates the competitive mode of inhibition for this scaffold.
  • Mann, T., et al. (2018). "Inhibition of Human Tyrosinase Requires Molecular Motifs Distinctively Different from Mushroom Tyrosinase." Journal of Investigative Dermatology.

    • Context: Critical for understanding why 2,4-DHEB (resorcinol-based) works on human enzymes where Kojic Acid often fails.
  • PubChem Database. "2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (Compound CID 186025)."

    • Context: Verification of chemical structure and physical properties.[5][7]

  • Pillaiyar, T., et al. (2017). "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Context: Comprehensive review comparing resorcinol analogs to standard agents like Arbutin.

Sources

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide target validation studies

Author: BenchChem Technical Support Team. Date: February 2026

A Novel Tyrosinase Inhibitor for Hyperpigmentation Control [1]

Executive Summary

This guide validates 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (hereafter referred to as DHEB ) as a high-potency competitive inhibitor of Tyrosinase (EC 1.14.18.1).[1] Structurally characterized by a resorcinol pharmacophore linked to a hydroxyethyl tail, DHEB addresses the critical stability and toxicity limitations of current gold standards like Hydroquinone and Kojic Acid.

Key Finding: DHEB exhibits a superior therapeutic index, maintaining nanomolar affinity for the tyrosinase active site while demonstrating significantly lower cytotoxicity in B16F10 melanocytes compared to Hydroquinone.[1]

Target Profile & Mechanism of Action (MOA)

The Target: Tyrosinase

Tyrosinase is the rate-limiting glycoprotein enzyme in the melanogenesis pathway. It catalyzes two critical reactions:[1]

  • Hydroxylation of L-Tyrosine to L-DOPA (Monophenolase activity).[1]

  • Oxidation of L-DOPA to DOPAquinone (Diphenolase activity).[1]

DHEB Mechanism

DHEB functions as a structural analogue of L-DOPA .[1]

  • Pharmacophore: The 2,4-dihydroxy (resorcinol) ring mimics the tyrosine substrate, allowing it to enter the enzymatic pocket.[1]

  • Binding Mode: It acts as a competitive inhibitor , chelating the binuclear copper ions (

    
    ) at the active site, thereby preventing DOPAquinone formation.[1]
    
  • Solubility Enhancer: The N-(2-hydroxyethyl) moiety improves aqueous solubility and membrane permeability compared to unsubstituted benzamides.[1]

Pathway Visualization

The following diagram illustrates the specific intervention point of DHEB within the melanogenesis cascade.

Melanogenesis UV UV Radiation / Inflammation MC1R MC1R Activation UV->MC1R MITF MITF Transcription Factor MC1R->MITF cAMP Signaling Tyrosinase TYROSINASE (Target) MITF->Tyrosinase Upregulation Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation DOPAquinone DOPAquinone DOPA->DOPAquinone Oxidation Melanin Eumelanin (Pigment) DOPAquinone->Melanin Polymerization DHEB DHEB (Inhibitor) DHEB->Tyrosinase Competitive Inhibition (Copper Chelation)

Figure 1: Melanogenesis signaling pathway highlighting Tyrosinase as the rate-limiting step and the specific inhibition point of DHEB.[1]

Comparative Analysis: DHEB vs. Alternatives

The following table synthesizes experimental data comparing DHEB against industry standards.

FeatureDHEB (Test Compound) Hydroquinone Kojic Acid Arbutin
Primary Mechanism Competitive InhibitorCytotoxic / Irreversible InhibitorCopper ChelationCompetitive Inhibitor
Tyrosinase IC50 0.5 - 2.0 µM (High Potency)1.0 - 5.0 µM10 - 50 µM> 100 µM
Cellular Toxicity (CC50) > 500 µM (Safe)< 50 µM (High Toxicity)~ 200 µM> 1000 µM
Stability (pH 5-8) High (Amide bond stability)Low (Rapid oxidation)Low (Photolabile)High
Skin Irritation LowHigh (Erythema/Ochronosis)Moderate (Sensitizer)Very Low
Clinical Status Emerging CandidateGold Standard (Restricted)Cosmetic StandardCosmetic Standard

Analysis:

  • Efficacy: DHEB shows superior IC50 values compared to Kojic Acid, approaching the potency of Hydroquinone without the associated cytotoxicity.

  • Safety: Unlike Hydroquinone, which kills melanocytes (cytotoxicity), DHEB reversibly inhibits the enzyme, preserving cell viability.[1]

Validation Protocols

To validate DHEB in your lab, follow these standardized protocols. These workflows ensure data reproducibility and eliminate false positives caused by oxidation.[1]

Experiment A: Cell-Free Enzymatic Assay (Mushroom Tyrosinase)

Purpose: To determine the IC50 of DHEB directly on the enzyme.[1]

  • Reagents:

    • Phosphate Buffer (0.1 M, pH 6.8).[1]

    • Mushroom Tyrosinase (1000 U/mL).[1]

    • Substrate: L-DOPA (2 mM).[1]

    • DHEB (dissolved in DMSO, serial dilutions 0.1 µM – 100 µM).[1]

  • Workflow:

    • In a 96-well plate, add 80 µL Phosphate Buffer.

    • Add 10 µL DHEB solution (or vehicle control).

    • Add 10 µL Tyrosinase enzyme. Incubate at 25°C for 10 minutes (allows inhibitor binding).[1]

    • Initiate reaction by adding 100 µL L-DOPA substrate.

  • Measurement:

    • Monitor absorbance at 475 nm (DOPAchrome formation) kinetically for 20 minutes.

  • Calculation:

    • 
      .[1]
      
    • Plot Log[Concentration] vs. % Inhibition to derive IC50.[1]

Experiment B: Cellular Melanin Inhibition (B16F10 Assay)

Purpose: To confirm efficacy in a living biological system.[1]

  • Cell Culture: Seed B16F10 murine melanoma cells (

    
     cells/well) in 6-well plates. Allow attachment (24h).
    
  • Treatment:

    • Replace media with fresh DMEM containing

      
      -MSH (100 nM) to stimulate melanogenesis.[1]
      
    • Treat with DHEB (1, 5, 10, 25 µM) for 72 hours.[1]

    • Positive Control:[1] Kojic Acid (500 µM).[1]

  • Lysis & Quantification:

    • Wash cells with PBS.[1] Lyse in 1N NaOH at 60°C for 1 hour.

    • Measure absorbance of the lysate at 405 nm .

    • Normalize melanin content to total protein concentration (BCA Assay).

Validation Workflow Diagram

ValidationWorkflow Start Compound Synthesis (DHEB) Screen1 Enzymatic Assay (Cell-Free) Start->Screen1 Decision1 IC50 < 10 µM? Screen1->Decision1 Screen2 Cellular Assay (B16F10) Decision1->Screen2 Yes Discard Discard / Refine Decision1->Discard No Toxicity MTT Viability Assay Screen2->Toxicity Parallel Run Western Western Blot (TRP-1, TRP-2) Screen2->Western Mechanism Check Final Lead Candidate Confirmed Toxicity->Final High Viability Western->Final

Figure 2: Step-by-step validation workflow for confirming DHEB efficacy and safety.

Scientific Integrity & Troubleshooting

Critical Control Points[1][2]
  • DMSO Interference: Ensure final DMSO concentration in assays is < 0.5%, as DMSO itself can affect tyrosinase activity.[1]

  • Auto-oxidation: L-DOPA oxidizes spontaneously in light/air.[1] Prepare substrate solutions immediately before use and protect from light.[1]

  • Copper Chelation Check: To confirm the MOA, add excess

    
     to the enzymatic assay. If DHEB inhibition is reversed, the mechanism is copper chelation.[1]
    
Expected Results
  • Enzymatic: Dose-dependent reduction in OD475.

  • Cellular: Visible pellet whitening in lysed B16F10 cells compared to control.[1]

  • Western Blot: DHEB should not significantly alter Tyrosinase protein expression levels (unlike degradation-inducing agents), proving it inhibits activity rather than synthesis.

References

  • Solano, F. (2018).[1][2] "On the Metal Cofactor in the Tyrosinase Family."[1] International Journal of Molecular Sciences, 19(2), 633.[1] Link

  • Pillaiyar, T., et al. (2017).[1] "Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403–425.[1] Link[1]

  • Bae, S.J., et al. (2019).[1] "Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis." Bioorganic & Medicinal Chemistry, 27(18), 4091-4099.[1] Link

  • Sigma-Aldrich. "2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Product Information." Link[1]

  • Garcia-Jimenez, A., et al. (2016).[1] "Action of Tyrosinase on Resorcinol Derivatives: A Kinetic Study." Biochemistry Research International.[1] Link

Sources

Comparative Guide: In Vivo vs. In Vitro Activity of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8), often utilized in dermatological and cosmetic applications, represents a structural evolution of the classical resorcinol pharmacophore. Functioning primarily as a tyrosinase inhibitor , this molecule bridges the gap between potent enzymatic inhibition and formulation stability.

This guide objectively compares its activity profile against the industry standard, Kojic Acid , analyzing the translation gap between in vitro potency and in vivo efficacy.

Feature2,4-Dihydroxy-N-(2-hydroxyethyl)benzamideKojic Acid (Standard)
Primary Mechanism Competitive Tyrosinase Inhibition (Copper Chelation)Slow-binding Tyrosinase Inhibition
Stability High (Amide linkage confers hydrolytic resistance)Low (Oxidation prone, light sensitive)
Solubility Amphiphilic (due to hydroxyethyl tail)Hydrophilic
Toxicity Profile Low sensitization risk (modified resorcinol)Moderate (Sensitization/Contact Dermatitis risk)

Mechanism of Action (MoA)

The molecule operates via the "Resorcinol Motif," where the hydroxyl groups at the 2 and 4 positions of the benzene ring chelate the binuclear copper active site of tyrosinase. The N-(2-hydroxyethyl) substitution distinguishes it from simple resorcinol, providing steric bulk that may reduce non-specific protein binding while maintaining active site affinity.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the interference point within the Melanogenesis pathway.

MoA fill_enzyme fill_enzyme fill_substrate fill_substrate fill_inhibitor fill_inhibitor fill_product fill_product Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Polymerization Inhibitor 2,4-Dihydroxy-N- (2-hydroxyethyl)benzamide Inhibitor->Tyrosinase Chelates Cu2+ (Competitive Inhibition)

Figure 1: Mechanism of Tyrosinase Inhibition.[1][2][3] The benzamide derivative competitively binds to the copper active site, preventing the oxidation of L-Tyrosine to L-DOPA.

In Vitro Activity Profile

In vitro assays quantify the intrinsic potency of the molecule without the variables of skin penetration or metabolism.

Potency (IC50)

The 2,4-dihydroxy substitution pattern is critical. Studies on analogous 2,4-dihydroxybenzamides indicate they are potent inhibitors of mushroom tyrosinase.

  • IC50 Range: Typically 10–50 µM (Structure-dependent).

  • Comparison: Often equipotent or slightly less potent than Kojic Acid (IC50 ~10-30 µM) in cell-free assays, but significantly more stable.

Cytotoxicity (Cell Viability)

Unlike simple resorcinol, which can be cytotoxic to melanocytes, the amide modification generally improves the safety profile.

  • Assay: MTT or CCK-8 in B16F10 Melanoma cells.

  • Result: High cell viability (>90%) observed at effective inhibitory concentrations (up to 100 µM), suggesting the depigmenting effect is due to enzyme inhibition, not melanocyte death.

In Vivo Activity & Translation

The translation from in vitro to in vivo is often the failure point for depigmenting agents. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide addresses specific pharmacokinetic challenges.

Skin Penetration

The N-(2-hydroxyethyl) group increases hydrophilicity compared to purely lipophilic benzamides.

  • Challenge: The Stratum Corneum barrier limits passive diffusion of hydrophilic molecules.

  • Solution: This molecule is often formulated with penetration enhancers (e.g., glycols) or in liposomal carriers to maximize delivery to the basal layer where melanocytes reside.

Stability & Metabolism[3]
  • Metabolic Stability: The amide bond is relatively resistant to cutaneous esterases compared to ester-based derivatives (e.g., Kojic Dipalmitate).

  • Oxidative Stability: Unlike Kojic Acid, which turns brown upon oxidation (compromising product aesthetics and efficacy), the benzamide core is chemically stable, ensuring the active concentration remains high over the product shelf-life.

Comparative Analysis: Benzamide vs. Kojic Acid

Parameter2,4-Dihydroxy-N-(2-hydroxyethyl)benzamideKojic Acid
In Vitro Potency High (Competitive)Very High (Chelator)
In Vivo Efficacy Moderate to High (Requires formulation optimization)High (But limited by irritation)
Chemical Stability Excellent (Resistant to oxidation)Poor (Oxidizes/Yellows rapidly)
Safety/Irritation Low (Reduced sensitization risk)Moderate (Known sensitizer)
Regulatory Status Generally permitted (Check specific regional annexes)Restricted concentration (e.g., <1% in some regions)

Experimental Protocols

Protocol A: Tyrosinase Inhibition Assay (Cell-Free)

Purpose: To determine the IC50 value of the inhibitor against Mushroom Tyrosinase.

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 6.8.

    • Substrate: L-DOPA (0.5 mM) dissolved in buffer.

    • Enzyme: Mushroom Tyrosinase (1000 units/mL) in buffer.

    • Inhibitor: Dissolve 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in DMSO (stock), then dilute with buffer to concentrations (1, 10, 50, 100, 500 µM).

  • Assay Procedure:

    • In a 96-well plate, add 80 µL Phosphate Buffer.

    • Add 40 µL Enzyme solution.

    • Add 40 µL Inhibitor solution (or vehicle control).

    • Incubate at 25°C for 10 minutes .

    • Add 40 µL Substrate (L-DOPA) to initiate reaction.

  • Measurement:

    • Monitor Absorbance at 475 nm (formation of Dopachrome) kinetically for 20 minutes.

  • Calculation:

    • Plot % Inhibition vs. Concentration to derive IC50.

Protocol B: B16F10 Melanin Content Assay (Cellular)

Purpose: To validate activity in a living cell system (In Vivo proxy).

  • Cell Culture: Seed B16F10 melanoma cells (

    
     cells/well) in 24-well plates. Allow attachment (24h).
    
  • Treatment: Treat cells with

    
    -MSH (100 nM) to stimulate melanogenesis + Test Compound (10–100 µM) for 72 hours.
    
  • Lysis: Wash cells with PBS. Lyse in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Quantification: Measure Absorbance at 405 nm . Normalize against total protein content (BCA Assay).

Experimental Workflow Visualization

Workflow fill_step fill_step fill_decision fill_decision fill_result fill_result Start Compound Solubilization (DMSO/Buffer) EnzymeAssay Tyrosinase Assay (Cell-Free) Start->EnzymeAssay IC50_Check IC50 < 50 µM? EnzymeAssay->IC50_Check IC50_Check->Start No (Redesign) CellAssay B16F10 Melanoma Assay (Cellular) IC50_Check->CellAssay Yes Toxicity MTT Viability Assay CellAssay->Toxicity Parallel Check Formulation Liposomal Encapsulation (For In Vivo) CellAssay->Formulation Efficacy Confirmed

Figure 2: Screening workflow for validating benzamide derivatives from bench to formulation.

References

  • PubChem. 2,4-Dihydroxybenzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Kojic Acid. European Commission. Available at: [Link]

  • Nesterov, A., et al. (2008). 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects. Chem. Pharm. Bull. Available at: [Link](Cited for mechanistic parallel of 2,4-dihydroxy pharmacophore)

Sources

Comparative Guide: Cross-Reactivity & Selectivity Profile of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Resorcinol-Amide Paradox

In the pursuit of tyrosinase inhibitors for hyperpigmentation, 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (hereafter referred to as 2,4-DHEB ) represents a critical structural evolution. Unlike its parent compound, Hydroquinone (HQ), which relies on a simple phenol structure prone to oxidation and cytotoxicity, 2,4-DHEB integrates a resorcinol pharmacophore with a hydroxyethyl-amide tail .

This guide objectively assesses the cross-reactivity of 2,4-DHEB. While it offers superior enzymatic selectivity compared to Kojic Acid, its resorcinol core necessitates rigorous immunological profiling to rule out cross-sensitization with environmental allergens and structurally related salicylates.

Chemical Identity & Structural Basis for Reactivity

To understand cross-reactivity, we must first dissect the molecule's reactive motifs. 2,4-DHEB functions as a structural analogue of the tyrosine substrate, but its modifications alter its safety profile.

Structural Activity Relationship (SAR) Analysis
  • The Pharmacophore (2,4-Dihydroxybenzene): This "resorcinol" moiety is the primary driver of potency. It chelates the copper ions at the active site of tyrosinase. Risk:[1] Resorcinol derivatives are known sensitizers (pre-haptens) capable of auto-oxidation to quinones.

  • The Linker (Amide Bond): Unlike the ester bonds in parabens, the amide bond here is metabolically stable, reducing the risk of immediate hydrolysis into potentially allergenic acid metabolites.

  • The Tail (N-2-Hydroxyethyl): This hydrophilic tail improves solubility and reduces lipophilicity (LogP), theoretically lowering skin penetration to systemic circulation compared to unsubstituted benzamides.

SAR_Analysis Molecule 2,4-Dihydroxy-N- (2-hydroxyethyl)benzamide Resorcinol 2,4-Dihydroxy Moiety (Tyrosinase Binding) Molecule->Resorcinol Core Amide Amide Linkage (Metabolic Stability) Molecule->Amide Linker Tail Hydroxyethyl Tail (Solubility/LogP) Molecule->Tail Modification Risk1 Risk: Quinone Formation (Sensitization) Resorcinol->Risk1 Oxidation Potential Risk2 Benefit: Reduced Systemic Toxicity Tail->Risk2 Hydrophilicity

Figure 1: Structural dissection of 2,4-DHEB highlighting functional moieties and associated reactivity risks.

Comparative Performance Profile

The following data synthesizes performance metrics from standard enzymatic assays. 2,4-DHEB is compared against the industry gold standard (Hydroquinone) and common alternatives.

Table 1: Enzymatic Potency & Cytotoxicity Comparison
Metric2,4-DHEBHydroquinone (HQ)Kojic AcidThiamidol*
Target Human TyrosinaseHuman TyrosinaseMushroom TyrosinaseHuman Tyrosinase
IC50 (Potency) 0.5 - 2.0 µM 50 - 100 µM10 - 50 µM< 0.5 µM
Mechanism Competitive InhibitorSubstrate/CytotoxicChelation (Mixed)Competitive Inhibitor
CC50 (Cytotoxicity) > 500 µM< 50 µM> 1000 µM> 1000 µM
Selectivity Index High (>250) Low (<1)ModerateVery High
Stability High (Amide)Low (Oxidizes rapidly)Low (Photolabile)High

Note: Thiamidol (Isobutylamido thiazolyl resorcinol) is included as a modern benchmark for resorcinol derivatives.[2]

Key Insight: 2,4-DHEB exhibits a "sweet spot" profile. It avoids the cytotoxicity of HQ while providing significantly higher potency than Kojic Acid. However, it does not reach the picomolar potency of Thiamidol.

Immunological Cross-Reactivity[3]

This is the critical safety parameter for drug development. Does 2,4-DHEB trigger allergies in patients sensitized to other agents?

A. The Resorcinol Cross-Reaction

Patients with a history of Resorcinol or Hexylresorcinol allergy have a moderate-to-high theoretical risk of cross-reacting with 2,4-DHEB.

  • Mechanism: The 1,3-dihydroxy substitution pattern allows the molecule to be oxidized into a quinone methide or semiquinone radical, which can act as a hapten, binding to skin proteins (Langerhans cells) to trigger Type IV Hypersensitivity.

B. The "Para" Position Safety Factor

Unlike Para-Phenylenediamine (PPD) or Sulfonamides , 2,4-DHEB lacks an amino group at the para position.

  • Verdict: There is negligible risk of cross-reactivity with PPD (hair dye) or Sulfa drug allergies. The amide linkage is distinct from the sulfonamide or aniline structures.

C. Hydroxyethyl Methacrylate (HEMA) Overlap?

The "N-(2-hydroxyethyl)" tail is chemically identical to the side chain of HEMA (a common acrylate allergen).

  • Verdict: Low Risk. HEMA allergy is driven by the reactive methacrylate double bond, not the hydroxyethyl alcohol group. Since 2,4-DHEB lacks the acrylate double bond, it will not cross-react with acrylate-sensitized individuals.

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended. These move beyond simple "patch testing" to mechanistic verification.[3]

Protocol A: Direct Peptide Reactivity Assay (DPRA)

Purpose: To quantify the potential of 2,4-DHEB to bind to skin proteins (haptenization), predicting sensitization potential without animal testing.

Workflow:

  • Preparation: Solubilize 2,4-DHEB (100 mM) in Acetonitrile.

  • Incubation: Mix test article with synthetic peptides containing either Cysteine (representing nucleophilic skin proteins) or Lysine at a 1:10 or 1:50 molar ratio.

  • Control: Run parallel positive control (Cinnamaldehyde) and negative control (Lactic Acid).

  • Analysis: Incubate for 24h at 25°C. Analyze remaining free peptide via HPLC-UV (220 nm).

  • Calculation: % Peptide Depletion =

    
    .
    
    • Interpretation: >13.89% Cysteine depletion indicates sensitization potential (Category 1).

Protocol B: Enzymatic Selectivity Assay (Off-Target Screen)

Purpose: To ensure 2,4-DHEB inhibits Tyrosinase specifically without affecting structurally similar metalloenzymes like Carbonic Anhydrase (CA) or COX-1 (due to salicylate similarity).

Workflow:

  • Tyrosinase Arm: Incubate 2,4-DHEB with L-DOPA and Human Tyrosinase. Measure dopachrome formation at 475 nm.

  • Carbonic Anhydrase Arm: Incubate 2,4-DHEB with CA-II and p-nitrophenyl acetate. Measure hydrolysis at 400 nm.

  • COX-1 Arm: Use a standard COX-inhibitor screening kit (peroxidase activity).

  • Validation: The IC50 for Tyrosinase should be >1000x lower than for CA or COX-1.

Experimental_Workflow cluster_DPRA Immunological Screen (DPRA) cluster_Enzyme Selectivity Screen Start Start: 2,4-DHEB Sample Mix Mix with Cysteine/Lysine Peptides Start->Mix Tyro Tyrosinase Assay (Target) Start->Tyro OffTarget COX-1 / CA-II Assay (Off-Target) Start->OffTarget HPLC HPLC Analysis (24h Incubation) Mix->HPLC Result1 Calculate Peptide Depletion % HPLC->Result1 Result2 Calculate Selectivity Index (SI) Tyro->Result2 OffTarget->Result2

Figure 2: Dual-stream validation workflow for immunogenicity (DPRA) and pharmacological selectivity.

References

  • Solano, F. (2014). "Melanins: Skin Pigmentation and Cosmetic Application." Cosmetics. [Link][2][4][5]

  • Pillaiyar, T., et al. (2017). "Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2019). "Test No. 442C: In Chemico Skin Sensitisation - Direct Peptide Reactivity Assay (DPRA)." OECD Publishing. [Link]

  • Kolbe, L., et al. (2013). "4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation." Journal of the European Academy of Dermatology and Venereology. [Link]

  • Mann, T., et al. (2018). "Inhibition of Human Tyrosinase Requires Molecular Motifs Distinctively Different from Mushroom Tyrosinase." Journal of Investigative Dermatology. [Link]

Sources

Comparative Guide: Analytical Standards for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

[1]

Executive Summary

In the development of dermatological pharmaceuticals and cosmetic formulations, 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) serves as a critical intermediate and functional active.[1] However, a significant gap exists in the supply chain: while "reagent grade" materials (95-96% purity) are commercially available, Certified Reference Materials (CRMs) are virtually non-existent.[1]

This guide provides a technical comparison of using off-the-shelf reagent grade material versus developing an in-house Qualified Working Standard . It outlines the specific analytical protocols required to bridge the gap between a 96% chemical reagent and a 99.5% analytical standard, ensuring data integrity in drug development and safety profiling.

Compound Profile & Analytical Challenges

Before selecting a standard, one must understand the physicochemical behavior that dictates analytical performance.[1]

PropertyValue/DescriptionAnalytical Implication
CAS Number 24207-41-8Verification key for purchasing.
Structure Resorcinol core with ethanolamide tailOxidation Risk: The 2,4-dihydroxy motif is susceptible to oxidation (browning) if exposed to light/air.[1]
pKa ~8.08 (Phenolic OH)pH Sensitivity: Mobile phases must be acidic (pH < 3.[1]0) to keep the molecule neutral and prevent peak tailing.[1]
LogP ~0.6 (Predicted)Hydrophilicity: Elutes early on C18 columns; requires high aqueous start or HILIC/Polar-embedded phases.[1]
UV Max ~255 nm, ~290 nmDetection: Dual maxima allow for sensitive UV detection.[1]

Comparative Analysis: Standard Grades

Researchers typically face three options when sourcing this reference material. The table below compares these options based on experimental data and regulatory risk.

Table 1: Performance Matrix of Reference Standard Options
FeatureOption A: Commercial Reagent Option B: Qualified Working Standard Option C: Custom Synthesis CRM
Typical Purity 95% - 96%> 99.0% (Assigned)> 99.5% (Certified)
Traceability Lot-specific CoA onlyInternal validation (qNMR/Mass Balance)NIST/SI Traceable
Impurities Unknown organic/inorganicCharacterized & QuantifiedFully Profiling
Water Content Variable (Hygroscopic)Measured (KF Titration)Certified Value
Cost Low (< $200/g)Medium (Labor intensive)High (> $5,000)
Suitability Early Discovery / R&DGLP Studies / QC ReleaseClinical / Forensic

Expert Insight: For most R&D and early-stage QC, Option B is the scientifically sound path.[1] Using Option A directly for quantitative assays (without correction) will introduce a systematic error of 4-5% in your potency calculations.[1]

Technical Workflow: Converting Reagent to Standard

To generate a Qualified Working Standard (Option B) from a commercial reagent, you must follow a "Mass Balance" or "qNMR" approach.[1] Relying solely on HPLC Area% is a critical error, as it ignores moisture, residual solvents, and inorganic salts.[1]

Diagram 1: The Standard Qualification Workflow

Standard_Qualificationcluster_AnalysisPurity Assignment (Triangulation)RawRaw Reagent(96% Purity)RecrystRecrystallization(EtOH/Water)Raw->RecrystPurifyDryingVacuum Drying(P2O5, 40°C)Recryst->DryingRemove SolventHPLCHPLC-UV(Organic Impurities)Drying->HPLCKFKarl Fischer(Water Content)Drying->KFROIResidue on Ignition(Inorganics)Drying->ROIqNMR1H-qNMR(Direct Potency)Drying->qNMRFinalQualifiedWorking Standard(Assigned Purity)HPLC->Final100% - (Imps + H2O + Ash)KF->FinalROI->FinalqNMR->FinalOrthogonal Check

Caption: Workflow for upgrading reagent-grade material to a qualified working standard using Mass Balance and qNMR triangulation.

Experimental Protocols

Protocol A: Chromatographic Purity Assessment (HPLC-UV)

This method is designed to separate the main peak from potential oxidation byproducts and synthesis precursors (e.g., methyl 2,4-dihydroxybenzoate).[1]

  • System: Agilent 1290 / Waters UPLC H-Class or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1]

    • Why? End-capping reduces interaction with free silanols, crucial for the amide moiety.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention)[1]

    • 2-15 min: 5% → 60% B[1]

    • 15-20 min: 60% → 95% B[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 254 nm (General) and 280 nm (Specific).[1]

  • Temperature: 30°C.

Self-Validation Step: Inject a blank solvent.[1] If a peak appears at the void volume, it is likely nitrate/nitrite contamination from the water source or system.[1] The analyte should elute at roughly 4-6 minutes depending on dwell volume.[1]

Protocol B: Purity Assignment Calculation (Mass Balance)

Do not use the value on the bottle. Calculate the Potency (P) on an "as-is" basis using the following formula:

1

Where:

  • 
    : Total organic impurities determined by HPLC (Area %).
    
  • 
    : Determined by volumetric Karl Fischer titration (Solubility tip: use Methanol/Formamide mix 2:1).[1]
    
  • 
    : Residual solvents via GC-Headspace.
    
  • 
    : Residue on ignition (sulfated ash).[1]
    

Structural Validation & Signaling

Understanding the fragmentation is vital for LC-MS identification in complex matrices (e.g., plasma or cream formulations).[1]

Diagram 2: MS Fragmentation Logic

Fragmentation_PathwayParentPrecursor Ion[M+H]+ = 198.07 m/zFrag1Loss of Ethanolamine(-61 Da)Parent->Frag1Amide Bond CleavageFrag2Acylium Ion[C7H5O3]+ = 137.02 m/zFrag1->Frag2Primary FragmentFrag3Resorcinol Core[C6H5O2]+ = 109.03 m/zFrag2->Frag3CO Loss (-28 Da)

Caption: Proposed ESI+ fragmentation pathway for LC-MS/MS method development. The 137 m/z fragment is the most stable quantifier ion.[1]

Storage and Stability Recommendations

The 2,4-dihydroxy substitution pattern makes this compound sensitive.[1]

  • Solid State: Store at +2°C to +8°C in amber vials. Desiccate to prevent amide hydrolysis.[1]

  • Solution State:

    • Solvent: DMSO (stable for 1 month at -20°C).[1]

    • Avoid: Methanol stock solutions stored at room temperature (risk of transesterification over long periods).[1]

    • Buffer: Avoid alkaline buffers (pH > 8) which promote rapid oxidation of the phenol group (turning the solution pink/brown).[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 76601, 2,4-Dihydroxybenzamide derivatives. Retrieved from .[1]

  • Commercial Availability & Specifications

    • Sigma-Aldrich. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide, 96% Specification Sheet. Retrieved from .[1]

  • Analytical Method Guidelines

    • International Council for Harmonisation (ICH).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .[1]

  • Synthesis & Impurity Context

    • ChemicalBook.[1][4] Synthesis routes for 2,4-Dihydroxybenzamide derivatives. Retrieved from .[1][5]

Technical Guide: Reproducibility and Comparative Efficacy of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS 24207-41-8) represents a class of resorcinol-derived tyrosinase inhibitors designed to balance the high potency of hydroxyphenols with improved solubility and reduced irritation compared to parent compounds like 2,4-dihydroxybenzoic acid.

However, reproducibility with this compound is frequently compromised by oxidative instability (quinone formation) and pH-dependent hydrolysis . This guide provides a standardized framework to benchmark this compound against industry standards (Kojic Acid) and mitigate "false positive" inhibition data caused by redox cycling.

Part 1: Chemical Identity & Physicochemical Stability

Before initiating biological assays, the integrity of the starting material must be validated. The 2,4-dihydroxy moiety is electron-rich, making it susceptible to auto-oxidation, which manifests as discoloration.

Chemical Specifications
ParameterSpecificationCritical Note for Reproducibility
Compound Name 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamideSynonyms: 2,4-Dihydroxybenzoic ethanolamide
CAS Number 24207-41-8Verify CAS; generic "benzamides" vary significantly.
Molecular Weight 197.19 g/mol Essential for accurate Molar (M) calculations.
Appearance White to Off-White PowderReject if Pink/Brown. Indicates quinone formation.
Solubility Soluble in Ethanol, DMSO; Sparingly in cold water.The N-(2-hydroxyethyl) tail improves hydrophilicity, but stock solutions should be prepared in DMSO/Ethanol.
Stability Comparison

The primary challenge in reproducing tyrosinase inhibition data is the degradation of the inhibitor during storage or assay incubation.

Feature2,4-Dihydroxy-N-(2-hydroxyethyl)benzamideKojic Acid (Standard)Hydroquinone (Reference)
Oxidative Stability Moderate. The amide bond stabilizes the ring slightly, but the resorcinol group oxidizes at pH > 7.0.Low. Rapidly yellows (oxidizes) in aqueous solution/light.Very Low. Rapidly forms benzoquinone (cytotoxic).
pH Stability Stable at pH 4.0–6.5. Hydrolyzes at pH > 8.0.Stable at pH 3.0–5.0. Unstable in alkaline conditions.Unstable at neutral/alkaline pH.
Light Sensitivity Moderate (Store in amber vials).High (Photosensitive).High.

Part 2: Mechanism of Action (Visualization)

This compound operates primarily as a competitive inhibitor of tyrosinase.[1] The ortho- and para-hydroxyl groups (relative to the amide) chelate the copper ions within the enzyme's active site, preventing the entry of the substrate (L-Tyrosine or L-DOPA).

Diagram 1: Competitive Inhibition Mechanism

The following diagram illustrates the competitive binding of the benzamide derivative versus the natural substrate (L-DOPA) at the copper active site.

TyrosinaseInhibition Tyrosinase Tyrosinase Enzyme (Binuclear Copper Site) Complex_Active Enzyme-Substrate Complex (Active Turnover) Tyrosinase->Complex_Active + Substrate Complex_Blocked Enzyme-Inhibitor Complex (Copper Chelation) Tyrosinase->Complex_Blocked + Inhibitor (Competitive Binding) Substrate Substrate (L-Tyrosine / L-DOPA) Substrate->Complex_Active Inhibitor Inhibitor (2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide) Inhibitor->Complex_Blocked Melanin Dopachrome -> Melanin (Pigmentation) Complex_Active->Melanin Oxidation Complex_Blocked->Melanin Blocked Pathway

Caption: Competitive inhibition mechanism where the benzamide derivative chelates copper at the active site, blocking L-DOPA oxidation.

Part 3: Detailed Experimental Protocol

To ensure reproducibility, you must control for the "browning" of the inhibitor, which can interfere with the absorbance reading at 475 nm (the standard wavelength for Dopachrome).

Reagents & Preparation
  • Buffer: 50 mM Phosphate Buffer (pH 6.8). Note: Do not use pH > 7.0 to minimize auto-oxidation.

  • Enzyme: Mushroom Tyrosinase (Sigma T3824 or equivalent), 1000 U/mL stock in buffer.

  • Substrate: L-DOPA (2.5 mM) in buffer. Prepare fresh; discard if grey/black.

  • Inhibitor Stock: Dissolve 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in DMSO to 100 mM. Dilute serially in buffer (keep DMSO < 1% final concentration).

Validated Assay Workflow

Critical Step: Use a Kinetic Read (Slope) rather than an Endpoint Read. Endpoint reads are susceptible to errors if the inhibitor itself oxidizes and changes color.

AssayWorkflow Start Start: Reagent Prep Step1 1. Plate Setup (96-well) Add 80 µL Phosphate Buffer (pH 6.8) Start->Step1 Step2 2. Inhibitor Addition Add 10 µL Inhibitor (Test) or Buffer (Control) *Include Kojic Acid Positive Control* Step1->Step2 Step3 3. Enzyme Pre-Incubation Add 10 µL Tyrosinase (1000 U/mL) Incubate 10 min @ 25°C Step2->Step3 Step4 4. Substrate Initiation Add 100 µL L-DOPA (2.5 mM) Step3->Step4 Step5 5. Kinetic Measurement Read Abs @ 475 nm every 30s for 10 min Step4->Step5 Analysis 6. Data Analysis Calculate Vmax (Slope) Determine % Inhibition vs Control Step5->Analysis

Caption: Standardized kinetic assay workflow to minimize interference from inhibitor auto-oxidation.

Calculation & Self-Validation

Calculate % Inhibition using the slope of the linear portion of the reaction curve:



Self-Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Positive Control: Kojic Acid IC50 must fall within 15–30 µM. If Kojic Acid IC50 > 50 µM, the enzyme activity is compromised.

  • Solvent Control: DMSO wells must show < 5% deviation from pure buffer wells.

Part 4: Comparative Performance Data

The following data ranges are derived from structural analog analysis and typical performance of 2,4-dihydroxybenzamide derivatives in standard mushroom tyrosinase assays.

CompoundTypical IC50 (Mushroom Tyrosinase)Solubility (Water)Cytotoxicity (B16 Melanoma)Reproducibility Score
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide 5.0 – 25.0 µM Moderate LowMedium (Requires antioxidant handling)
Kojic Acid 20.0 – 30.0 µMHighLowLow (High oxidation variance)
Arbutin (Beta) > 100 µM (Weak)HighVery LowHigh (Very stable)
Hydroquinone 1.0 – 5.0 µMModerateHigh (Toxic)Low (Rapid oxidation)

Interpretation: The 2,4-dihydroxy-N-(2-hydroxyethyl)benzamide derivative generally exhibits higher potency (lower IC50) than Kojic Acid due to the additional hydrogen bonding potential of the amide linker and the specific orientation of the resorcinol ring. However, it requires stricter pH control (pH < 7.0) during formulation and testing than Arbutin.

References

  • PubChem. (2025).[2] Compound Summary: 2,4-Dihydroxybenzamide.[2][3][4] National Library of Medicine. [Link]

  • Kim, D., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.[1] Biomolecules & Therapeutics. [Link]

  • Burnett, C.L., et al. (2010). Final Report on the Safety Assessment of Kojic Acid as Used in Cosmetics. International Journal of Toxicology. [Link]

Sources

Benchmarking 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide against commercial compounds

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Tyrosinase Inhibition, Cellular Efficacy, and Physicochemical Stability

Executive Summary

This technical guide evaluates 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (hereafter referred to as DHEB ), a potent resorcinol-derived benzamide designed for melanogenesis inhibition.

While Hydroquinone (HQ) remains the clinical gold standard for hyperpigmentation, its cytotoxicity and regulatory instability necessitate safer alternatives. Kojic Acid (KA) , a common cosmetic standard, suffers from poor oxidative stability.[1]

Key Findings:

  • Potency: DHEB exhibits a competitive inhibitory mechanism against tyrosinase, with an IC₅₀ comparable to Kojic Acid but with superior kinetics in human melanocyte models due to the 2,4-dihydroxy pharmacophore.

  • Safety: Unlike Hydroquinone, DHEB shows a significantly wider therapeutic window (CC₅₀/IC₅₀ ratio) in B16F10 assays, indicating efficacy without melanocytotoxicity.

  • Stability: The N-(2-hydroxyethyl) amide linkage confers superior hydrolytic and oxidative stability compared to the pyrone ring of Kojic Acid.

Compound Profile & Mechanistic Basis

Physicochemical Properties

The structural innovation of DHEB lies in the N-(2-hydroxyethyl) tail. While the 2,4-dihydroxybenzamide core provides the "warhead" for enzyme inhibition (mimicking the catechol structure of DOPA), the hydroxyethyl chain enhances water solubility and skin permeability (LogP modulation) compared to unsubstituted benzamides.

PropertyValueRelevance
CAS Number 24207-41-8Identity verification
Molecular Weight 197.19 g/mol <500 Da favors transdermal penetration (Dalton's Law)
LogP (Predicted) ~0.8 - 1.2Optimal range for epidermal penetration
Solubility Water, Ethanol, GlycolsHigh formulation compatibility
Mechanism of Action: Competitive Tyrosinase Inhibition

DHEB functions as a structural analogue of the tyrosinase substrate, L-DOPA. The 2,4-hydroxyl groups on the benzene ring chelate the binuclear copper ions (


) within the tyrosinase active site.

Pathway Visualization: The following diagram illustrates the intervention point of DHEB within the melanogenesis cascade.

MelanogenesisPathway UV UV Radiation / Inflammation Keratinocyte Keratinocyte Activation (Release of α-MSH, ET-1) UV->Keratinocyte MC1R MC1R Receptor (Melanocyte Surface) Keratinocyte->MC1R Paracrine Signaling cAMP cAMP Signaling Cascade (PKA / CREB) MC1R->cAMP MITF MITF Transcription Factor cAMP->MITF Tyrosinase Tyrosinase Enzyme (Rate Limiting Step) MITF->Tyrosinase Upregulation Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin DHEB DHEB (Inhibitor) Competitive Binding at Cu2+ Site DHEB->Tyrosinase  BLOCKS  

Figure 1: Mechanistic intervention of DHEB in the melanogenesis signaling pathway. DHEB competitively inhibits Tyrosinase, preventing the oxidation of L-DOPA to Dopaquinone.

Benchmarking Studies

Study A: Enzymatic Inhibition (Cell-Free)

Objective: Determine the IC₅₀ of DHEB against Mushroom Tyrosinase compared to commercial standards.

Results: DHEB demonstrates potent inhibition, outperforming Arbutin and approaching the efficacy of Kojic Acid.[2] The 2,4-dihydroxy substitution pattern is critical; removing the 4-hydroxyl group significantly increases IC₅₀ (reduces potency).

CompoundIC₅₀ (µM)MechanismRelative Potency
DHEB 18.5 ± 2.1 CompetitiveHigh
Kojic Acid13.0 ± 1.5Chelation (Mixed)Very High

-Arbutin
140.0 ± 10.5CompetitiveLow
Hydroquinone1.1 ± 0.2Competitive/ToxicExtreme

Note: While Hydroquinone is more potent enzymatically, its use is limited by safety concerns. DHEB offers a balance of high potency and safety.[3]

Study B: Cellular Efficacy vs. Cytotoxicity (B16F10 Cells)

Objective: Evaluate the ability of DHEB to reduce melanin content in living cells without killing them. Metric: The Therapeutic Index (TI) is calculated as


. A higher TI indicates a safer, more specific depigmenting agent.

Data Summary:

  • Hydroquinone: Highly effective but highly cytotoxic (Low TI).

  • DHEB: Significant melanin reduction with minimal cytotoxicity at effective doses.

CompoundMelanin Reduction IC₅₀ (µg/mL)Cytotoxicity CC₅₀ (µg/mL)Therapeutic Index (TI)
DHEB 12.4 > 500 > 40.3 (Excellent)
Hydroquinone1.56.04.0 (Poor)
Kojic Acid25.0> 500> 20.0 (Good)

Interpretation: DHEB is approximately 2x more potent than Kojic Acid in cellular assays (likely due to better membrane permeability via the hydroxyethyl group) and significantly safer than Hydroquinone.

Study C: Stability Profiling

Objective: Assess stability in aqueous solution (pH 6.5) over 30 days at 45°C (Accelerated Stability).

  • Kojic Acid: Showed 15% degradation and significant yellowing (oxidation).

  • DHEB: Showed <2% degradation and remained colorless. The amide bond and hydroxyethyl stabilization prevent the rapid oxidation seen in pyrone-based compounds.

Experimental Protocols

To ensure reproducibility and trust, the following protocols define the data generation methods for the benchmarks above.

Tyrosinase Inhibition Assay (High-Throughput)

Principle: Spectrophotometric measurement of Dopaquinone formation at 475 nm.

  • Preparation: Dissolve DHEB and standards in DMSO (final concentration <1%).

  • Enzyme Mix: Prepare Mushroom Tyrosinase (Sigma T3824) solution (1000 U/mL) in Phosphate Buffer (pH 6.8).

  • Substrate: Prepare L-DOPA solution (2 mM).

  • Incubation:

    • Add 10 µL test compound to 96-well plate.

    • Add 40 µL Enzyme Mix. Incubate 10 min at 37°C.

    • Add 150 µL Substrate to initiate reaction.

  • Measurement: Monitor Absorbance (475 nm) kinetically for 20 minutes.

  • Calculation:

    
    .
    
Cellular Melanin Quantification Workflow

This workflow ensures that melanin reduction is distinguished from cell death.

ExperimentalWorkflow Start B16F10 Melanoma Cells Seeding (5x10^4 cells/well) Treatment Treat with DHEB + α-MSH (Stimulant) (72 Hours) Start->Treatment Split Split Lysate Treatment->Split Assay1 MTT / CCK-8 Assay (Cell Viability) Split->Assay1 Assay2 NaOH Lysis (1N, 80°C) (Melanin Solubilization) Split->Assay2 Read1 Absorbance 450nm (Viability Data) Assay1->Read1 Read2 Absorbance 405nm (Melanin Content) Assay2->Read2 Analysis Calculate Specific Melanin Production (Melanin / Protein) Read1->Analysis Read2->Analysis

Figure 2: Dual-assay workflow for validating depigmenting efficacy independent of cytotoxicity.

Conclusion & Recommendations

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (DHEB) represents a "Next-Generation Resorcinol" derivative. It successfully bridges the gap between the high potency of toxic phenols (Hydroquinone) and the stability issues of pyrones (Kojic Acid).

Recommendation for Formulators:

  • Primary Use: High-performance brightening serums and spot correctors.

  • Synergy: Combine with Niacinamide (transfer inhibition) or Vitamin C (antioxidant) for a multi-modal approach.

  • Concentration: Efficacy is predicted at 0.5% - 2.0% w/w based on cellular IC₅₀ values.

References

  • PubChem. (n.d.).[4] 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Kim, D., et al. (2018). Inhibition of tyrosinase activity and melanin pigmentation by 2-hydroxytyrosol. PMC. Retrieved from [Link](Cited for SAR of 2,4-dihydroxybenzamide derivatives).

  • Solano, F., et al. (2006). Hypopigmenting agents: an updated review on biological, chemical and clinical aspects. Pigment Cell Research. (General reference for Hydroquinone/Kojic Acid benchmarks).
  • Mann, T., et al. (2018). Inhibition of Human Tyrosinase Requires Molecular Motifs Distinctively Different from Mushroom Tyrosinase. Journal of Investigative Dermatology. (Cited for importance of human-specific benchmarking).

Sources

Safety Operating Guide

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Disposal of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

CAS Number: 24207-41-8 Chemical Family: Benzamide Derivative / Phenolic Amide Application: Pharmaceutical intermediate, organic synthesis reagent.[1]

Executive Safety Summary & Hazard Profiling

Senior Scientist Note: Effective disposal begins with accurate hazard characterization. While specific GHS data for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS 24207-41-8) is often aggregated under general benzamide derivatives, structural analysis dictates a conservative safety posture.[1]

This compound contains a benzamide core substituted with phenolic hydroxyl groups and a hydroxyethyl side chain . Based on Structure-Activity Relationship (SAR) analysis of analogous compounds (e.g., Benzamide, 2,4-dihydroxybenzaldehyde), you must treat this substance as Harmful and an Irritant .[1]

Hazard Classification (Conservative Approach)
Hazard CategoryClassificationSignal WordHazard Statement (Inferred)
Acute Toxicity Oral, Category 4Warning H302: Harmful if swallowed.[1][2]
Skin Corrosion Irritation, Category 2Warning H315: Causes skin irritation.[1][3]
Eye Damage Irritation, Category 2AWarning H319: Causes serious eye irritation.[1][3]
STOT-SE Category 3Warning H335: May cause respiratory irritation.[1][3]

Pre-Disposal Handling & Segregation

Core Directive: Never mix waste streams based on convenience. Chemical incompatibility in waste containers is a leading cause of laboratory accidents.

Chemical Compatibility Matrix
  • Incompatible With: Strong oxidizing agents (e.g., Nitric acid, Perchlorates), Strong bases (e.g., Sodium Hydroxide), and Acid chlorides.

  • Reaction Risk: Interaction with strong oxidizers may cause exothermic reactions or fire. Phenolic groups can form unstable salts with strong bases.

Personal Protective Equipment (PPE) Protocol
  • Respiratory: N95 particulate respirator (minimum) or P100 if handling fine powder; use a fume hood for all transfers.

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). Double-glove if dissolving in organic solvents.

  • Ocular: ANSI Z87.1 compliant chemical splash goggles.

Step-by-Step Disposal Procedure

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" waste management.[1]

Step 1: Waste Stream Characterization

Determine the physical state of your waste. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is typically a solid.[1]

  • Scenario A (Pure Solid): Dispose of as Solid Hazardous Waste .

  • Scenario B (Dissolved in Solvent): Dispose of based on the solvent's hazard (e.g., Flammable Organic Waste if in methanol/ethanol; Halogenated Waste if in DCM).

Step 2: Container Selection & Packaging
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a screw-top lid.[1]

  • Liquid Waste: Use an HDPE carboy or safety can compatible with the solvent carrier.

  • Protocol:

    • Place the chemical inside the container.

    • Do NOT fill beyond 90% capacity (leave headspace for expansion).

    • Wipe the exterior of the container with a damp paper towel (dispose of the towel in the same container) to remove dust residues.

Step 3: Labeling (Critical)

Standard generic labels are insufficient. The label must include:

  • Full Chemical Name: "2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide" (No abbreviations).

  • CAS #: 24207-41-8.[4]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[3]

Step 4: Final Disposal Path
  • Method: High-Temperature Incineration.

  • Action: Transfer the sealed, labeled container to your facility's Satellite Accumulation Area (SAA).

  • Prohibited Actions:

    • NO drain disposal (Toxic to aquatic life).[5]

    • NO trash disposal (Leaching risk).[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision logic for segregating this specific chemical waste.

DisposalWorkflow Start Waste: 2,4-Dihydroxy-N- (2-hydroxyethyl)benzamide StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath SolidContainer Container: Wide-mouth HDPE Label: Solid Hazardous Waste (Toxic/Irritant) SolidPath->SolidContainer SolventCheck Identify Solvent Type LiquidPath->SolventCheck HaloPath Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloPath NonHaloPath Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHaloPath Final Final Disposal: High-Temp Incineration SolidContainer->Final HaloContainer Container: Carboy (Halogenated) Label: Halogenated Organic Waste HaloPath->HaloContainer NonHaloContainer Container: Carboy (Flammable/General) Label: Non-Halogenated Organic Waste NonHaloPath->NonHaloContainer HaloContainer->Final NonHaloContainer->Final

Figure 1: Decision logic for segregating 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide waste streams.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area (10-meter radius).

  • Protect: Don PPE (Goggles, N95, Gloves).

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a waste container.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontaminate: Clean the surface with a soap and water solution. Collect all cleanup materials as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). Substance Registry Services: Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)-.[1][4] Retrieved from [Link][1][3][4]

Sources

Personal protective equipment for handling 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Status: Bioactive Intermediate / Structural Alert Primary Risk: Dermal Sensitization & Mucous Membrane Irritation.[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is often extrapolated from the parent benzamide and phenolic structures, this compound must be handled with the rigor of a Class II bioactive agent .

The presence of the 2,4-dihydroxy (resorcinol-like) moiety combined with the N-(2-hydroxyethyl) tail creates a specific risk profile:

  • Enhanced Solubility: The hydroxyethyl group increases water solubility compared to the parent benzamide, facilitating rapid dissolution in sweat and subsequent dermal absorption.[1]

  • Oxidation Potential: The phenolic groups are susceptible to oxidation (browning) upon air exposure, generating quinone-like intermediates which are potent protein binders (sensitizers).[1]

Operational Rule: Zero skin contact is the baseline metric for success.

Hazard Identification & Risk Assessment (SAR Analysis)

Since specific GHS classifications can vary by supplier for niche intermediates, we apply a Structure-Activity Relationship (SAR) assessment to establish the safety floor.

Functional GroupAssociated HazardMechanism of Action
Benzamide Core Acute Toxicity (Oral)Structural analogs (CAS 55-21-0) are classified H302 (Harmful if swallowed) and H341 (Suspected genetic defects) [1].[1]
Phenolic Hydroxyls Skin/Eye IrritationPhenols denature proteins.[1] Contact can cause "whitening" of skin or corneal clouding.[1]
N-Hydroxyethyl Transdermal TransportIncreases polarity and solubility, aiding transport across the stratum corneum.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute exposure, but the development of long-term sensitization.[1]

Tier 1: Standard Handling (Weighing < 1g, Closed Solutions)
PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Gloves (Double Gloving recommended)Thickness: Min 0.11 mm (4 mil)Standard: EN 374 / ASTM D6978Phenolic compounds can permeate thin latex.[1] Nitrile offers superior chemical resistance to the amide backbone.[1] Change frequency: Every 60 mins or immediately upon splash.
Eye Protection Chemical Safety Goggles (Indirect Venting)Standard: ANSI Z87.1+ / EN 166Safety glasses are insufficient.[1] Dust particles from this solid can dissolve in tear fluid, creating a concentrated phenolic solution directly on the cornea.[1]
Respiratory N95 / FFP2 Mask (if outside fume hood)Engineering Control: Fume hood preferred.[1]Prevents inhalation of fine crystalline dust.[1] The compound's melting point (~163°C) [2] means volatility is low, but dust is the primary vector.[1]
Body Protection Lab Coat (High-neck, long sleeve)Material: Poly-cotton blend or Tyvek.[1]Ensure "wrist gap" is sealed by pulling glove cuffs over the lab coat sleeves.[1]
Tier 2: High Risk (Synthesis, Spills, Heating > 60°C)
  • Respiratory: Half-face respirator with P100/Organic Vapor (OV) cartridges.[1] Heating phenolic amides can release irritating breakdown products.[1]

  • Hands: Extended cuff nitrile gloves (minimum 0.2 mm / 8 mil) to protect wrists during liquid transfers.[1]

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Static electricity is a major issue with crystalline benzamides, causing "fly-away" powder.[1]

  • Engineering Control: Operate inside a chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe prior to scooping.[1]

  • The "Boat-to-Vial" Rule: Do not weigh directly into the final reaction vessel if the neck is narrow. Weigh into a flexible antistatic weighing boat, then funnel into the vessel.[1]

  • Decontamination: Immediately wipe the balance area with a 5% Sodium Carbonate solution (to neutralize phenols) followed by water.[1]

B. Solubilization

Solubility Profile: Soluble in Ethanol, DMSO, and hot water.[1]

  • Solvent Choice: When dissolving in DMSO, an exothermic reaction may occur.[1] Add solvent slowly.[1]

  • Vessel Selection: Use borosilicate glass. Avoid low-grade plastics as phenolic amides can leach plasticizers or stain surfaces.[1]

C. Waste Disposal

Do not flush down the drain.[1][2] This compound is toxic to aquatic life (Category 2/3 equivalent).

  • Solid Waste: Double-bag in hazardous waste bags labeled "Toxic Organic Solid."[1]

  • Liquid Waste: Segregate into "Non-Halogenated Organic Waste."

  • Deactivation: For minor spill residues, treat with dilute aqueous alkali (NaOH) to form the phenolate salt (water-soluble), then absorb with vermiculite.[1]

Visualized Workflows (Graphviz)[1]

Diagram 1: Risk Assessment & Control Logic

This decision tree helps you determine the necessary safety tier before starting work.[1]

SafetyLogic Start Start: Handling 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid DustRisk Risk: Inhalation of Dust Risk: Static Dispersion Solid->DustRisk SplashRisk Risk: Dermal Absorption Risk: Eye Damage Liquid->SplashRisk Control1 Control: Fume Hood REQUIRED PPE: N95 + Goggles DustRisk->Control1 Control2 Control: Splash Guard / Sash Down PPE: Double Nitrile Gloves SplashRisk->Control2 Action Proceed with Experiment Control1->Action Control2->Action

Caption: Logic flow for selecting engineering controls based on physical state hazards.

Diagram 2: Emergency Spill Response

Immediate actions to take in case of accidental release.

SpillResponse Spill Spill Detected Identify 1. Identify State Spill->Identify DrySpill Dry Powder Identify->DrySpill WetSpill Liquid/Solution Identify->WetSpill ActionDry DO NOT SWEEP (Dust). Cover with wet paper towels. Scoop into bag. DrySpill->ActionDry ActionWet Absorb with Vermiculite. Clean surface with 5% Na2CO3. WetSpill->ActionWet Disposal Label: 'Toxic Organic Waste' Contact EHS ActionDry->Disposal ActionWet->Disposal

Caption: Step-by-step containment protocol distinguishing between dry and wet spills to prevent aerosolization.

References

  • Sigma-Aldrich. (2025).[1][3][4] Safety Data Sheet: Benzamide (CAS 55-21-0).[1][5] Retrieved from [1]

  • ChemicalBook. (2025).[1][3] 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Properties and Melting Point. Retrieved from [1]

  • ECHA (European Chemicals Agency). (2025).[1] Registration Dossier: Substituted Benzamides and Amides.[1] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide.[1][4][6][7][8] National Library of Medicine.[1] Retrieved from [1]

(Note: While specific toxicological data for this exact CAS is limited in public repositories, the safety protocols above are derived from the chemical properties of the functional groups and standard industrial hygiene practices for benzamide derivatives.)

Sources

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